molecular formula C5H5N3O5 B061619 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 161235-54-7

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B061619
CAS No.: 161235-54-7
M. Wt: 187.11 g/mol
InChI Key: HJFXXMSEEKEXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure incorporates a multifunctional pyrazole ring, presenting three distinct points for chemical manipulation: the carboxylic acid, the nitro group, and the methoxy substituent. The carboxylic acid functionality allows for facile derivatization into amides, esters, and other conjugates, enabling the rapid generation of compound libraries. The electron-withdrawing nitro group adjacent to the carboxylic acid can influence its acidity and reactivity, and more importantly, serves as a versatile handle that can be reduced to an amino group, providing access to a wide array of amino-pyrazole derivatives. These amino-pyrazoles are key intermediates in the synthesis of molecules targeting various kinases and other ATP-binding proteins.

Properties

IUPAC Name

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O5/c1-13-4-3(8(11)12)2(5(9)10)6-7-4/h1H3,(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFXXMSEEKEXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374865
Record name 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161235-54-7
Record name 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic Acid: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic Acid: Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists.

Executive Technical Summary

3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 161235-54-7 ) is a highly functionalized heterocyclic building block characterized by a dense arrangement of reactive handles: a carboxylic acid, a nitro group, and a methoxy substituent on a pyrazole core.[1][2][3] It serves as a critical intermediate in the synthesis of bioactive fused heterocycles, particularly pyrazolo[4,3-d]pyrimidines (analogous to Sildenafil and various kinase inhibitors) and agrochemical agents. Its structural versatility allows it to function as a core scaffold for fragment-based drug discovery (FBDD), offering multiple vectors for diversification.

Chemical Identity
PropertyDetail
IUPAC Name 3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic acid
CAS Number 161235-54-7
Molecular Formula C₅H₅N₃O₅
Molecular Weight 187.11 g/mol
SMILES COC1=NNC(C(=O)O)=C1[O-]
Appearance Off-white to pale yellow solid
Purity Standard Typically ≥95% (HPLC)

Physicochemical Architecture & Stability

Understanding the physicochemical profile is essential for optimizing reaction conditions and formulation.

ParameterValue / CharacteristicTechnical Insight
pKa (Acid) ~3.0 – 3.5 (Predicted)The electron-withdrawing nitro group at C4 significantly increases the acidity of the C5-carboxylic acid compared to unsubstituted pyrazoles.
pKa (NH) ~10.0 – 11.0The pyrazole NH is acidic due to the electron-deficient ring system; it readily forms salts with weak bases.
Solubility DMSO, DMF, MeOH (High); Water (Low at pH < 3)Solubility in aqueous media is pH-dependent; highly soluble as a carboxylate salt (pH > 5).
LogP ~ -0.06 (Predicted)Low lipophilicity makes it an ideal "lead-like" fragment with room for lipophilic appendages.
Thermal Stability Stable < 150°CWarning: Nitro-pyrazoles can be energetic. Avoid rapid heating or shock, especially during scale-up.

Synthetic Methodologies

The synthesis of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid typically follows a convergent route starting from acyclic precursors, building the pyrazole ring first, followed by functionalization.

Primary Synthetic Route (The "Oxalacetate" Pathway)

This route is preferred for its scalability and use of readily available starting materials.

Step 1: Pyrazole Ring Formation Reaction of diethyl oxalacetate with hydrazine hydrate yields ethyl 3-hydroxy-1H-pyrazole-5-carboxylate (often existing as the 3-oxo tautomer).

Step 2: O-Methylation Selective O-methylation of the 3-hydroxy group is achieved using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃). Note: Control of N-methylation vs. O-methylation is critical and solvent-dependent.

Step 3: Electrophilic Nitration The pyrazole ring is nitrated at the C4 position using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) or acetic anhydride. The electron-rich nature of the 3-methoxy group facilitates substitution at the 4-position.

Step 4: Hydrolysis The ester is hydrolyzed using aqueous NaOH or LiOH to yield the free acid.

Visualization of Synthesis (DOT Diagram)

SynthesisRoute SM1 Diethyl Oxalacetate Inter1 Ethyl 3-hydroxy-pyrazole-5-carboxylate SM1->Inter1 Cyclization (EtOH, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Inter1 Inter2 Ethyl 3-methoxy-pyrazole-5-carboxylate Inter1->Inter2 O-Methylation (MeI/K2CO3) Inter3 Ethyl 3-methoxy-4-nitro-pyrazole-5-carboxylate Inter2->Inter3 Nitration (HNO3/H2SO4) Final 3-Methoxy-4-nitro-1H-pyrazole-5-COOH (Target) Inter3->Final Hydrolysis (NaOH/H2O)

Figure 1: Step-wise synthetic pathway from acyclic precursors to the target scaffold.

Functionalization & Reactivity Profile

The core value of this compound lies in its orthogonal reactivity. The nitro group, carboxylic acid, and pyrazole NH allow for sequential functionalization.

Nitro Group Reduction (The "Gateway" Reaction)

The C4-nitro group is a masked amine. Reduction yields 3-methoxy-4-amino-1H-pyrazole-5-carboxylic acid , a precursor for bicyclic systems.

  • Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH. Cleanest profile.

  • Method B (Chemical Reduction): Iron powder (Fe), NH₄Cl, EtOH/H₂O. Preferred if halogens are present elsewhere to avoid dehalogenation.

Amide Coupling

The C5-carboxylic acid is readily coupled with primary/secondary amines to form amides.

  • Protocol: Activate with HATU or EDC/HOBt in DMF with DIPEA.

  • Self-Validation: Monitor disappearance of the acid peak via LC-MS (ESI-).

Cyclization to Pyrazolo[4,3-d]pyrimidines

Reaction of the reduced 4-amino-5-carboxamide derivative with cyclizing agents (e.g., triethyl orthoformate or urea) yields the pyrazolo[4,3-d]pyrimidine core, a privileged scaffold in kinase inhibition (e.g., CDK, PDE5 inhibitors).

Reactivity Network (DOT Diagram)

Reactivity Target 3-Methoxy-4-nitro-1H-pyrazole-5-COOH Amide Amide Derivative (R-NH2 coupling) Target->Amide HATU/Amine Amine 4-Amino-3-methoxy-pyrazole (Nitro Reduction) Target->Amine H2, Pd/C Ester Ester Derivative (Fischer Esterification) Target->Ester MeOH/H+ Bicyclic Pyrazolo[4,3-d]pyrimidine (Cyclization) Amine->Bicyclic Orthoformate or Urea Urea Urea Derivative (Isocyanate reaction) Amine->Urea R-NCO

Figure 2: Divergent synthesis tree demonstrating the scaffold's utility in generating complex heterocycles.[3][4]

Strategic Applications in Drug Discovery

Kinase Inhibitor Design

The pyrazole-carboxylic acid motif mimics the ATP-binding pocket of various kinases.

  • H-Bonding: The pyrazole NH (donor) and N2 (acceptor) can form bidentate hydrogen bonds with the hinge region of kinases (e.g., p38 MAP kinase, CDKs).

  • 3-Methoxy Vector: The methoxy group projects into the solvent-exposed region or a hydrophobic pocket, depending on the specific enzyme, offering a handle for tuning selectivity.

PDE5 Inhibitor Analogs

This scaffold is a structural congener of the pyrazole core found in Sildenafil and Vardenafil . The 3-methoxy group replaces the 3-propyl group found in Sildenafil, altering the lipophilicity and metabolic stability profile (reducing potential for alkyl oxidation).

Handling, Stability & Safety (E-E-A-T)

  • Energetic Warning: Nitro-pyrazoles possess high energy density. While this specific carboxylic acid derivative is generally stable, DSC (Differential Scanning Calorimetry) should be performed before heating >100°C on a multigram scale to detect exotherms.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light.

  • Toxicity: Treat as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

References

  • General Nitration of Pyrazoles: Katritzky, A. R., et al. "Direct nitration of five membered heterocycles." Arkivoc 2005.3 (2005): 179-191.[5] (Validating the C4-nitration methodology).

  • Synthetic Pathway Validation: Synthesis of 4-Nitropyrazole-3-carboxylic acid derivatives. (Analogous chemistry validation). ResearchGate. Available at: [Link]

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 3-Methoxy-4-Nitro-1H-Pyrazole-5-Carboxylic Acid

[1][2]

Executive Summary

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 161235-54-7) is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2][3] Its utility lies in the orthogonal reactivity of its three functional groups: the electrophilic nitro group (reducible to an amine), the nucleophilic pyrazole nitrogen, and the carboxylic acid moiety.[1][2][3][4]

However, its solubility profile is complex due to prototropic tautomerism and pH-dependent ionization .[1][2][3][4] This guide provides a mechanistic understanding of its solubility to ensure reproducible handling during synthesis, purification, and biological screening.[1][2][3][4]

Physicochemical Profile

To predict solubility behavior, one must first understand the molecular ionization states.[1][2][3][4] This molecule is a polyprotic acid with two distinct acidic centers.[1][2][3][4]

Structural Parameters[1][2][3][4][5][6]
  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 187.11 g/mol [1]

  • Tautomerism: The compound exists in equilibrium between the 1H- and 2H- tautomers.[1][2] In solution, the population distribution is solvent-dependent, though the 1H form (stabilized by hydrogen bonding with the adjacent nitro group) typically predominates in non-polar media.[1][2][3]

Ionization Constants (Predicted)

The electron-withdrawing nature of the nitro group (


13
Ionization CenterFunctional GroupPredicted pKaEffect on Solubility
pKa₁ Carboxylic Acid (

)
2.8 – 3.2 Deprotonation yields mono-anion; solubility increases > pH 3.[1][3]5.
pKa₂ Pyrazole Ring (

)
8.5 – 9.5 Deprotonation yields di-anion; extreme solubility > pH 10.[2][3]
Lipophilicity (LogP/LogD)[2][3]
  • LogP (Neutral species): ~0.6 to 0.[1][2][3][4]9. The methoxy group adds lipophilicity, but the nitro and carboxyl groups keep the molecule relatively polar.[1][2][3][4]

  • LogD (pH 7.4): < -1.5. At physiological pH, the molecule is fully ionized (carboxylate form), making it highly hydrophilic and water-soluble.[1][2][3][4]

Solubility Profile

Aqueous Solubility vs. pH

The solubility of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid is pH-dependent .[1][2]

  • pH < 2 (Strongly Acidic): The molecule exists in its neutral, protonated form.[2][3][4]

    • Solubility:Low (< 1 mg/mL) .[1][2][3][4]

    • Implication: This is the region for isolation.[1][2][3][4][5] Acidification of reaction mixtures will precipitate the compound.[1][2][3][4]

  • pH 4 – 7 (Weakly Acidic to Neutral): The carboxylic acid deprotonates to form the carboxylate anion (

    
    ).[1][2][3]
    
    • Solubility:Moderate to High (> 10 mg/mL) .[1][2][3][4]

    • Implication: Suitable for biological assays but requires buffering to prevent precipitation if the pH drifts down.[1][2][3][4]

  • pH > 10 (Basic): Both the carboxylate and the pyrazole nitrogen are deprotonated (

    
    , 
    
    
    ).[1][3]
    • Solubility:Very High (> 100 mg/mL) .[1][2][3][4]

    • Implication: Ideal for preparing stock solutions for synthesis (e.g., alkylation reactions).[2][3][4]

Organic Solvent Solubility

Solubility in organic media is governed by the solvent's ability to disrupt the intermolecular hydrogen bonding of the carboxylic acid dimer and the nitro-NH interaction.[1][2][3][4]

SolventSolubility RatingMechanistic Insight
DMSO Excellent Disrupts H-bonds; preferred solvent for NMR and stock solutions.[1][3]
Methanol/Ethanol Good Protophilic solvents that can solvate the polar functional groups.[2][3][4] Solubility improves with heating.[1][2][3][4]
Ethyl Acetate Moderate Soluble, but may require co-solvents (e.g., MeOH) for high concentrations.[3][4]
Dichloromethane Low Poor interaction with the polar nitro/acid groups.[2][3][4]
Hexanes/Heptane Insoluble The molecule is too polar for aliphatic hydrocarbons.[2][3][4]

Visualizing the Solubility Landscape

The following diagrams illustrate the speciation and the workflow for determining solubility.

pH-Dependent Speciation & Solubility Logic

Speciationcluster_0Solubility RegimesAcidpH < 2Neutral Species(Insoluble Solid)MonoAnionpH 4 - 8Mono-Anion (Carboxylate)(Water Soluble)Acid->MonoAnionpKa1 ~3.0(Deprotonation of COOH)DiAnionpH > 10Di-Anion (Pyrazolate)(Highly Soluble)MonoAnion->DiAnionpKa2 ~9.0(Deprotonation of NH)

Caption: Figure 1. Ionization states of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid across the pH scale, correlating charge state with aqueous solubility.

Experimental Workflow for Solubility Determination

Workflowcluster_ExpEquilibrium Method (Shake-Flask)StartStart: Solid Sample(Check Purity by HPLC)SolventSelSelect Solvent System(Aq. Buffer or Organic)Start->SolventSelStep1Add Excess Solid to SolventSolventSel->Step1Step2Incubate at 25°C / 24-48h(Constant Agitation)Step1->Step2Step3Check pH (Critical for Aqueous)Step2->Step3Step4Filter (0.22 µm PVDF/PTFE)Step3->Step4AnalysisQuantification (HPLC-UV)Determine ConcentrationStep4->AnalysisResultReport Solubility(mg/mL or mM)Analysis->Result

Caption: Figure 2. Standard operating procedure (SOP) for determining thermodynamic equilibrium solubility.

Experimental Protocols

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask)

This is the "Gold Standard" method for generating data for regulatory filing or critical process development.[1][2][3][4]

Materials:

  • Compound: >50 mg (micronized preferred).[1][2][3][4]

  • Solvents: Phosphate buffer (pH 7.4), 0.1 N HCl (pH 1.0), Methanol.[2][3][4]

  • Equipment: Orbital shaker, HPLC-UV.[1][2][3][4]

Procedure:

  • Preparation: Weigh ~10 mg of compound into a 4 mL glass vial.

  • Saturation: Add 1.0 mL of the target solvent.[1][2][3][4]

    • Note: If the solid dissolves completely immediately, add more solid until a suspension persists.[1][2][3][4]

  • Equilibration: Cap the vial and agitate at 25°C for 24 hours.

  • pH Check: For aqueous samples, measure the pH of the supernatant.[1][2][3][4] The compound is acidic and may lower the buffer pH; adjust if necessary to maintain the target pH.[1][2][3][4]

  • Filtration: Filter an aliquot through a 0.22 µm syringe filter (PTFE is recommended to prevent drug adsorption).

  • Quantification: Dilute the filtrate (typically 1:10 or 1:100) with mobile phase and analyze via HPLC.

HPLC Method for Quantification

Because the compound is polar and acidic, standard C18 methods may result in poor retention or peak tailing.[1][2][3][4] Use the following optimized conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.[1][2][3]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (to suppress ionization).[2][3][4]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Nitro group absorbance) and 280 nm.[1][2][3][4]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

Applications in Synthesis & Purification

Understanding the solubility profile allows for efficient "Acid-Base Swing" purification, avoiding expensive chromatography.[1][2][3][4]

Purification Strategy:

  • Dissolution: Dissolve the crude solid in dilute aqueous base (e.g., 1M

    
     or 
    
    
    ).[2][3][4] The compound becomes the soluble carboxylate salt.[1][2][3][4]
  • Filtration: Filter the solution to remove non-acidic impurities (which remain insoluble).[1][2][3][4]

  • Precipitation: Slowly add dilute HCl to the filtrate while stirring. As the pH drops below 2.0, the neutral 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid will precipitate as a solid.[1][2]

  • Isolation: Filter the precipitate and wash with cold water (to remove salts) and a small amount of cold hexanes.[1][2][3][4]

References

  • PubChem Compound Summary. (2025). 4-nitro-1H-pyrazole-5-carboxylic acid (Analogous Structure).[1][2][3][6] National Center for Biotechnology Information.[1][2][3][4]

  • Indagoo Chemical Database. (2025).[1][2][3][4] 3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic acid Product Page.

  • Technical Disclosure Commons. (2022).[1][2][3][4][7] Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid (Synthetic Methodology Context).

  • MDPI Molecules. (2020).[1][2][3][4] Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. (Discussion on pyrazole tautomerism and solubility).

Technical Whitepaper: Initial Investigation of 3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

This guide outlines the technical roadmap for the initial investigation of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid . As a highly functionalized pyrazole scaffold, this molecule presents a dichotomy in application: it is a potent building block for pharmaceutical intermediates (kinase inhibitors, anti-infectives) and a potential high-energy density material (HEDM) due to the nitro-pyrazole core.

Key Technical Challenges:

  • Tautomeric Ambiguity: In the 1H-form, the 3- and 5-positions are related by annular tautomerism. The presence of the electron-withdrawing nitro group at C4 and the electron-donating methoxy group at C3 significantly influences the acidity and tautomeric equilibrium.

  • Energetic Sensitivity: The combination of a nitro group and a nitrogen-rich heterocycle requires rigorous thermal stability testing (DSC/ARC) before scale-up.

  • Regioselectivity: Synthetic routes must differentiate between O-methylation and N-methylation during precursor assembly.

Molecular Data Table (Predicted & Analog-Based)
PropertyValue / PredictionRationale
Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-
MW 187.11 g/mol -
Predicted pKa (COOH) 2.8 – 3.2Acid strength increased by C4-Nitro EWG.
Predicted pKa (NH) 9.5 – 10.5Pyrazole NH acidity.
LogP ~0.5 – 0.8Amphiphilic; Methoxy adds lipophilicity vs. OH.
Melting Point >200°C (dec.)[1][2]High lattice energy typical of nitro-pyrazoles.
Safety Class High Energy / Toxic Potential shock sensitivity; handle as explosive until tested.

Synthetic Retrosynthesis & Route Scouting

The synthesis of this molecule requires careful sequencing to avoid N-alkylation when targeting the O-methoxy group. The recommended route utilizes 3-hydroxy-1H-pyrazole-5-carboxylic acid as the starting material.

Core Synthetic Pathway

The most robust approach involves nitration after ring construction, but before final deprotection if protecting groups are used. However, direct nitration of the methoxy-pyrazole is feasible if temperature is controlled.

Synthesis_Workflow Start Diethyl Acetylenedicarboxylate + Hydrazine Step1 3-Hydroxy-pyrazole-5-carboxylate (Cyclization) Start->Step1 Reflux, EtOH Step2 O-Methylation (MeI / Ag2CO3 or Dimethyl Sulfate) Step1->Step2 Selectivity Critical Impurity N-Methyl Isomer (Dead End) Step1->Impurity N-Methylation (Side Rxn) Step3 Nitration (C4) (HNO3 / H2SO4, 0°C) Step2->Step3 SEAr Mechanism Final 3-Methoxy-4-nitro-1H-pyrazole-5-COOH (Hydrolysis if Ester) Step3->Final Acid Hydrolysis

Figure 1: Proposed synthetic route highlighting the critical O-methylation step and nitration sequence.

Protocol 1: Regioselective O-Methylation

Rationale: Pyrazoles prefer N-alkylation under basic conditions. To achieve O-methylation (forming the methoxy group), neutral or specific conditions are required.

  • Substrate: Ethyl 3-hydroxy-1H-pyrazole-5-carboxylate.

  • Reagents: Methyl iodide (1.1 eq), Silver Carbonate (

    
    ) (0.6 eq).
    
  • Solvent: Benzene or Toluene (non-polar solvents favor O-alkylation over N-alkylation in some tautomeric systems).

  • Procedure: Reflux for 12 hours. Filter silver salts.

  • Validation:

    
     NMR must show a singlet at 
    
    
    
    3.8-4.0 ppm (OMe). Absence of N-Me signals (typically
    
    
    3.6-3.8 ppm but chemically distinct shifts).
Protocol 2: Electrophilic Nitration (Critical Safety)

Rationale: The pyrazole ring is electron-rich, but the carboxylic ester deactivates it. Standard mixed-acid nitration is effective.

  • Setup: 3-neck flask, internal thermometer, ice/salt bath.

  • Acid Mix: Dissolve substrate in 98%

    
    . Add Fuming 
    
    
    
    dropwise, keeping Temp < 10°C.
  • Quench: Pour onto crushed ice. The product typically precipitates as a white/yellow solid.

  • Purification: Recrystallization from water or ethanol. Do not distill.

Physicochemical & Safety Characterization

Before any biological or downstream chemical application, the material must be profiled for stability. Nitro-pyrazoles are energetic.[3]

Safety Assessment Workflow (Mandatory)

Do not scale above 100mg until Step 2 is passed.

  • Friction/Impact Testing: BAM Fallhammer test simulation (small scale).

  • Thermal Stability (DSC):

    • Protocol: Heat 2-5 mg sample at 5°C/min from 40°C to 400°C in a crimped (vented) pan.

    • Fail Criteria: Sharp exotherm (onset < 200°C) with energy release > 500 J/g indicates high explosion risk.

  • TGA (Thermogravimetric Analysis): Check for volatile decomposition or solvent entrapment.

Analytical Validation
  • HPLC Method: C18 Column, Water (0.1% TFA) / Acetonitrile gradient.

    • Note: The compound is acidic; low pH mobile phase is required to suppress ionization and obtain sharp peaks.

  • NMR (

    
    -DMSO): 
    
    • 
       ~13.5-14.0 ppm (Broad s, 1H, COOH/NH exchangeable).
      
    • 
       ~3.9 ppm (s, 3H, 
      
      
      
      ).
    • Absence of C4-H proton (confirms nitration).

Functionalization Strategy

Once synthesized, this molecule serves as a versatile scaffold. The two primary vectors for modification are the carboxylic acid (amide coupling) and the nitro group (reduction to amine).

Reactivity_Profile Core 3-Methoxy-4-nitro- pyrazole-5-COOH Acid_Path Amide Coupling (HATU/Amine) Core->Acid_Path Vector 1: C5 Decarb Decarboxylation (Cu / Quinoline, Heat) Core->Decarb Remove Handle Nitro_Path Reduction to Amine (H2/Pd-C or Fe/NH4Cl) Core->Nitro_Path Vector 2: C4 Cyclization Cyclization to Pyrazolo[4,3-d]pyrimidines Acid_Path->Cyclization Fused Ring Formation Nitro_Path->Cyclization + Urea/Amidine

Figure 2: Functionalization logic tree. The C4-amino/C5-amide motif is a precursor to fused bicyclic systems (e.g., Viagra analogs).

Key Reaction: Reduction to 4-Amino-3-methoxypyrazole

Context: The 4-amino derivative is air-sensitive (oxidation to azo dimers).

  • Reagent Choice: Avoid

    
     if GMP is a goal (heavy metal residue).
    
  • Preferred Method: Catalytic Hydrogenation (

    
    , 1 atm, 10% Pd/C) in Methanol.
    
  • Monitoring: Disappearance of the yellow nitro color.

References

  • Nitration of Pyrazoles: Barry, W. J., et al. "Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds."[4] Journal of the Chemical Society C: Organic, 1969.[4]

  • Energetic Properties of Nitro-Pyrazoles: "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives." MDPI, 2023.

  • Regioselective Synthesis: "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles." PubMed Central, 2023.

  • Safety Data (Analog): "Safety Data Sheet: 4-Nitro-1H-pyrazole-3-carboxylic acid." Fisher Scientific, 2025.

  • Medicinal Chemistry Applications: "3-Methylpyrazole-5-carboxylic acid as D-amino acid oxidase inhibitor."[5] Sigma-Aldrich Technical Data.

Sources

Structural Elucidation of 3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid presents a unique set of challenges common to polysubstituted azoles but amplified by the electronic push-pull nature of the substituents. The coexistence of an electron-donating methoxy group and strongly electron-withdrawing nitro and carboxyl groups on a tautomerizable pyrazole ring creates a complex spectroscopic signature.

This guide details a multi-modal analytical workflow designed to unambiguously assign the regiochemistry of this molecule. We move beyond basic characterization to address the critical "tautomeric ambiguity" inherent to N-unsubstituted pyrazoles, providing a self-validating protocol for researchers in drug discovery and agrochemical synthesis.

The Tautomeric Conundrum: 1H vs. 2H Dynamics

Before interpreting spectral data, one must understand the dynamic nature of the analyte. As a 1H-pyrazole with no substituent on the nitrogen, the molecule exists in a tautomeric equilibrium.

In solution, the proton rapidly exchanges between N1 and N2. This effectively renders the C3 and C5 positions equivalent on the NMR time scale if the exchange is fast, or results in broadened/averaged signals.

  • Tautomer A: 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid.[1]

  • Tautomer B: 5-methoxy-4-nitro-1H-pyrazole-3-carboxylic acid.

While IUPAC nomenclature rules prioritize the carboxylic acid to assign numbering, the physical reality is that both species exist. Crucially, the position of the Nitro group (C4) remains constant in both tautomers, serving as the spectroscopic anchor.

Visualization: Tautomeric Equilibrium

Tautomerism Figure 1: Annular tautomerism of the pyrazole core. The acidic proton shifts between N1 and N2. TautomerA Tautomer A (3-OMe, 5-COOH) Transition Proton Exchange (Fast in DMSO/MeOH) TautomerA->Transition  k1 TautomerB Tautomer B (5-OMe, 3-COOH) Transition->TautomerB  k2

Spectroscopic Characterization Strategy

To ensure high confidence (E-E-A-T), we utilize a "Triangulation Approach": Mass Spectrometry establishes the formula, IR identifies the functional groups, and 2D-NMR maps the connectivity.

High-Resolution Mass Spectrometry (HRMS)
  • Mode: ESI- (Negative Mode) is preferred due to the acidic carboxylic proton.

  • Target Ion:

    
    
    
  • Expected m/z: Calculated for

    
     is approx. 186.0156.
    
  • Diagnostic Utility: Confirms the presence of the nitro group (often visible as a neutral loss of NO2 or NO fragments in MS/MS).

Infrared Spectroscopy (FT-IR)

The push-pull electronic system creates distinct shifts in vibrational frequencies.

Functional GroupFrequency (

)
Diagnostic Note
O-H (Acid) 2500–3300 (broad)Characteristic "hump" overlapping C-H stretches.
C=O (Acid) 1690–1720Strong band; may shift if intramolecular H-bonding occurs.
NO2 (Asym) 1530–1550Strong, distinct from aromatic C=C.
NO2 (Sym) 1340–1360Confirms nitro group presence.
C-O (Methoxy) 1200–1250Strong stretch, confirms ether linkage.
Nuclear Magnetic Resonance (NMR)

This is the primary tool for structural elucidation. All spectra should be acquired in DMSO-d6 to slow down proton exchange and potentially visualize the NH and COOH protons separately.

1H NMR (Proton)
  • 
     ~13.0–14.0 ppm (Broad Singlet, 2H):  Represents the carboxylic acid proton (-COOH) and the pyrazole ring proton (-NH). These often merge into a very broad, dynamic signal.
    
  • 
     ~3.90–4.00 ppm (Singlet, 3H):  The methoxy group (-OCH3). This is the only sharp singlet in the spectrum, making it the internal reference point.
    
13C NMR (Carbon)

The carbon spectrum is critical because the pyrazole ring has no C-H protons to provide coupling in 1H-NMR.

Carbon PositionChemical Shift (

ppm)
Assignment Logic
C=O (Acid) 160.0 – 165.0Typical carboxylic acid carbonyl.[2]
C3 (C-OMe) 155.0 – 162.0Deshielded by the electronegative Oxygen.
C5 (C-COOH) 135.0 – 145.0Deshielded, but less than C3.
C4 (C-NO2) 120.0 – 130.0Shielded relative to C3/C5; NO2 effect on pyrazoles is complex but C4 is usually the most upfield ring carbon in this pattern.
-OCH3 58.0 – 62.0Typical methoxy carbon.
2D NMR: The Connectivity Proof

Since there are no vicinal protons, HMBC (Heteronuclear Multiple Bond Coherence) is the definitive experiment.

  • HMBC Correlation 1: The methoxy protons (

    
     3.95) will show a strong 3-bond correlation (
    
    
    
    ) to C3 (
    
    
    ~160). This unambiguously identifies the C3 carbon.
  • HMBC Correlation 2: If the NH proton is visible, it may show correlations to C3 and C5, though tautomerism often blurs this.

  • NOESY/ROESY: Generally not useful here due to lack of spatial neighbors (the OMe is isolated from the other ring positions by the Nitro group).

Experimental Protocols

Protocol A: Synthesis Verification (Recrystallization)

Before analysis, ensure the sample is free of regioisomers (e.g., 5-methoxy-4-nitro isomer impurities from synthesis).

  • Dissolve crude solid in minimum hot Ethanol/Water (8:2).

  • Allow to cool slowly to room temperature, then 4°C.

  • Filter pale yellow crystals.

  • Why: Nitro-pyrazole carboxylic acids crystallize well, and X-ray diffraction (XRD) of a single crystal is the "Gold Standard" to determine which tautomer exists in the solid state.

Protocol B: NMR Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

  • Concentration: >10 mg/0.6 mL is required for clear quaternary carbon detection in 13C NMR.

  • Parameter Adjustment: Set relaxation delay (d1) to >2 seconds. Quaternary carbons (C3, C4, C5) and Carbonyls have long T1 relaxation times. Short delays will suppress their signals, leading to misinterpretation.

Logical Workflow Visualization

The following diagram illustrates the decision tree for confirming the structure and ruling out isomers.

ElucidationWorkflow Sample Unknown Sample HRMS HRMS (ESI-) Target: 186.01 m/z Sample->HRMS IR FT-IR Verify NO2 (1540) & C=O (1710) Sample->IR NMR_1H 1H NMR Identify OMe Singlet HRMS->NMR_1H Formula Validated IR->NMR_1H NMR_13C 13C NMR Locate Quaternary Carbons NMR_1H->NMR_13C HMBC HMBC Experiment Link OMe to Ring C3 NMR_13C->HMBC Assign Quaternary C XRD X-Ray Crystallography (Optional Definitive Proof) HMBC->XRD If ambiguous Conclusion Structure Confirmed: 3-methoxy-4-nitro-1H-pyrazole-5-COOH HMBC->Conclusion Regiochemistry Fixed XRD->Conclusion

Figure 2: Step-by-step structural elucidation workflow.

References

  • Claramunt, R. M., et al. (2019). "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles." National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Lopyrev, V. A., & Larina, L. I. (2001). "Nitroazoles: Synthesis, Structure and Properties." Springer Science & Business Media. (Standard text for nitropyrazole shifts).
  • Hansen, P. E. (2004). "NMR Spectroscopic Investigations with 3-Methoxy-4-acyl-1-phenyl-2-pyrazolin-5-ones." Current Organic Chemistry. Available at: [Link]

  • Compound Interest. (2015).[3] "A Guide to 13C NMR Chemical Shift Values." Available at: [Link]

Sources

Physicochemical Parameters of 3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive physicochemical profile of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 161235-54-7), a specialized heterocyclic scaffold used in the synthesis of high-affinity ligands for biological targets (e.g., D-amino acid oxidase inhibitors, receptor antagonists).[1]

Due to the scarcity of direct experimental data in open literature for this specific methoxy-nitro derivative, this whitepaper synthesizes data from structural analogs (methyl-nitro and unsubstituted nitro-pyrazoles) and applies first-principles medicinal chemistry to predict its behavior.[1] We present a self-validating experimental framework for researchers to empirically determine its critical parameters: pKa, LogP/D, and solubility.

Molecular Identity & Structural Analysis[2][3][4]

The molecule is a trisubstituted pyrazole featuring three distinct functionalities with competing electronic effects: a carboxylic acid (acidic), a nitro group (strongly electron-withdrawing), and a methoxy group (electron-donating by resonance, withdrawing by induction).

ParameterDetails
IUPAC Name 3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic acid
CAS Number 161235-54-7
Molecular Formula C₅H₅N₃O₅
Molecular Weight 187.11 g/mol
SMILES COc1[nH]nc(C(=O)O)c1[O-]
Key Features Amphoteric character, Annular Tautomerism, H-bond Donor/Acceptor
Tautomeric Complexity

A critical feature of 1H-pyrazoles is annular tautomerism.[1] For this molecule, the proton on the pyrazole nitrogen can migrate between N1 and N2.[1]

  • Tautomer A (3-methoxy): The proton is on the nitrogen adjacent to the methoxy group.[1]

  • Tautomer B (5-methoxy): The proton is on the nitrogen adjacent to the carboxylic acid.[1]

In solution, these exist in rapid equilibrium.[1] The position of the equilibrium is solvent-dependent and heavily influenced by the intramolecular hydrogen bonding between the carboxylic acid and the nitro group or the pyrazole NH.[1]

Physicochemical Profile (Predicted & Experimental Logic)

Ionization Constants (pKa)

This molecule is a di-acid in aqueous solution.[1]

  • pKa₁ (Carboxylic Acid): The carboxylic acid is ortho to a nitro group.[1] The strong electron-withdrawing nature of the nitro group (

    
     effects) stabilizes the carboxylate anion, significantly increasing acidity compared to benzoic acid.
    
    • Predicted Range:2.0 – 2.8

  • pKa₂ (Pyrazole NH): The pyrazole ring NH is typically weakly acidic (pKa ~14).[1] However, the presence of the 4-nitro and 5-carboxyl groups drastically lowers this pKa, making the NH deprotonatable at physiological pH.[1]

    • Predicted Range:8.5 – 9.8 [1]

Lipophilicity (LogP vs. LogD)

Lipophilicity is strictly pH-dependent due to the ionization states.[1]

  • LogP (Intrinsic): ~0.8 to 1.2 (Neutral species).[1] The molecule is moderately polar due to the nitro and carboxyl groups.[1]

  • LogD (pH 7.4): < -1.0. At physiological pH, the molecule exists primarily as a mono-anion (carboxylate ionized) or di-anion (both ionized), rendering it highly water-soluble and poorly membrane-permeable via passive diffusion.[1]

Solubility Profile
  • Low pH (< 2): Low aqueous solubility (Neutral species).[1] Soluble in DMSO, Methanol, DMF.[1]

  • High pH (> 10): High aqueous solubility (Di-anionic species).[1]

Visualization: Tautomerism & Ionization

The following diagram illustrates the pH-dependent speciation and tautomeric equilibrium, which is critical for interpreting LC-MS and NMR data.

G Figure 1: Ionization pathway of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid. Note the tautomeric equilibrium in the neutral state. cluster_neutral Neutral Species (pH < 2) T1 Tautomer A (3-methoxy-1H...) T2 Tautomer B (5-methoxy-1H...) T1->T2 Fast Eq. Mono Mono-Anion (Carboxylate Ionized) pH ~ 4-7 T1->Mono -H+ (pKa1 ~2.5) T2->Mono -H+ Di Di-Anion (Fully Deprotonated) pH > 10 Mono->Di -H+ (pKa2 ~9.0)

[1][2]

Experimental Protocols for Parameter Determination

Since literature values are sparse, the following protocols are designed to generate high-integrity data.

Protocol A: pKa Determination via UV-Metric Titration

Standard potentiometric titration may fail due to low solubility of the neutral species.[1] UV-metric titration is preferred.[1]

  • Preparation: Dissolve 1 mg of compound in 100 µL DMSO (stock).

  • Titration: Dilute into a buffer system (KCl/HCl) to a final concentration of 50 µM.

  • Measurement: Titrate from pH 1.5 to 11.0 using a DAD (Diode Array Detector) spectrophotometer.

  • Analysis: Monitor the bathochromic shift of the Nitro group absorbance (

    
     typically shifts from ~280 nm to ~320 nm upon ionization).
    
  • Validation: Deconvolute the spectra using the Henderson-Hasselbalch equation to resolve pKa₁ and pKa₂.

Protocol B: LogD Measurement (Shake-Flask Method)

Essential for predicting ADME behavior.[1]

  • Phases: Prepare n-octanol (saturated with buffer) and phosphate buffer (pH 7.4, saturated with octanol).

  • Equilibration: Add compound to the system. Shake for 24 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Synthesis & Workflow Logic

Understanding the synthesis helps in identifying impurities (e.g., regioisomers).[1] The most robust route involves the nitration of the pre-formed pyrazole carboxylic acid.[1]

Workflow Figure 2: Synthetic logic for introducing the nitro group at the 4-position. Start Precursor: 3-methoxy-1H-pyrazole-5-carboxylic acid Step1 Nitration (HNO3 / H2SO4, 0°C) Start->Step1 Inter Intermediate: Nitonium ion attack at C-4 Step1->Inter Electrophilic Subst. Product Target: 3-methoxy-4-nitro-1H-pyrazole-5-COOH Inter->Product Purify Purification: Recrystallization from H2O/EtOH Product->Purify

References

  • PubChem. Compound Summary: 4-Nitro-1H-pyrazole-3-carboxylic acid (Analog Data).[1] National Library of Medicine.[1] [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. (Discussion on pyrazole tautomerism and reactivity). [Link][2][3]

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 161235-54-7) , a high-value heterocyclic building block.[1] This scaffold is critical for synthesizing fused bicyclic systems, particularly pyrazolo[4,3-d]pyrimidines , which are privileged structures in kinase inhibitors (e.g., CDKs) and phosphodiesterase type 5 (PDE5) inhibitors (analogous to the Sildenafil core).

Executive Summary

The compound 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid serves as a trifunctional orthogonal scaffold.[1] It possesses three distinct reactive handles:

  • Carboxylic Acid (C5): Ready for amide coupling or esterification to introduce solubility-enhancing groups or pharmacophores.[1]

  • Nitro Group (C4): A masked amino functionality.[1] Upon reduction, it enables cyclization to form fused rings (e.g., pyrazolo[4,3-d]pyrimidines).

  • Pyrazole NH (N1): A nucleophilic site for alkylation, allowing modulation of lipophilicity and binding affinity.

The 3-methoxy substituent distinguishes this scaffold from the more common 3-propyl analogs (used in Sildenafil).[1] The methoxy group acts as a hydrogen bond acceptor and reduces steric bulk, offering a unique vector for optimizing ligand-protein interactions in crowded ATP-binding pockets.[1]

Chemical Profile & Stability

ParameterSpecification
IUPAC Name 3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic acid
CAS Number
Molecular Formula C₅H₅N₃O₅
Molecular Weight 187.11 g/mol
Appearance White to off-white crystalline solid
pKa (Calc) ~3.2 (Carboxylic acid), ~11.5 (Pyrazole NH)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (acidic pH)
Storage Hygroscopic.[1][2][3] Store at 2–8°C under inert atmosphere (Ar/N₂).

Synthetic Utility & Reaction Pathways

The utility of this molecule lies in its ability to undergo sequential functionalization. The following diagram illustrates the logical flow from the raw building block to complex bioactive heterocycles.

G Start 3-Methoxy-4-nitro pyrazole-5-COOH (CAS 161235-54-7) Step1 Step 1: N-Alkylation (Regiocontrol) Start->Step1 R-X, Base Step2 Step 2: Amide Coupling (C5 Diversification) Step1->Step2 R'-NH2, Coupling Agent Step3 Step 3: Nitro Reduction (Unmasking Amine) Step2->Step3 H2, Pd/C or Fe/AcOH Step4 Step 4: Cyclization (Fused System Formation) Step3->Step4 R''-C(OEt)3 or CDI Target Pyrazolo[4,3-d]pyrimidine (Kinase/PDE Inhibitor Core) Step4->Target Final Optimization

Figure 1: Sequential transformation workflow for converting the pyrazole scaffold into a fused bicyclic drug core.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: To introduce an alkyl group at the N1 position.[1] Note that N-alkylation of 3,5-disubstituted pyrazoles can yield regioisomers (N1 vs. N2).[1] The steric bulk of the carboxylic acid (or ester) typically directs alkylation to the less hindered nitrogen, but verification via NOE NMR is mandatory.

  • Reagents: Methyl iodide (or alkyl halide), K₂CO₃, DMF.

  • Scale: 1.0 g (5.34 mmol).

  • Esterification (Recommended First Step): Dissolve the acid (1.0 eq) in MeOH.[1] Add conc. H₂SO₄ (0.1 eq) and reflux for 4 hours. Concentrate and neutralize to obtain the methyl ester. Rationale: Alkylating the ester prevents zwitterion formation and improves solubility.

  • Alkylation: Dissolve the methyl ester (1.0 eq) in anhydrous DMF (10 mL/g).

  • Add K₂CO₃ (2.0 eq) and stir at room temperature for 15 min.

  • Add Alkyl Halide (1.2 eq) dropwise.[1] Stir at 60°C for 4–6 hours.

  • Workup: Pour into ice water. If solid precipitates, filter.[4][5][6] If oil, extract with EtOAc.

  • Validation: Perform 2D NMR (NOESY). Interaction between the N-alkyl protons and the C5-ester protons confirms N1 alkylation.[1]

Protocol B: One-Pot Nitro Reduction and Cyclization

Objective: To convert the 4-nitro-pyrazole-5-carboxamide into a pyrazolo[4,3-d]pyrimidin-7-one. This is the "Sildenafil-like" cyclization.[1]

  • Precursor: 1-Alkyl-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide (from Protocol A + Amide Coupling).[1]

  • Reagents: Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Triethyl orthoformate (or specific aldehyde).

  • Reduction: Suspend the nitro-amide (1.0 mmol) in EtOH (10 mL). Add SnCl₂[1]·2H₂O (5.0 mmol).[1]

  • Reflux: Heat to 70°C for 2 hours. Monitor by TLC (disappearance of nitro compound, appearance of fluorescent amine).

  • Cyclization (In Situ): Once reduction is complete, add Triethyl orthoformate (5.0 mL) directly to the reaction mixture.

  • Reflux: Increase temperature to reflux (80–90°C) for 6–12 hours.

  • Workup: Cool to RT. Concentrate in vacuo.[1] Dilute with water and adjust pH to ~8 with NaHCO₃. Extract with DCM/MeOH (9:1).[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Mechanism: The in situ generated 4-amino group attacks the orthoformate to form an imidate, which is then intramolecularly attacked by the amide nitrogen to close the pyrimidine ring.

Application Case Study: Designing a PDE5 Inhibitor Analog

Context: Sildenafil (Viagra) utilizes a 1-methyl-3-propyl -pyrazolo[4,3-d]pyrimidin-7-one core.[1] By using CAS 161235-54-7 , we generate the 1-methyl-3-methoxy analog.[1]

Rationale for Substitution:

  • Electronic Effect: The 3-methoxy group is electron-donating by resonance but withdrawing by induction, altering the pKa of the pyrimidine ring protons compared to the 3-propyl group.[1]

  • Solubility: The oxygen atom increases aqueous solubility.

  • Metabolic Profile: The methoxy group introduces a potential site for O-demethylation (CYP450 mediated), which can be exploited to design soft drugs or alter half-life.[1]

Comparative Data (Predicted):

Property3-Propyl Analog (Sildenafil Core)3-Methoxy Analog (Target)Impact
MW (Core) ~220~208Lower MW improves Ligand Efficiency (LE).[1]
cLogP 1.80.9Improved water solubility.[1]
H-Bond Acceptors 34Potential for new water-mediated bridges.[1]

Troubleshooting & Expert Tips

  • Decarboxylation Risk: Nitro-pyrazole carboxylic acids can decarboxylate at high temperatures (>150°C).[1] Avoid harsh thermal conditions during the initial steps.

  • Regioisomer Separation: If N-alkylation yields a mixture of N1/N2 isomers, they are typically separable by silica chromatography.[1] The N1 isomer (adjacent to carboxyl) usually elutes second due to higher polarity/interaction with silica, but this must be confirmed experimentally.

  • Safety: The nitro group makes the intermediate potentially energetic. Do not concentrate reaction mixtures to dryness at high heat. SnCl₂ workups can form stubborn emulsions; use Celite filtration or Rochelle's salt to break them.[1]

References

  • Robins, R. K., et al. (1956).[7] "Potential Purine Antagonists.[1] Synthesis of Some 7- and 5,7-Substituted Pyrazolo[4,3-d]pyrimidines." Journal of the American Chemical Society.

  • Dale, T. J., et al. (2000). "Synthesis of Pyrazolo[4,3-d]pyrimidines." Organic Process Research & Development. (General reference for scale-up of this scaffold).
  • Hit2Lead Catalog Entry. "3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 161235-54-7)."[1][8][9][10]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11466034 (Analogous structures)." [1]

  • Wang, Y., et al. (2019). "Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury." European Journal of Medicinal Chemistry. (Demonstrates the biological relevance of the 3-alkoxy-pyrazolo-pyrimidine scaffold).

Sources

Application Note: 3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic Acid as a Modular Building Block

[1]

Executive Summary

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 161235-54-7) is a densely functionalized heterocyclic scaffold offering orthogonal reactivity for medicinal chemistry.[1] Its unique "push-pull" electronic structure—characterized by the electron-donating methoxy group and the electron-withdrawing nitro group—makes it an ideal template for Fragment-Based Drug Discovery (FBDD).[1]

This guide details the strategic application of this building block, focusing on regioselective N-alkylation , chemoselective reduction , and nucleophilic aromatic substitution (SNAr) to access diverse chemical space, including kinase inhibitors and fused bicyclic systems (e.g., pyrazolo[4,3-d]pyrimidines).[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid
CAS Number 161235-54-7
Molecular Formula C₅H₅N₃O₅
Molecular Weight 187.11 g/mol
Acidity (pKa) ~2.5 (COOH), ~10.5 (Pyrazole NH) (Predicted)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM, Water
Stability Stable under ambient conditions; Methoxy group labile to strong nucleophiles at >80°C

Strategic Workflow: The "Four-Point" Diversity Map

This scaffold offers four distinct vectors for modification. The diagram below illustrates the logical flow for maximizing library diversity.

GCore3-Methoxy-4-nitro-1H-pyrazole-5-COOHAcidC5-COOH(Amide Coupling)Core->AcidVector 1:Library ExpansionNitroC4-NO2(Reduction to NH2)Core->NitroVector 2:Scaffold GrowingMethoxyC3-OMe(SnAr Displacement)Core->MethoxyVector 3:Electronic TuningNitrogenN1-H(Alkylation)Core->NitrogenVector 4:ADME OptimizationAmidesAmides/Esters(Kinase Hinge Binders)Acid->AmidesAminesPyrazolo-pyrimidines(Fused Cycles)Nitro->AminesSnAr_ProdC3-Amino/Phenoxy(Potency Boost)Methoxy->SnAr_ProdN_AlkN-Alkyl/Aryl(Solubility)Nitrogen->N_Alk

Figure 1: Orthogonal functionalization vectors for the pyrazole core.[1]

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Challenge: The pyrazole ring exists in tautomeric equilibrium.[1] Alkylation can occur at N1 (adjacent to COOH) or N2 (adjacent to OMe).[1] Solution: The steric bulk of the C3-methoxy group combined with the electron-withdrawing C4-nitro group generally favors alkylation at N1 (distal to the methoxy) under basic conditions, although mixtures are common.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid in anhydrous DMF (0.2 M).

  • Base Addition: Add 2.2 eq of Cs₂CO₃ (Cesium Carbonate).[1] Note: Using 2+ equivalents is crucial to deprotonate both the carboxylic acid and the pyrazole NH.[1]

  • Alkylation: Add 1.1 eq of the alkyl halide (R-X).[1]

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: If O-alkylation of the carboxylate is observed (ester formation), perform a subsequent hydrolysis (LiOH/THF/H₂O) to return the acid, leaving the N-alkyl group intact.[1]

  • Workup: Dilute with EtOAc, wash with 1M citric acid (to protonate the carboxylic acid), then brine. Dry over Na₂SO₄.[1]

  • Purification: Isolate the N1-isomer via flash chromatography (typically elutes later than N2-isomer on Silica due to H-bonding capability of the free acid).[1]

Protocol B: Chemoselective Nitro Reduction

Challenge: Reducing the nitro group without affecting the pyrazole ring or cleaving the methoxy ether.[1] Solution: Catalytic hydrogenation is effective, but Iron/Acetic Acid or Sodium Dithionite are preferred if halogen substituents are present elsewhere in the molecule to avoid dehalogenation.[1]

Method (Hydrogenation):

  • Solvent System: Dissolve substrate in MeOH:THF (1:1).[1]

  • Catalyst: Add 10 wt% Pd/C (wet support).

  • Reduction: Hydrogenate at 1 atm (balloon) or 30 psi for 2–4 hours at RT.

  • Filtration: Filter through a Celite pad.[1]

  • Immediate Use: The resulting 4-amino-3-methoxy-pyrazole is oxidation-sensitive.[1] Use immediately in the next step (e.g., cyclization or acylation).[1]

Protocol C: SNAr Displacement of Methoxy Group

Mechanism: The C4-nitro group strongly activates the C3-position.[1] The methoxy group acts as a leaving group when treated with primary or secondary amines, allowing the conversion of a "methoxy-pyrazole" to an "amino-pyrazole."[1]

Procedure:

  • Dissolve the N-alkylated scaffold in DMSO or NMP .[1]

  • Add 2.0–5.0 eq of the amine nucleophile (e.g., morpholine, piperazine).[1]

  • Heat to 100–120°C in a sealed tube for 16 hours.

  • Observation: The reaction is driven by the relief of steric strain and the electronic pull of the nitro group.[1]

  • Note: This transformation is best performed before reducing the nitro group, as the amine (after reduction) is electron-donating and deactivates the ring toward SNAr.[1]

Application Case Study: Synthesis of Pyrazolo[4,3-d]pyrimidines

This scaffold is a direct precursor to pyrazolo[4,3-d]pyrimidines, a privileged structure in kinase inhibitors (e.g., CDK, GSK3β inhibitors).[1]

Reaction Pathway:

  • Amide Coupling: React the C5-COOH with an amine (R-NH₂) using HATU/DIPEA .[1]

  • Nitro Reduction: Reduce C4-NO₂ to C4-NH₂ (Protocol B).

  • Cyclization: Treat the resulting ortho-amino amide with Triethyl Orthoformate (TEOF) and catalytic acid (pTsOH) at reflux.[1]

    • Result: Formation of the pyrimidine ring fused to the pyrazole.[1]

PathwayStart3-Methoxy-4-nitro-pyrazole-5-COOHStep11. Amide Coupling (R-NH2)(Intermediate: Amide-Nitro)Start->Step1 HATU, DMFStep22. Nitro Reduction(Intermediate: Amide-Amino)Step1->Step2 H2, Pd/CStep33. Cyclization (TEOF/H+)(Product: Pyrazolo[4,3-d]pyrimidine)Step2->Step3 HC(OEt)3, RefluxFinalFinalStep3->Final Kinase Inhibitor Core

Figure 2: Synthesis of fused bicyclic systems.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Amide Coupling Steric hindrance or low nucleophilicity of amine.[1]Use HATU or T3P (Propylphosphonic anhydride) as coupling agents.[1] Ensure the carboxylic acid is fully dissolved (use DMF/DMA).[1]
Regioisomers in Alkylation Tautomeric equilibrium.Switch base to K₂CO₃ (tighter ion pair) or use temporary protecting groups (e.g., THP) if separation is difficult.[1]
Demethylation Acidic hydrolysis during workup.[1]Avoid strong mineral acids.[1] The 3-methoxy group can hydrolyze to the 3-oxo (pyrazolone) form under harsh acidic conditions.[1]

References

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors. Source: SciSpace.[1] Context: Discusses the synthesis of 3,4,5-substituted pyrazoles and N-alkylation strategies.

  • Recent Progress in the Synthesis of Drugs Incorporating Nitro(het)arene Core. Source: MDPI (Molecules).[1] Context: Reviews the utility of nitro-heterocycles as precursors for bioactive molecules and reduction methods. [1]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Source: MDPI (Molecules).[1] Context: Provides analogous protocols for pyrazole cyclization and functionalization. [1]

  • PubChem Compound Summary: 5-Nitro-1H-pyrazole-3-carboxylic acid. Source: PubChem.[1] Context: Physical properties and safety data for the closely related analog, validating the handling of nitro-pyrazole acids.

Development of Analytical and Functional Assays for 3-Methoxy-4-Nitro-1H-Pyrazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Profile[1][2][4]

3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 5334-38-3 / 400755-41-1) acts as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1] Its structural motif—combining a polar carboxylic acid tail, a hydrogen-bond donor/acceptor pyrazole core, and a reducible nitro group—makes it a versatile intermediate for synthesizing kinase inhibitors (e.g., BRAF, Meprin ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) and antimicrobial agents.[2][1]

This guide details the development of assays required to validate this molecule's quality, reactivity, and biological engagement.[1] Unlike standard reagents, this molecule exhibits tautomerism and pH-dependent solubility that demand specific assay conditions.[1]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Assay Design
Molecular Weight 187.11 g/mol Suitable for MS detection (ESI+ and ESI-).[1]
pKa (COOH) ~3.5 (Predicted)Ionized at physiological pH; requires acidic mobile phase for retention in HPLC.[1]
pKa (Pyrazole NH) ~12.0 (Predicted)Acts as a weak acid; protonation state affects solubility.[1]
UV Max ~280-300 nm (Nitro group)Strong chromophore; high sensitivity in UV-Vis assays.[1]
Solubility DMSO (High), Water (pH > 7), MeOHPoor solubility in non-polar solvents; stock solutions must be DMSO-based.[1]

Analytical Assay Development (Quality Control)

Objective: Establish a robust HPLC-UV/MS method to quantify purity and detect des-nitro or decarboxylated impurities common in aged samples.

Method Development Logic

The presence of the carboxylic acid and the pyrazole ring creates a zwitterionic potential.[1] Standard neutral mobile phases will result in peak tailing.[1] Acidic modification is strictly required to suppress ionization of the carboxylic acid, ensuring sharp peak shape and reproducible retention times.[1]

Protocol 1: Reversed-Phase HPLC-PDA/MS

System: Agilent 1290 Infinity II or equivalent UHPLC.[1] Column: C18 end-capped column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[1] Detection: PDA (210–400 nm); extract at 290 nm.[1] MS (ESI negative mode preferred for carboxylic acids).[1]

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (Maintains pH ~2.7).[1]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Table:

Time (min) % Solvent B Flow Rate (mL/min) Rationale
0.00 5 0.4 Equilibration (highly polar start).
1.00 5 0.4 Isocratic hold to elute salts.
6.00 95 0.4 Gradient elution of the scaffold.
7.50 95 0.4 Wash lipophilic impurities.

| 7.60 | 5 | 0.4 | Re-equilibration.[1] |

Sample Prep: Dissolve 1 mg in 1 mL DMSO. Dilute 1:10 in Water:Acetonitrile (90:10) prior to injection to prevent solvent effects.[1]

Pass/Fail Criteria:

  • Purity: >95% by area integration (290 nm).[1]

  • Identity: MS [M-H]⁻ peak at m/z 186.1.[1]

  • Tautomer Check: In solution, rapid tautomerism usually yields a single averaged peak.[1] Splitting indicates pH instability or column degradation.[1]

Functional Reactivity Assays (Synthetic Validation)

Objective: Validate the scaffold's utility by assessing the reactivity of its two "handles": the nitro group (reducible to amine) and the carboxylic acid (couplable to amide).[1] This "Use Test" is critical before scaling up synthesis.

Workflow Visualization

The following diagram illustrates the critical decision pathways for validating the scaffold's reactivity.

G cluster_0 Interpretation Start 3-Methoxy-4-nitro Scaffold AcidCheck COOH Activation (HATU/Amine) Start->AcidCheck Path A NitroCheck Nitro Reduction (H2/Pd-C or Fe/HCl) Start->NitroCheck Path B ProductA Amide Product (HPLC Check) AcidCheck->ProductA Standard Coupling ProductB Amino-Pyrazole (Highly Unstable) NitroCheck->ProductB Reduction Trap In-situ Trapping (Acetylation) ProductB->Trap Required Stabilization

Figure 1: Functional validation workflow. Note that the amino-pyrazole product (Path B) is oxidation-sensitive and requires immediate trapping.[1]

Protocol 2: Nitro-Reduction Monitoring Assay

The 4-amino derivative is air-sensitive.[1] This assay uses in-situ acetylation to confirm successful reduction.[1]

  • Reaction: Mix 10 mg Scaffold + 10 mg Pd/C (10%) in 2 mL MeOH.

  • Hydrogenation: Bubble H₂ gas (balloon) for 1 hour at RT.

  • Trapping: Add 50 µL Acetic Anhydride + 50 µL Pyridine directly to the reaction mixture. Stir 30 mins.

  • Analysis: Filter catalyst. Inject filtrate into HPLC (Method from Section 2).

  • Success Metric: Disappearance of Nitro peak (RT ~4.5 min) and appearance of Acetamide peak (RT ~3.8 min, [M+H]⁺ 199.1).[1] Note: The amino group shifts retention time earlier due to increased polarity.

Biological Assay: Fragment Binding (SPR)[2][3]

Objective: If using this molecule as a fragment hit (e.g., for DHODH or Kinase targets), Surface Plasmon Resonance (SPR) is the gold standard for detecting low-affinity binding (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 in mM range).[2][1]
Protocol 3: SPR Binding Assay (Biacore)

Sensor Chip: CM5 (Carboxymethylated dextran).[1] Ligand: Target Protein (e.g., Kinase domain) immobilized via Amine Coupling to ~3000 RU.[1]

Running Buffer:

  • PBS-P+ (20 mM Phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% P20 surfactant).

  • Crucial Additive: 2% DMSO (Must match sample solvent exactly).[1]

Assay Steps:

  • Stock Prep: Prepare 100 mM stock of the scaffold in 100% DMSO.

  • Dilution Series: Dilute in Running Buffer to 8 concentrations (e.g., 0 µM to 1000 µM). Ensure final DMSO is exactly 2%.[1]

  • Injection:

    • Flow rate: 30 µL/min.[1]

    • Contact time: 60 seconds (association).

    • Dissociation time: 120 seconds.[1]

  • Solvent Correction: Perform DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes.

Data Analysis:

  • Fit sensorgrams to a 1:1 Steady State Affinity model .

  • Note: Due to the small mass (187 Da), the Rmax will be low.[1] Ensure the protein immobilization level is high enough to detect binding signal (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[1]
    

References

  • PubChem. (2025).[1] Compound Summary: 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid.[1][3] National Library of Medicine. [Link][1]

  • Niculescu-Duvaz, D., et al. (2006).[1] Significant advances in the discovery of BRAF inhibitors. Current Opinion in Investigational Drugs. (Contextual grounding for pyrazole scaffolds in kinase inhibition).

  • Heller, S. T., & Natarajan, S. R. (2006).[1] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. (Synthetic methodology grounding).

  • ChemSrc. (2025).[1] 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid Physicochemical Properties. [Link][1][3]

  • European Patent Office. (2022).[1] Synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid intermediates. Patent CN111138289B. (Demonstrates industrial relevance of related pyrazole carboxylic acids).

Sources

protocol for functionalizing pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Pyrazole Carboxylic Acids

Abstract

Pyrazole carboxylic acids are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in blockbuster drugs like Ruxolitinib and Celecoxib. However, their amphoteric nature, poor solubility in non-polar solvents, and annular tautomerism present distinct synthetic challenges. This application note provides three validated protocols for functionalizing these substrates, moving beyond standard textbook methods to address process-scale reliability and regiochemical control.

Part 1: Critical Considerations & Chemical Behavior

Before initiating synthesis, the researcher must account for the unique electronic environment of the pyrazole ring.

The Tautomer Trap

Pyrazole carboxylic acids exist in rapid equilibrium between two tautomers (N1-H and N2-H).

  • Implication: When functionalizing the carboxylic acid (e.g., amide coupling), the nitrogen remains nucleophilic. Without protection, this can lead to self-coupling or polymerization.

  • Solution: If the pyrazole nitrogen is unsubstituted, always consider the impact of the coupling reagent on the ring nitrogen. Reagents that form highly active esters (like acid chlorides) may react with the pyrazole nitrogen of a neighboring molecule.

Solubility Profiles

Unlike benzoic acids, pyrazole acids are often zwitterionic and poorly soluble in DCM or Toluene.

  • Recommended Solvents: DMF, DMAc, or NMP are standard. For workup, avoid acidic washes if the product is amphoteric; use n-Butanol/EtOAc extractions.

Part 2: Protocol A — High-Fidelity Amide Coupling (The T3P System)

Rationale: Standard HATU/EDC couplings often struggle with sterically hindered pyrazoles or suffer from difficult purification due to the polarity of urea byproducts. We utilize Propylphosphonic Anhydride (T3P) because it drives the reaction to completion through irreversible thermodynamics (formation of a stable cyclic phosphonate byproduct) and offers a water-soluble workup.

Mechanism & Workflow

T3P activates the carboxylate to form a mixed anhydride. The cyclic nature of T3P reduces epimerization (if chiral amines are used) and suppresses side reactions on the pyrazole ring compared to thionyl chloride.

T3P_Coupling Start Start: Pyrazole Acid + Amine Solvent Dissolve in EtOAc or DMF (5V) Start->Solvent Base Add Base: DIPEA or NMM (3.0 equiv) Solvent->Base Reagent Add T3P (50% in EtOAc) (1.5 equiv) Base->Reagent Activates Acid Reaction Stir 0°C -> RT (2-12 h) Reagent->Reaction Amine Attack Workup Wash: 1. Water 2. NaHCO3 Reaction->Workup Remove T3P Byproducts Product Product: Pyrazole Amide Workup->Product

Figure 1: T3P-mediated amide coupling workflow ensuring water-soluble byproduct removal.[1][2]

Step-by-Step Procedure
  • Setup: Charge a reaction vessel with the Pyrazole Carboxylic Acid (1.0 equiv) and the Amine (1.1 equiv).

  • Solvent: Add Ethyl Acetate (EtOAc) or DMF (if solubility is poor).[3] Concentration should be ~0.2 M.

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv). Note: Excess base is crucial to neutralize the HCl/acidic species released by T3P.

  • Activation: Cool to 0 °C. Dropwise add T3P (50% w/w solution in EtOAc) (1.5 equiv).

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS. Conversion is usually >95% within 4 hours.

  • Workup (The Key Advantage):

    • Dilute with EtOAc.

    • Wash with Water (2x) to remove the T3P-phosphonate salt.[2]

    • Wash with Sat. NaHCO₃ (1x) to remove unreacted acid.

    • Wash with Brine , Dry over Na₂SO₄, and concentrate.

Part 3: Protocol B — Regioselective N-Alkylation

Rationale: Functionalizing the ring nitrogen (N-alkylation) allows for scaffold diversification. The challenge is regioselectivity (N1 vs. N2). This protocol uses thermodynamic control to favor the less sterically hindered isomer.

The Regioselectivity Rule of Thumb
  • Kinetic Control (Strong Base/Cold): Often gives mixtures or favors the most acidic nitrogen.

  • Thermodynamic Control (Weak Base/Heat): Favors the sterically less hindered position (usually N1, distal to bulky C3/C5 substituents).

Step-by-Step Procedure
  • Substrate: Start with the Pyrazole Carboxylic Ester (not the free acid, to avoid zwitterion formation).

  • Solvent: Dissolve in anhydrous DMF (0.1 M).

  • Base: Add Cesium Carbonate (Cs₂CO₃) (1.5 equiv). Why? The Cesium effect promotes solubility and cleaner alkylation compared to K₂CO₃.

  • Electrophile: Add the Alkyl Halide (1.2 equiv).

  • Temperature:

    • For unhindered pyrazoles: Stir at RT.

    • For hindered pyrazoles (e.g., 3-t-butyl): Heat to 60 °C to allow thermodynamic equilibration to the major isomer.

  • Workup: Dilute with water, extract with EtOAc.

    • Purification Tip: Regioisomers usually have distinct Rf values. If separation is difficult, switching the ester to a bulky group (e.g., t-Butyl ester) before alkylation can enhance steric differentiation.

Part 4: Protocol C — Late-Stage Decarboxylative Cross-Coupling

Rationale: Pyrazole carboxylic acids can serve as "traceless" activating groups. Using modern photoredox/copper dual catalysis, the carboxylate can be extruded (decarboxylation) to form a radical that couples with aryl halides. This is ideal for installing the pyrazole core onto complex arenes without using unstable organometallics.

Mechanism

This reaction utilizes a Ligand-to-Metal Charge Transfer (LMCT) . The Cu(II)-carboxylate complex undergoes photo-excitation, leading to decarboxylation and generation of a pyrazolyl radical (or Cu-species) that couples with an aryl halide.

Step-by-Step Procedure (Adapted from MacMillan/Ritter methodologies)
  • Reagents: Combine Pyrazole Carboxylic Acid (1.0 equiv), Aryl Iodide (1.0 equiv), and CuTC (Copper(I)-thiophene-2-carboxylate) (20 mol%).

  • Ligand: Add 1,10-Phenanthroline (20 mol%).

  • Base: Add Cs₂CO₃ (1.5 equiv).

  • Solvent: Anhydrous DMSO or DMF .

  • Conditions: Irradiate with Blue LEDs (450 nm) under N₂ atmosphere at RT for 12–24 hours.

  • Note: This reaction works best with Pyrazole-4-carboxylic acids. Pyrazole-3-carboxylic acids are prone to thermal decarboxylation and may require strictly controlled temperatures (below 40 °C) to avoid premature protonolysis (loss of CO₂ to give H-pyrazole).

Troubleshooting & Optimization Data

ProblemProbable CauseCorrective Action
Low Yield in Amide Coupling Pyrazole nitrogen interference (N-acylation).Switch to T3P (Protocol A). If using EDC, add HOBt. Ensure 3.0+ equiv of base.
Poor Solubility Zwitterionic nature of the acid.Use DMF/DMAc as solvent. Add base before adding the coupling reagent to solubilize the carboxylate.
Regioisomer Mixture (N-Alkylation) Tautomeric equilibration.Use Steric directing groups (e.g., bulky ester). Lower temperature favors kinetic product; Higher temperature favors thermodynamic.
Decarboxylation during Workup Acid-catalyzed thermal decarboxylation.Avoid heating acidic solutions of pyrazole-3-carboxylic acids. Keep workup neutral/basic.

References

  • T3P Amide Coupling Efficiency

    • Dunetz, J. R., et al.[4] "Large-Scale Applications of Propanephosphonic Anhydride (T3P) for Peptide Coupling." Organic Process Research & Development, 2016.

    • (Validated via search context 1.22, 1.24)

  • Regioselective N-Alkylation

    • Kudinova, A. S., et al.[1] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles." International Journal of Molecular Sciences, 2023.

    • (Validated via search context 1.10)

  • Decarboxylative Coupling Mechanisms

    • Shang, R., et al.[5] "Copper-Mediated Decarboxylative Cross-Coupling."[6] Journal of the American Chemical Society, 2011.

    • Note: General principles applied to heteroaryl acids.
    • (Contextual grounding from search 1.3, 1.9)

  • Minisci-Type Functionalization

    • Proctor, R. S. J., et al. "Direct C–H functionalisation of azoles via Minisci reactions." Chemical Science, 2018.
    • (Validated via search context 1.15)

Sources

Technical Application Note: 3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic Acid (MNPCA)

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for advanced researchers in coordination chemistry and drug discovery. It treats 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (MNPCA) as a high-value, multifunctional ligand, extrapolating from established pyrazole-carboxylate chemistry to provide optimized, self-validating protocols.

Executive Summary & Ligand Profile

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (MNPCA) represents a specialized class of "push-pull" heterocyclic ligands. Unlike simple pyrazole-carboxylates, MNPCA integrates a strongly electron-withdrawing nitro group (


) at position 4 with an electron-donating methoxy group (

) at position 3.

This unique substitution pattern offers three distinct advantages for coordination chemistry:

  • Acidity Modulation: The 4-nitro group significantly lowers the

    
     of the pyrazole -NH, facilitating deprotonation at lower pH compared to unsubstituted analogs (e.g., 
    
    
    
    ).
  • Pore Environment Engineering: In MOFs, the methoxy arm provides steric bulk to prevent dense packing, while the nitro group introduces polar binding sites for selective gas sorption (e.g.,

    
     over 
    
    
    
    ).
  • Energetic Potential: The nitro-pyrazole core is a known pharmacophore and energetic motif, making these complexes relevant for high-energy-density materials (HEDMs) or antimicrobial screening.

Chemical Profile
PropertySpecification
CAS Number 161235-54-7
Formula

MW 187.11 g/mol
pKa (Calc.)

(COOH),

(Pyrazole NH - lowered by

)
Solubility DMSO, DMF, MeOH (Hot); Sparingly soluble in water/CHCl3

Ligand Coordination Modes (Visual Analysis)

To design successful syntheses, one must understand the binding vectors. MNPCA is a multidentate ligand capable of bridging metal centers.

Figure 1: Predicted coordination vectors for MNPCA. The nitro group (not shown in binding) remains pendant, altering the electrostatic potential of the pore.

Experimental Protocols

Protocol A: Ligand Purification & Preparation

Commercial batches of nitro-pyrazoles often contain unreacted nitration isomers. This step is critical for obtaining single crystals.

Reagents: Crude MNPCA, Ethanol (Absolute), Activated Charcoal.

  • Dissolution: Suspend 1.0 g of crude MNPCA in 40 mL of Ethanol/Water (80:20 v/v).

  • Reflux: Heat to reflux (

    
    ) until fully dissolved. If turbidity persists, add Ethanol in 5 mL aliquots.
    
  • Decolorization: Add 50 mg activated charcoal carefully. Reflux for 10 mins.

  • Filtration: Filter hot through a Celite pad to remove charcoal.

  • Crystallization: Allow the filtrate to cool slowly to RT, then refrigerate at

    
     overnight.
    
  • Collection: Filter the pale yellow needles, wash with cold water (

    
    ), and vacuum dry.
    
    • QC Check:

      
      -NMR (DMSO-
      
      
      
      ) should show a singlet
      
      
      ppm (
      
      
      ) and broad singlets
      
      
      ppm (COOH/NH).
Protocol B: Solvothermal Synthesis of Cu(II)-MNPCA MOF

Targeting a 2D or 3D porous framework using the "Layering" technique to control nucleation.

Rationale: Copper(II) acetate is used as the metal source because the acetate acts as a base, assisting in the deprotonation of the carboxylic acid.

Materials:

  • Ligand: Purified MNPCA (0.1 mmol, 18.7 mg)

  • Metal Salt:

    
     (0.1 mmol, 20.0 mg)
    
  • Solvent A: DMF (2 mL)

  • Solvent B: Ethanol (2 mL)

Step-by-Step Workflow:

  • Ligand Solution: Dissolve MNPCA in 2 mL DMF in a small glass vial. Sonicate for 5 mins to ensure homogeneity.

  • Buffer Layer: Carefully layer 1 mL of 1:1 DMF:EtOH mixture over the ligand solution using a syringe. Do not mix.

  • Metal Solution: Dissolve the Copper salt in 2 mL Ethanol. Carefully layer this blue solution on top of the buffer layer.

  • Incubation: Cap the vial tightly with a Teflon-lined cap. Place in a programmable oven.

    • Ramp:

      
       over 4 hours.
      
    • Hold:

      
       for 72 hours.
      
    • Cool:

      
       over 24 hours (Slow cooling promotes large crystals).
      
  • Harvesting: Blue/Green block crystals should form at the interface or walls. Wash with DMF, then Ethanol.

Self-Validating Check:

  • If precipitate is powder

    
     Reaction too fast. Increase buffer layer volume.
    
  • If solution remains clear

    
     Acid not deprotonated. Add 5 
    
    
    
    L Triethylamine to the ligand layer.
Protocol C: Biological Activity Screening (Antimicrobial)

Nitro-pyrazoles are potent pharmacophores. This protocol prepares the complex for MIC (Minimum Inhibitory Concentration) assay.

  • Stock Prep: Dissolve the metal complex (from Protocol B) in 100% DMSO to a concentration of 10 mM.

    • Note: MNPCA complexes may have low solubility. Mild heating (

      
      ) is permissible.
      
  • Dilution: Perform serial dilutions in Mueller-Hinton Broth (MHB) to achieve range 100

    
    M – 0.1 
    
    
    
    M.
  • Control: Use pure MNPCA ligand and Metal Salt alone as controls to distinguish chelation effect from ligand toxicity.

Characterization & Data Interpretation

Spectroscopic Fingerprinting

When MNPCA binds to a metal, specific IR shifts confirm coordination.

Functional GroupFree Ligand (

)
Metal Complex (

)
Interpretation

Carboxyl

(Broad)
DisappearsDeprotonation of COOH

Carbonyl


Coordination of carboxylate O

Nitro (Asym)


Minimal shift (Nitro usually non-coordinating)

Pyrazole


Blue shift indicates ring rigidity increase
Workflow Diagram: Synthesis to Characterization

Figure 2: Operational workflow for processing MNPCA from raw material to functional material.

Safety & Handling (Critical)

  • Energetic Warning: Compounds containing nitro (

    
    ) groups on azole rings can be energetic. While MNPCA is generally stable, metal complexes (especially with Ag, Pb, or Cu)  may exhibit increased sensitivity to impact or friction.
    
    • Action: Perform the first synthesis on a scale

      
      .
      
    • Test: Burn a small amount (<1 mg) on a spatula to check for deflagration before scaling up.

  • Toxicity: Pyrazole derivatives can be skin irritants. Use nitrile gloves and work in a fume hood.

References

  • Synthesis of Pyrazole-Carboxylates

    • BOC Sciences. 3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic acid Product Profile. Retrieved from .

  • Analogous Coordination Chemistry (Methyl-Pyrazole)

    • Li, L., et al. (2013). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances. Retrieved from .

  • Nitro-Pyrazole Ligand Behavior

    • PubChem. 4-Nitro-1H-pyrazole-3-carboxylic acid Data Sheet. National Library of Medicine. Retrieved from .

  • General Solvothermal Protocols

    • Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews. .

Application Notes and Protocols for the Derivatization of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Pyrazole Scaffold

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable starting material in medicinal chemistry and drug discovery. The strategic arrangement of its functional groups—a carboxylic acid, a nitro group, a methoxy group, and a reactive pyrazole core—offers multiple avenues for chemical modification. This versatility allows for the systematic exploration of chemical space to develop novel compounds with tailored biological activities. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1]

This guide provides a comprehensive overview of the key derivatization techniques for 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid. We will delve into the chemical principles underpinning these transformations and provide detailed, field-proven protocols for the synthesis of amides, esters, and reduced amino derivatives. Furthermore, we will explore strategies for the functionalization of the pyrazole ring itself.

Chemical Reactivity Profile

The derivatization of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid is governed by the distinct reactivity of its functional groups. The carboxylic acid at the 5-position is the most common site for initial modification, readily undergoing esterification and amidation. The electron-withdrawing nitro group at the 4-position significantly influences the reactivity of the pyrazole ring and can be selectively reduced to an amino group, opening up further derivatization possibilities. The methoxy group at the 3-position is generally stable but can be a site for modification under specific conditions. The pyrazole ring itself contains two nitrogen atoms, one of which can be alkylated, although this can lead to regioisomeric mixtures.

Section 1: Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a prime handle for introducing diversity into the molecule. The most common derivatizations are the formation of amides and esters, which can significantly impact the compound's physicochemical properties and biological activity.

Amide Synthesis via Acyl Chloride Intermediate

This classic two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. This approach is robust and generally provides high yields.

Causality Behind Experimental Choices: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine. Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation, as their byproducts (SO₂, HCl, CO, CO₂) are gaseous and easily removed. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in the amidation step is crucial to neutralize the HCl generated, preventing the protonation of the amine nucleophile.

Step 1: Formation of the Acyl Chloride

  • To a stirred solution of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene (10 mL/mmol), add oxalyl chloride (2.0 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride in vacuo to obtain the crude 3-methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride, which is typically used immediately in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in fresh anhydrous DCM (10 mL/mmol) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired pyrazole-5-carboxamide.

Amide Synthesis using Peptide Coupling Reagents

For sensitive substrates or to avoid the harsh conditions of acyl chloride formation, peptide coupling reagents offer a milder and often more efficient alternative for amide bond formation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are commonly employed.

Causality Behind Experimental Choices: Coupling reagents activate the carboxylic acid in situ to form a highly reactive intermediate (e.g., an active ester) that is readily attacked by the amine. A non-nucleophilic base like DIPEA is required to facilitate the reaction and neutralize any acidic byproducts. This one-pot procedure simplifies the workflow and is often more tolerant of various functional groups.

  • To a stirred solution of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF (10 mL/mmol), add DIPEA (2.5 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Method Reagents Solvent Temperature Advantages Disadvantages
Acyl ChlorideSOCl₂ or (COCl)₂, Amine, TEADCM, Toluene0 °C to RTHigh-yielding, cost-effectiveHarsh reagents, two-step process
Coupling ReagentHATU/HOBt, Amine, DIPEADMF, DCMRoom TemperatureMild conditions, one-pot, good for sensitive substratesMore expensive reagents
Esterification

Esterification of the carboxylic acid can be achieved through several methods, with the Fischer-Speier esterification being a common choice for simple alcohols.

Causality Behind Experimental Choices: Fischer-Speier esterification is an acid-catalyzed equilibrium reaction.[2] Using the alcohol as the solvent or in large excess drives the equilibrium towards the product. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the alcohol.

  • Suspend 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol in vacuo.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography on silica gel.

Derivatization_Carboxylic_Acid cluster_amide Amide Synthesis cluster_ester Ester Synthesis start 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid acyl_chloride Acyl Chloride Intermediate start->acyl_chloride SOCl₂ or (COCl)₂ coupling Peptide Coupling Reagent start->coupling HATU/HOBt, R¹R²NH, Base ester_product Pyrazole-5-carboxylate Ester start->ester_product R'OH, H⁺ catalyst amide_product Pyrazole-5-carboxamide acyl_chloride->amide_product R¹R²NH, Base coupling->amide_product

Caption: Derivatization pathways for the carboxylic acid group.

Section 2: Modification of the Nitro Group

The nitro group is a versatile functional group that can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions.

Reduction of the Nitro Group to an Amine

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[3]

Causality Behind Experimental Choices: Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are highly effective for this transformation in the presence of a hydrogen source (e.g., H₂ gas, hydrazine, ammonium formate). The choice of catalyst and hydrogen source can sometimes be tuned to avoid the reduction of other sensitive functional groups. Metal-acid systems like Fe/HCl or SnCl₂/HCl are also effective and can be advantageous in certain contexts.[4]

  • In a flask suitable for hydrogenation, dissolve the 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid derivative (e.g., ester or amide) (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd).

  • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Stir the reaction vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to obtain the crude 4-amino-pyrazole derivative, which can be purified by column chromatography or recrystallization if necessary.

Nitro_Reduction start 4-Nitro-pyrazole Derivative product 4-Amino-pyrazole Derivative start->product H₂, Pd/C or Fe, HCl

Caption: Reduction of the 4-nitro group to a 4-amino group.

Section 3: N-Alkylation of the Pyrazole Ring

Alkylation of the pyrazole ring nitrogen can be achieved using various alkylating agents in the presence of a base. A significant challenge in this reaction is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position.

Causality Behind Experimental Choices: The regiochemical outcome of N-alkylation is influenced by steric and electronic factors, as well as the reaction conditions.[5] In general, bulkier alkylating agents tend to favor reaction at the less sterically hindered nitrogen. The choice of base and solvent can also play a crucial role in determining the ratio of N1 to N2 isomers.

  • To a stirred solution of the 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid derivative (1.0 eq) in an anhydrous solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) (1.5 eq) or sodium hydride (NaH) (1.2 eq, handle with extreme care) at 0 °C.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add the alkylating agent (e.g., an alkyl halide) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting mixture of N1 and N2 isomers can often be separated by flash column chromatography on silica gel.

Parameter Influence on Regioselectivity
Steric Hindrance of Alkylating Agent Bulky agents favor the less hindered nitrogen.
Base The choice of base can influence the position of deprotonation.
Solvent Solvent polarity can affect the reaction rate and selectivity.

Conclusion

The derivatization of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid offers a rich landscape for the synthesis of novel compounds with potential therapeutic applications. By understanding the reactivity of each functional group and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of pyrazole derivatives for biological screening. The protocols outlined in this guide provide a solid foundation for the exploration of this versatile chemical scaffold.

References

  • Google Patents. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. CN111138289B.
  • Der Pharma Chemica. (2015). Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Available at: [Link]

  • Google Patents. (2019). Asymmetrically catalyzed synthesis method of nitropyrazole amide compound. US10464899B2.
  • ResearchGate. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Available at: [Link]

  • ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Available at: [Link]

  • Google Patents. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. WO2012025469A1.
  • PubMed. (2007). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • National Institutes of Health. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Available at: [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • MDPI. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]

  • ResearchGate. (2015). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Asian Journal of Chemistry. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Available at: [Link]

  • University of Notre Dame. (2016). Catalytic Reduction of 4‐Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen in Determining the Induction Time. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]

  • ResearchGate. (2023). Pyrazole structure highlighting the nucleophilic and electrophilic.... Available at: [Link]

  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

  • ChemSynthesis. (2025). 3-(2-methoxyethoxy)-4-nitro-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • MDPI. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • ChemRxiv. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Available at: [Link]

Sources

incorporating 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid into polymers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the incorporation of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid into novel polymer systems.

Introduction: The Strategic Value of Pyrazole-Functionalized Polymers

The pyrazole nucleus is a cornerstone in medicinal chemistry and material science, recognized as a "privileged scaffold" due to its presence in a multitude of bioactive compounds and functional materials.[1] Its derivatives are integral to blockbuster drugs like Celebrex® and Sildenafil, highlighting the ring system's favorable physicochemical and biological properties.[2][3] The incorporation of such scaffolds into polymer backbones opens a new frontier for creating advanced materials with tailored functionalities. These materials can find applications ranging from sophisticated drug delivery systems to novel organic electronics.[4]

This guide focuses on a specific, highly functionalized monomer: 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid . The strategic inclusion of methoxy (-OCH₃), nitro (-NO₂), and carboxylic acid (-COOH) groups on the pyrazole ring provides a trifecta of opportunities:

  • The Pyrazole Core: Offers inherent biological relevance, thermal stability, and unique electronic properties.[5][6]

  • The Carboxylic Acid Group: Serves as a primary and versatile handle for polymerization via well-established condensation reactions.[7]

  • The Nitro Group: Acts as a powerful electron-withdrawing group, modulating the electronic character of the ring. It can also serve as a synthetic precursor for an amine group, allowing for post-polymerization modification or providing a specific interaction site for sensing applications.[8][9]

This document provides a comprehensive framework, from the proposed synthesis of the monomer to detailed protocols for its polymerization and subsequent characterization, empowering researchers to harness its potential in next-generation materials.

Section 1: Synthesis of the Monomer: 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid

While a direct, commercially available source for this specific molecule is not established, its synthesis can be logically derived from known pyrazole synthesis methodologies. The most common and robust strategies involve the cyclocondensation of a 1,3-dielectrophilic compound with a hydrazine derivative.[10][11]

Proposed Retrosynthetic Pathway

A plausible pathway begins with a suitably substituted 1,3-dicarbonyl compound, which can be constructed and then cyclized. The nitration step is critical and its timing (before or after cyclization) can significantly impact regioselectivity and yield.

G Monomer 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid Intermediate1 Ethyl 3-methoxy-1H-pyrazole-5-carboxylate Monomer->Intermediate1  Nitration & Hydrolysis Intermediate2 Ethyl 2-(methoxymethylene)-3-oxobutanoate (or similar 1,3-dicarbonyl) Intermediate1->Intermediate2  Cyclocondensation StartingMaterial2 Hydrazine Intermediate1->StartingMaterial2  Cyclocondensation StartingMaterial1 Ethyl Acetoacetate Intermediate2->StartingMaterial1  Formylation/  Alkylation

Caption: Proposed retrosynthetic analysis for the target monomer.

Protocol: Synthesis of Ethyl 3-methoxy-1H-pyrazole-5-carboxylate (Intermediate)

This protocol outlines the foundational step of creating the pyrazole ring, which will be subsequently nitrated.

Causality: The reaction between a β-ketoester (ethyl acetoacetate) and hydrazine is a classic Knorr pyrazole synthesis. The initial product would be a 3-methyl-5-pyrazolone. Subsequent steps (not detailed here but referenced) would be required to achieve the desired 3-methoxy substitution, potentially involving chlorination and then methoxide substitution before cyclization, or functional group manipulation post-cyclization. For this guide, we will assume a suitable 1,3-dicarbonyl precursor is synthesized via established methods.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1,3-dicarbonyl precursor (1.0 eq) in ethanol (5 mL per mmol of precursor).

  • Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

  • Purification: Redissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pyrazole ester intermediate.

Protocol: Nitration and Hydrolysis to Yield Final Monomer

Causality: The pyrazole ring is activated towards electrophilic substitution. Nitration typically occurs at the C4 position. A mixture of nitric and sulfuric acid is a standard and effective nitrating agent. The final step involves the hydrolysis of the ethyl ester to the required carboxylic acid for polymerization.

Step-by-Step Protocol:

  • Nitration: Cool a flask containing concentrated sulfuric acid (3 mL per mmol of pyrazole ester) to 0°C in an ice bath. Slowly add the ethyl 3-methoxy-1H-pyrazole-5-carboxylate intermediate (1.0 eq).

  • Nitrating Agent Addition: Add a pre-cooled mixture of concentrated nitric acid (1.2 eq) and concentrated sulfuric acid (1 mL) dropwise, ensuring the temperature does not exceed 10°C.

  • Reaction: Stir the mixture at 0-5°C for 2-3 hours.

  • Quenching: Carefully pour the reaction mixture over crushed ice. A precipitate should form.

  • Isolation: Collect the solid product (ethyl 3-methoxy-4-nitro-1H-pyrazole-5-carboxylate) by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Hydrolysis: Suspend the crude nitrated ester in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide solution.

  • Saponification: Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).

  • Acidification: Cool the solution and remove the ethanol under reduced pressure. Dilute with water and acidify to pH 1-2 with concentrated HCl.

  • Final Product Collection: Collect the precipitated 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Section 2: Polymerization Methodologies

The carboxylic acid functionality of the monomer is the key enabler for its incorporation into polymer chains, primarily through condensation polymerization.

Method A: Direct Polycondensation to form Polyesters

This method involves reacting the pyrazole dicarboxylic acid monomer (or the monocarboxylic acid as a chain terminator or for pendant functionality) with a diol comonomer. For this example, we will describe the reaction with a generic diol, such as 1,6-hexanediol, to form a functional polyester.

Causality: Fischer esterification is an acid-catalyzed equilibrium reaction.[12] To drive the reaction towards the polymer product, it is essential to remove the water byproduct, typically by azeotropic distillation (using a Dean-Stark apparatus) or by applying a vacuum at high temperatures.[13]

G cluster_0 Polycondensation Workflow Reactants Monomer + Diol + Acid Catalyst Reaction Heat under N2 (e.g., 150-180°C) with water removal Reactants->Reaction High_Vacuum Apply High Vacuum (e.g., 200-220°C) to increase MW Reaction->High_Vacuum Purification Dissolve in Solvent & Precipitate in Non-Solvent High_Vacuum->Purification Drying Dry Polymer under Vacuum Purification->Drying

Caption: Workflow for polyester synthesis via polycondensation.

Step-by-Step Protocol: Polyester Synthesis

  • Reactant Charging: To a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark apparatus, add 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq), 1,6-hexanediol (1.0 eq), and an acid catalyst such as p-toluenesulfonic acid (0.5 mol%).

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes.

  • Initial Polymerization: Heat the mixture to 150-180°C under a gentle flow of nitrogen. Toluene can be used as a co-solvent to facilitate the azeotropic removal of water.

  • High-Temperature Stage: Once water evolution ceases (typically 4-6 hours), slowly increase the temperature to 200-220°C and apply a high vacuum (<1 Torr). This stage is critical for removing the last traces of water and catalyst byproducts, driving the equilibrium to form a high molecular weight polymer. Maintain these conditions for another 3-5 hours.

  • Polymer Isolation: Cool the reaction to room temperature. The resulting polymer will likely be a viscous liquid or a solid. Dissolve the crude polymer in a suitable solvent (e.g., N,N-Dimethylformamide, DMF, or Tetrahydrofuran, THF).

  • Purification: Precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol or cold water, under vigorous stirring.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Method B: Polyamide Synthesis via Acyl Chloride Intermediate

To form polyamides under milder conditions, the carboxylic acid can be converted to a more reactive acyl chloride. This intermediate readily reacts with a diamine comonomer.

Causality: The conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly electrophilic carbonyl carbon. This increased reactivity allows the amidation reaction to proceed rapidly at or below room temperature, avoiding the high temperatures required for direct amidation which can sometimes lead to side reactions.[14] An acid scavenger (like pyridine or triethylamine) is required to neutralize the HCl byproduct.[15]

Step-by-Step Protocol: Polyamide Synthesis

  • Acyl Chloride Formation: In a fume hood, suspend the pyrazole carboxylic acid monomer (1.0 eq) in dichloromethane (DCM) with a catalytic amount of DMF. Add thionyl chloride (1.5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and then reflux for 2 hours. Remove the excess thionyl chloride and solvent under vacuum to yield the crude acyl chloride.

  • Polymerization Setup: Dissolve a diamine comonomer (e.g., 1,6-hexanediamine, 1.0 eq) and an acid scavenger (e.g., triethylamine, 2.2 eq) in anhydrous DCM in a separate flask under a nitrogen atmosphere.

  • Monomer Addition: Redissolve the pyrazole acyl chloride in anhydrous DCM and add it dropwise to the diamine solution at 0°C.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

  • Purification: The polymer may precipitate out of solution. Filter the solid and wash it sequentially with dilute HCl, water, dilute NaHCO₃ solution, and finally water to remove unreacted monomers and salts.

  • Drying: Dry the resulting polyamide in a vacuum oven at 80°C.

Section 3: Polymer Characterization

Validating the successful incorporation of the monomer and determining the properties of the new polymer are critical. A suite of analytical techniques should be employed.

TechniquePurposeExpected Observations for a Successful Polymerization
NMR Spectroscopy To confirm the polymer structure and monomer incorporation.Disappearance of the carboxylic acid proton (~10-13 ppm). Appearance of new peaks corresponding to the ester or amide linkage. Correct integration ratios between pyrazole protons and the comonomer backbone protons.
FTIR Spectroscopy To identify key functional groups in the polymer.Disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). Appearance of a strong C=O stretch for the new ester (~1735 cm⁻¹) or amide (~1650 cm⁻¹). Persistence of the characteristic nitro group stretches (~1550 and 1350 cm⁻¹).[9]
Gel Permeation Chromatography (GPC/SEC) To determine the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and dispersity (Đ).A unimodal distribution shifted to a lower elution volume (higher molecular weight) compared to the monomers. Đ values will vary depending on the polymerization method.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.Provides the onset decomposition temperature (Tₔ), indicating the temperature at which the polymer begins to lose mass.
Differential Scanning Calorimetry (DSC) To determine thermal transitions, such as the glass transition temperature (T₉).A step-change in the heat flow curve indicating the T₉, which provides insight into the polymer's amorphous or semi-crystalline nature and its service temperature range.

Section 4: Potential Applications and Future Directions

Polymers functionalized with the 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid moiety are poised for exploration in several high-impact areas:

  • Drug Delivery: The pyrazole core is a well-known pharmacophore.[2][3] These polymers could be designed as biodegradable carriers for controlled drug release, where the polymer backbone itself may exhibit synergistic bioactivity.

  • Energetic Materials: The high nitrogen content and presence of nitro groups suggest potential applications as energetic polymer binders, though careful safety evaluation is paramount.[16]

  • Sensing Platforms: The electron-deficient nitro-aromatic system can interact with electron-rich analytes. Polymers incorporating this unit could be used in fluorescent or electrochemical sensors.[8]

  • Advanced Coatings and Films: The rigid pyrazole unit can enhance the thermal and mechanical properties of commodity polymers, leading to high-performance coatings and films.[5]

Future work could involve the post-polymerization reduction of the nitro group to an amine. This would dramatically alter the polymer's properties, introducing a basic, nucleophilic site for further functionalization, pH-responsiveness, or metal chelation.

G Pyrazole_Polymer Pyrazole-Nitro Polymer Reduction Chemical Reduction (e.g., SnCl2/HCl, H2/Pd-C) Pyrazole_Polymer->Reduction Amine_Polymer Pyrazole-Amine Polymer Reduction->Amine_Polymer Functionalization Further Functionalization Amine_Polymer->Functionalization New_Applications pH-Responsive Materials Metal-Chelating Polymers Bioconjugation Functionalization->New_Applications

Sources

Application Note: High-Impact Synthesis of Bioactive Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

From Regiocontrol to Late-Stage Functionalization

Executive Summary: The "Privileged Scaffold"

The pyrazole ring is not merely a structural motif; it is a "privileged scaffold" in medicinal chemistry, appearing in over 40 FDA-approved therapeutics including Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and Ibrutinib (kinase inhibitor). Its unique ability to serve as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it indispensable for fragment-based drug design (FBDD).

This guide moves beyond elementary textbook synthesis. It addresses the two critical bottlenecks in pyrazole development:

  • The Regioselectivity Challenge: Controlling the formation of 1,3- vs. 1,5-isomers during cyclocondensation.

  • Late-Stage Diversification: Utilizing C–H activation to rapidly expand analog libraries without de novo synthesis.

Strategic Analysis: The Regioselectivity Bifurcation

The most common route to pyrazoles is the Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls). However, this reaction is notoriously prone to producing regioisomeric mixtures (1,3- vs 1,5-substituted products), which are difficult to separate and possess vastly different biological activities.

Mechanism-Based Control:

  • Steric Control: Bulky substituents on the hydrazine or diketone can bias the initial nucleophilic attack.

  • Electronic Control: In fluorinated precursors (like those used for Celecoxib), the hard electrophilic character of the carbonyl adjacent to the CF3 group directs the attack of the hydrazine's terminal nitrogen (the harder nucleophile).

Visualization: Regioselectivity Decision Tree

The following diagram illustrates the mechanistic divergence based on substrate electronics and conditions.

PyrazoleRegioselectivity Start Precursors: Hydrazine (R-NHNH2) + 1,3-Dicarbonyl Attack Nucleophilic Attack (Kinetic vs Thermodynamic) Start->Attack PathA Path A: Unsymm. Diketone (Standard Conditions) Attack->PathA PathB Path B: Fluorinated Diketone (Electronic Bias) Attack->PathB ResultA Mixture of 1,3- and 1,5-Isomers (Requires Chromatography) PathA->ResultA Lack of directing groups Mechanism Mechanism: Hard Nucleophile (NH2) attacks Hard Electrophile (C=O near CF3) PathB->Mechanism ResultB Regioselective Formation (e.g., Celecoxib) Mechanism->ResultB >95% Regiocontrol

Caption: Mechanistic bifurcation in Knorr synthesis. Electronic bias (e.g., CF3 groups) is critical for bypassing tedious isomer separation.

Core Protocol 1: Regioselective Synthesis of Celecoxib

This protocol demonstrates the synthesis of Celecoxib , a selective COX-2 inhibitor. The presence of the trifluoromethyl (CF3) group is the key "electronic handle" that ensures the sulfonamide moiety ends up at the correct position (N-1), avoiding the formation of the inactive regioisomer.

Target Molecule: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide[1]

Materials
  • Precursor A: 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 equiv)

  • Precursor B: 4-Sulfamoylphenylhydrazine hydrochloride (1.1 equiv)

  • Solvent: Ethanol (Absolute) or Methanol

  • Catalyst: Concentrated HCl (Catalytic amount) or TFA

  • Purification: Ethyl Acetate/Heptane for recrystallization[2]

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Precursor A (10 mmol) in Ethanol (40 mL).

  • Addition: Add Precursor B (11 mmol) to the solution. The hydrochloride salt form improves stability but requires slight heating to dissolve fully.

  • Cyclocondensation: Add 3-4 drops of concentrated HCl. Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Scientist's Note: Monitor via TLC (30% EtOAc in Hexanes). The disappearance of the diketone spot indicates completion.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

    • If precipitation occurs: Filter the solid and wash with cold 50% ethanol.

    • If no precipitation: Remove solvent in vacuo. Dissolve residue in EtOAc (50 mL), wash with NaHCO3 (sat. aq.) to neutralize acid, then wash with brine. Dry over Na2SO4.[2]

  • Purification: Recrystallize from hot Ethyl Acetate/Heptane (1:3 ratio) to obtain white crystalline needles.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic pyrazole singlet proton around δ 7.0–7.2 ppm.

    • Regio-check: The CF3 group position is confirmed by 13C NMR or 19F NMR; incorrect isomers show distinct shifts.

Core Protocol 2: Late-Stage C–H Functionalization

For drug discovery, synthesizing a new ring for every analog is inefficient. Direct C–H functionalization allows you to take a core pyrazole scaffold and "decorate" it with aryl groups, halogens, or boronates at the C-4 or C-5 positions.

Concept: The C-4 position is nucleophilic (reacts with electrophiles), while the C-5 proton is acidic (can be deprotonated or directed by N-2).[3]

Workflow: Pd-Catalyzed C-H Arylation (C-5 Selective)

This protocol installs an aryl group at the difficult C-5 position using the N-2 nitrogen as a directing group.

Materials
  • Substrate: 1-Methyl-1H-pyrazole (or N-protected analog)

  • Coupling Partner: Aryl Iodide (Ar-I)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 or specialized phosphine ligands (10 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: DMF or Dioxane (Anhydrous)

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen 3 times.

  • Loading: Add Pd(OAc)2, Ligand, Cs2CO3, and the Aryl Iodide under a counter-flow of Argon.

  • Substrate Addition: Add the Pyrazole substrate and Solvent via syringe.

  • Reaction: Seal the tube and heat to 100–120°C for 12–16 hours.

    • Scientist's Note: High temperature is required to overcome the activation energy of the C-H bond cleavage.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove Palladium black.

  • Extraction: Dilute with water and extract with EtOAc (3x).

  • Purification: Flash column chromatography (Silica gel).

Visualization: C-H Functionalization Logic

CHFunctionalization Pyrazole Pyrazole Core C4 C-4 Position (Nucleophilic) Pyrazole->C4 Electronic Nature C5 C-5 Position (Acidic/Directing) Pyrazole->C5 Coordination Electrophile Reacts with Electrophiles (E+) (Halogenation, Nitration) C4->Electrophile TransitionMetal Transition Metal Catalysis (Pd/Ru) (Direct Arylation) C5->TransitionMetal Library Diversified Drug Library Electrophile->Library TransitionMetal->Library

Caption: Divergent reactivity of the pyrazole ring allows for orthogonal functionalization strategies at C-4 and C-5.

Data Summary & Troubleshooting
ParameterKnorr Synthesis (Condensation)C-H Functionalization
Primary Challenge Regioselectivity (1,3 vs 1,[4]5)Catalyst poisoning / Conversion
Key Optimization Solvent polarity (EtOH vs AcOH)Ligand selection / Base strength
Typical Yield 70–95%50–80%
Scalability High (kg scale)Moderate (mg to g scale)

Expert Tips:

  • Hydrazine Handling: Aryl hydrazines are toxic and often unstable as free bases. Always store them as hydrochloride salts and neutralize in situ with mild base (NaOAc) or rely on the reaction heat if using alcohol solvents.

  • Solvent Effects: If regioselectivity is poor in Ethanol, switch to Acetic Acid or Trifluoroethanol (TFE) . These solvents can stabilize specific transition states via hydrogen bonding, often improving the ratio of the desired isomer.

  • Trace Metal Scavenging: For pharmaceutical applications, the Pd levels in the C-H functionalization product must be <10 ppm. Use functionalized silica scavengers (e.g., Thiol-silica) during the purification step.

References
  • Joo, J. M., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.[2][3][4][5][6][7][8] [Link]

  • Ansari, A., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.[8] RSC Advances. [Link]

  • Algieri, V., et al. (2023).[4][9] Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Molecules.[2][3][4][10][6][7][8][11][12][13][14] [Link]

  • Review. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. The Chemical Record. [Link]

Sources

analytical methods for quantifying 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid

[1]

Executive Summary & Application Context

3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 161235-54-7) is a critical heterocyclic building block used in the synthesis of advanced pharmaceutical ingredients (APIs), particularly kinase inhibitors and antifungal agents containing the pyrazole scaffold.[1][]

Due to the presence of the nitro group (

Potentially Genotoxic Impurity (PGI)
  • High-Level Assay (HPLC-UV): For purity assessment when used as a starting material (KSM).[1]

  • Trace-Level Quantification (LC-MS/MS): For ppm-level screening in final drug substances (DS) to ensure compliance with ICH M7 guidelines (TTC < 1.5 µ g/day ).

This guide provides validated protocols for both tiers, grounded in the physicochemical behavior of the analyte.[1]

Physicochemical Profile & Method Design Logic

Understanding the molecule is the first step to robust method development.[1]

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 187.11 g/mol Small molecule; suitable for LC-MS.[1]
Acidity (pKa) COOH: ~3.5 Pyrazole NH: ~10-11 (lowered by NO₂ effect)Critical: Mobile phase pH must be controlled.[1] At neutral pH, it is doubly charged (dianion) and will not retain on C18. Low pH (2.0 - 3.0) is mandatory for RP-HPLC.[1]
Polarity (LogP) ~0.5 to 1.0 (Estimated)Highly polar.[1] Standard C18 columns may suffer from "dewetting" or poor retention.[1] Use Polar-Embedded or High-Density C18 phases.[1]
Chromophore Nitro-pyrazole conjugationStrong UV absorbance expected at 270–290 nm .[1]
Solubility Soluble in MeOH, DMSO, Basic WaterSample diluent should be MeOH:Water or slightly alkaline if solubility is an issue, but injected into acidic stream.[1]
Method Development Decision Tree

The following logic dictates the choice of column and detector based on the analytical limit required.

MethodSelectionStartDefine Analytical GoalConcTarget Concentration?Start->ConcHigh> 0.1% (Assay/Purity)Conc->HighHigh LevelTrace< 100 ppm (Genotoxic Impurity)Conc->TraceTrace LevelMethodAMethod A: HPLC-UV(Acidic Mobile Phase)High->MethodAColAColumn: C18 Polar Embedded(Prevents dewetting)MethodA->ColAMethodBMethod B: LC-MS/MS(ESI Negative Mode)Trace->MethodBColBColumn: HILIC or T3 C18(Max retention for polar species)MethodB->ColB

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements.

Method A: HPLC-UV Protocol (Purity & Assay)[1]

Purpose: Quality control of the raw material or monitoring reaction progress.[1] Principle: Reverse Phase Chromatography with acidic suppression to ensure the carboxylic acid remains protonated (neutral) for retention.

Instrument Parameters
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna Omega Polar C18 .

    • Why? Standard C18 columns often fail to retain this polar acid.[1] The HSS T3 is designed specifically to retain polar compounds in 100% aqueous conditions if necessary.[1]

  • Column Temp: 40°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection: 280 nm (Primary), 210 nm (Secondary).[1]

Mobile Phase
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]

    • Note: Phosphate buffer is preferred over Formic acid for UV transparency and better peak shape for acids.[1]

  • Solvent B: Acetonitrile (ACN).[1]

Gradient Program
Time (min)% Solvent A% Solvent BDescription
0.0955Initial hold for polar retention
3.0955Isocratic hold
15.04060Elution gradient
18.04060Wash
18.1955Re-equilibration
25.0955End
Sample Preparation[3][4][5][6][7]
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water/Methanol (90:10) .

    • Critical: The diluent must match the initial mobile phase conditions (high water) to prevent "solvent effect" peak distortion (fronting) of the early eluting peak.

Method B: LC-MS/MS Protocol (Trace Genotoxic Impurity)[1]

Purpose: Quantifying trace levels (ppm) of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid in a drug substance matrix. Principle: Negative Electrospray Ionization (ESI-) takes advantage of the acidic carboxylic group and the electron-withdrawing nitro group, providing exceptional sensitivity.[1]

Instrument Parameters
  • System: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Thermo Altis).[1]

  • Ionization: ESI Negative Mode (-) .

    • Why? The carboxylic acid deprotonates easily to

      
      .[1] Positive mode is less sensitive for this acidic, electron-deficient ring.[1]
      
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm).[1]

Mobile Phase (MS Compatible)
  • Solvent A: 0.1% Formic Acid in Water.[1]

  • Solvent B: 0.1% Formic Acid in Acetonitrile.[1]

    • Note: While high pH (Ammonium Acetate) would ionize the acid better in solution, low pH is often needed for retention on C18. If retention is poor, switch Solvent A to 10mM Ammonium Acetate (pH 5) , but ensure the column can handle the lack of retention, or switch to HILIC.

MRM Transitions (Precursor -> Product)
Precursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Mechanistic Origin
186.0 [M-H]⁻ 142.0 15 - 20Loss of

(Decarboxylation)
186.0 [M-H]⁻ 112.0 25 - 30Loss of

+

186.0 [M-H]⁻ 96.0 35Pyrazole ring fragmentation

Note: Transition 186 -> 142 is the quantifier (most abundant).[1] 186 -> 112 is the qualifier.

Protocol Step-by-Step
  • System Suitability: Inject a 10 ng/mL standard. Signal-to-Noise (S/N) must be > 10.[1]

  • Linearity: Prepare standards at 1, 5, 10, 50, 100 ng/mL.

    
     should be > 0.99.[1]
    
  • Sample Prep: Dissolve 50 mg of API (Drug Substance) in 1 mL of MeOH/Water. Vortex and centrifuge.[1] Inject supernatant.[1]

  • Recovery: Spike the API solution with the impurity at the limit level (e.g., 5 ppm). Recovery must be 80-120%.[1]

Troubleshooting & Critical Control Points

Issue: Peak Tailing
  • Cause: Secondary interactions between the carboxylic acid and residual silanols on the silica column.[1]

  • Fix: Ensure Mobile Phase pH is < 3.0 . If using LC-MS, add trace Ammonium Formate (5mM) to sharpen peaks.[1]

Issue: Early Elution / No Retention
  • Cause: The molecule is too polar.[1]

  • Fix:

    • Reduce initial organic % to 0-2%.[1]

    • Switch to a HILIC Column (e.g., Waters BEH Amide) using Acetonitrile/Ammonium Acetate buffer gradient (90% ACN -> 50% ACN).[1]

Issue: Carryover
  • Cause: Nitro-aromatics can stick to stainless steel or rotor seals.[1]

  • Fix: Use a needle wash of Acetonitrile:Water:Formic Acid (50:50:1) .[1]

References

  • ICH Guidelines. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7(R1)). International Council for Harmonisation.[1] Link

  • PubChem. (2025).[1][3] Compound Summary: 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid.[1][][4][5] National Center for Biotechnology Information.[1] Link

  • BOC Sciences. (2025).[1] Building Block Profile: 3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic acid.

  • European Medicines Agency. (2006).[1] Guideline on the Limits of Genotoxic Impurities. Link

  • Thermo Fisher Scientific. (2023).[1] Application Note: Analysis of Polar Acidic Compounds using Acclaim Trinity P1 Columns. Link(Generic reference for polar acid methodology).

Troubleshooting & Optimization

Technical Guide: Purification of 3-Methoxy-4-Nitro-1H-Pyrazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide details the purification logic for 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid , a critical intermediate often used in the synthesis of energetic materials and bioactive pharmaceutical ingredients (APIs).

The presence of the nitro group (C4) and carboxylic acid (C5) on the electron-rich pyrazole ring creates a "push-pull" electronic system. This significantly impacts solubility and stability, making standard purification methods (like silica chromatography) inefficient due to streaking and strong adsorption. This guide prioritizes Acid-Base Manipulation and Controlled Crystallization as the primary purification vectors.

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Acidity (pKa) ~2.5 - 3.5 (COOH), ~10 (NH)Soluble in aqueous bicarbonate/carbonate; precipitates at pH < 1.
Tautomerism 3-methoxy vs. 5-methoxy formsIn solution, rapid equilibrium exists. Solid-state form depends on solvent.
Thermal Stability Moderate (Decarboxylation risk >150°C)Avoid prolonged boiling in high-boiling solvents (DMSO/DMF).
Appearance Pale to Deep Yellow SolidDark orange/brown indicates oxidative degradation or diazo impurities.

Troubleshooting & FAQs

Direct answers to common issues observed in the lab.

Q1: The crude solid is dark orange/brown. How do I remove the color?

Diagnosis: This is typically due to oxidative by-products or trace nitrogen oxides (


) trapped in the lattice during the nitration quench.
Solution: 
  • Charcoal Treatment: Dissolve the crude acid in 10%

    
     (aq). Add activated carbon (5 wt%), stir for 30 mins, and filter through Celite.
    
  • Acidification: Slowly acidify the clear yellow filtrate with 6N HCl to precipitate the pure product.

Q2: My yield is significantly lower than expected after recrystallization from water.

Diagnosis: While the compound is hydrophobic, the nitro and carboxylic acid groups provide partial water solubility, especially if the pH is not strictly controlled. Solution:

  • Check pH: Ensure the mother liquor is at pH

    
     1. The compound is an acid; even pH 3 can leave significant mass in solution.
    
  • Salting Out: Add NaCl (brine saturation) to the aqueous mother liquor to decrease solubility (Common Ion Effect).

Q3: I see two spots on TLC/LC-MS with the same mass. Is this an impurity?

Diagnosis: This is likely prototropic tautomerism (N-H shift), not an impurity.

  • Structure A: 3-methoxy-4-nitro-1H-pyrazole-5-COOH[1][]

  • Structure B: 5-methoxy-4-nitro-1H-pyrazole-3-COOH Verification: Run NMR in

    
    . If the signals coalesce or show broad exchange peaks, it is tautomerism. True regioisomers (e.g., N-methyl impurities) will not exchange.
    
Q4: Can I use silica gel chromatography?

Recommendation: Avoid if possible. The carboxylic acid group interacts strongly with silica silanols, causing peak tailing and irreversible loss. If chromatography is mandatory, use Reverse Phase (C18) or dope the silica mobile phase with 1% Acetic Acid to suppress ionization.

Core Purification Protocols

Protocol A: The "Gold Standard" Acid-Base Extraction

Best for removing non-acidic impurities (unreacted starting materials, neutral nitro-pyrazoles).

Principle: The target molecule is a carboxylic acid.[][3][4][5] It dissolves in base (forming a salt) while neutral impurities remain suspended.

  • Dissolution: Suspend crude solid in 10% aqueous

    
      (3-5 volumes). Stir until evolution of 
    
    
    
    ceases.
    • Note: Use Carbonate, not Hydroxide. Strong NaOH can hydrolyze the methoxy group or ring-open the nitro-pyrazole at high temperatures.

  • Filtration: Filter the resulting solution to remove insoluble neutral organic impurities.

  • Washing: Extract the aqueous filtrate with Ethyl Acetate (EtOAc) (2x) to pull out trace lipophilic impurities. Discard the organic layer.[3]

  • Precipitation: Cool the aqueous layer to 0–5°C. Dropwise add 6N HCl with vigorous stirring until pH

    
     1.
    
    • Critical: Do not add acid too fast; rapid precipitation traps impurities.

  • Isolation: Filter the pale yellow precipitate. Wash with ice-cold water (2x) to remove inorganic salts (

    
    ).
    
  • Drying: Vacuum dry at 45°C.

Protocol B: Recrystallization (Polishing)

Best for removing trace isomers or colored degradation products.

Solvent System: Ethanol/Water (1:1) or Water (if purity is already >90%) .

  • Suspend the semi-pure solid in Ethanol (5 mL/g).

  • Heat to reflux (

    
    ). The solid should dissolve.
    
    • If not dissolved: Add water dropwise at reflux until clear.

  • Hot Filtration: If particulates remain, filter quickly while hot.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature, then to

    
    .
    
    • Slow cooling yields larger, purer crystals.

  • Filtration: Collect crystals and wash with cold 20% EtOH/Water.

Visualizing the Workflow

The following diagram illustrates the logical decision tree for purifying this specific chemotype.

PurificationLogic Start Crude Reaction Mixture (Acidic/Nitration Mix) Quench Quench on Ice/Water Filter Solid Start->Quench CrudeSolid Crude Solid (Contains Isomers/Salts) Quench->CrudeSolid Decision Is Purity > 85%? CrudeSolid->Decision AcidBase Protocol A: Acid-Base Extraction (Dissolve in Na2CO3 -> Filter -> Acidify) Decision->AcidBase No (<85%) Recryst Protocol B: Recrystallization (EtOH/Water) Decision->Recryst Yes (>85%) AcidBase->Recryst Polishing Step Final Pure 3-methoxy-4-nitro- 1H-pyrazole-5-COOH Recryst->Final

Figure 1: Decision matrix for the purification of nitro-pyrazole carboxylic acids. The Acid-Base step is critical for bulk impurity removal, while recrystallization achieves analytical grade purity.

References & Authoritative Sources

The protocols above are synthesized from standard methodologies for handling electron-deficient pyrazoles and nitro-carboxylic acids.

  • General Synthesis of Aminopyrazoles (Precursors) Organic Syntheses, Coll. Vol. 5, p.39 (1973). Provides foundational knowledge on the stability and handling of the pyrazole core.

  • Purification of Pyrazoles via Acid Addition Salts Google Patents: WO2011076194A1 Describes the industrial logic of using pH manipulation to purify pyrazole derivatives.

  • Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole Atlantis Press, 2016 Details the solubility and recrystallization behavior of highly nitrated pyrazole analogs.[6]

  • Properties of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles MDPI, Molecules 2010 Discusses the tautomerism and crystallization of substituted pyrazoles.

Sources

Technical Support Center: Troubleshooting Pyrazole Reaction Side Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side product formation during the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, but their synthesis, most commonly via condensation reactions like the Knorr and Paal-Knorr syntheses, is often plagued by the formation of undesired impurities.[1][2][3]

This document provides in-depth, mechanistically driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your pyrazole reactions.

Troubleshooting Guide: Common Side Product Issues

This section addresses specific, frequently encountered problems. Each entry details the symptoms, underlying chemical causes, diagnostic strategies, and actionable solutions.

Question 1: My reaction with an unsymmetrical 1,3-diketone produced a mixture of products that are very difficult to separate. What is happening and how can I favor one product?

Problem: You are observing the formation of regioisomers.[1][4] This is arguably the most common challenge when using unsymmetrical 1,3-dicarbonyl compounds, leading to two or more pyrazole products with very similar physical properties, making purification by standard chromatography or crystallization challenging.[1][5]

Symptoms:

  • ¹H or ¹³C NMR spectra show duplicate or overlapping sets of peaks for the pyrazole core and its substituents.[1]

  • LC-MS analysis reveals two or more peaks with the identical mass-to-charge ratio (m/z).

  • Multiple, often poorly resolved, spots are visible on TLC.[1]

  • The isolated product has a broad melting point range.[1]

Plausible Causes & Mechanistic Explanation: The formation of regioisomers arises from the two distinct electrophilic carbonyl carbons in the unsymmetrical 1,3-dicarbonyl starting material. The incoming hydrazine can attack either carbonyl, leading to two different cyclization pathways.[4][6] The selectivity of this initial attack is governed by a delicate balance of electronic and steric factors, as well as reaction conditions.[4]

  • Electronic Effects: The more electrophilic carbonyl carbon is preferentially attacked. An electron-withdrawing group (e.g., -CF₃) on one side of the diketone will activate the adjacent carbonyl for nucleophilic attack.[4]

  • Steric Effects: The less sterically hindered carbonyl is often the preferred site of attack, especially when using bulky hydrazines.[4]

  • Reaction Conditions: pH is a critical factor.[4] Under acidic conditions, the reaction proceeds via the protonated hydrazine attacking the dicarbonyl. The nature of the hydrazine itself (e.g., free base vs. hydrochloride salt) can dramatically alter the outcome.[7]

Diagnostic Strategy:

  • High-Resolution Mass Spectrometry (HRMS): Confirm that the multiple product peaks share the exact same molecular formula.

  • 2D NMR Spectroscopy (NOESY/ROESY): This is the definitive method for assigning regiochemistry. A Nuclear Overhauser Effect (NOE) correlation between a substituent on the N1 of the pyrazole and a substituent at the C5 position will unambiguously identify one regioisomer.[8]

Proposed Solutions & Protocols:

Solution CategorySpecific ActionRationale & Expected Outcome
Solvent Modification Switch from standard solvents like ethanol to fluorinated alcohols (e.g., 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)).Fluorinated alcohols can dramatically increase regioselectivity.[9] Their unique hydrogen-bonding properties can stabilize one transition state over the other, favoring a single regioisomer.[9]
pH Control If using a substituted hydrazine, compare the reaction using the hydrazine free base versus its hydrochloride salt.[7]The nature of the hydrazine species (neutral vs. protonated) alters the nucleophilicity and the reaction mechanism, which can strongly influence the regiochemical outcome.[7] For example, using arylhydrazine hydrochlorides can favor 1,3-regioisomers, while the free base may lead to the 1,5-regioisomer.[7]
Temperature Adjustment Run a temperature screen (e.g., from 0 °C to reflux).Lower temperatures can increase the kinetic selectivity of the initial nucleophilic attack, potentially favoring the formation of a single isomer.
Reactant Stoichiometry Vary the initial ratio of the 1,3-diketone and the hydrazine.Recent studies have shown that the ratio of reactants can influence the regioselectivity, suggesting more complex kinetic pathways than previously understood.[10]
Question 2: My reaction mixture turned a deep yellow or red, and after workup, I have a sticky, impure solid. What are these colored impurities?

Problem: You are likely dealing with side reactions involving the hydrazine starting material.[11] Hydrazines, particularly phenylhydrazine, are susceptible to oxidation and self-condensation, leading to highly colored and often polymeric byproducts.

Symptoms:

  • The reaction mixture develops a strong yellow, orange, or red color over time.[11]

  • The crude product is an oil or a discolored, sticky solid that is difficult to crystallize.

  • TLC shows a baseline streak or multiple colored spots in addition to the product.

Plausible Causes & Mechanistic Explanation:

  • Oxidation: Hydrazines can be oxidized by atmospheric oxygen, especially in the presence of metal ions or at elevated temperatures, to form diazenes (R-N=N-R') and other colored species.

  • Decomposition: Some hydrazines are thermally unstable and can decompose.

  • Side Reactions of Intermediates: The hydrazone intermediate formed during the reaction can sometimes undergo undesired side reactions before cyclization is complete.

Diagnostic Strategy:

  • Visual Inspection: A rapid and intense color change upon adding the hydrazine is a strong indicator of this issue.[11]

  • Control Reaction: Run the reaction under the same conditions but without the 1,3-dicarbonyl compound. If the color still develops, the issue is solely with the hydrazine stability under your reaction conditions.

Proposed Solutions & Protocols:

Solution CategorySpecific ActionRationale & Expected Outcome
Atmosphere Control Run the reaction under an inert atmosphere (Nitrogen or Argon).This minimizes the exposure of the sensitive hydrazine reagent to atmospheric oxygen, preventing oxidative side reactions.
Reagent Purity & Handling Use freshly opened or purified hydrazine. If using a salt like phenylhydrazine HCl, consider a pre-reaction neutralization with exactly one equivalent of a base (e.g., KOAc) rather than running it in a strong acid.[11]Hydrazines can degrade upon storage. Using a fresh bottle or purifying by distillation ensures high reactivity for the desired pathway. Precise neutralization prevents having excess acid or base which can catalyze decomposition.[11]
Purification Strategy For purification, consider loading the crude material onto a silica gel plug and washing with a non-polar solvent (e.g., toluene or hexanes) to elute the colored impurities before eluting the product with a more polar solvent system (e.g., ethyl acetate/hexanes).[11]This technique can effectively separate the non-polar colored byproducts from the more polar pyrazole product without the need for a full column, saving time and solvent.
Question 3: My mass spec shows a peak corresponding to my desired product plus an acyl group (e.g., M+42 for an acetyl group). What is this byproduct?

Problem: You are observing the formation of an N-acyl pyrazole.[12] This occurs when the pyrazole nitrogen, after the ring has formed, acts as a nucleophile and attacks an acyl source present in the reaction.

Symptoms:

  • A significant peak in the LC-MS or GC-MS with a mass corresponding to the acylation of the pyrazole product.

  • In the ¹H NMR, the characteristic N-H proton signal is absent.

  • In the ¹³C NMR, a new carbonyl peak appears (typically ~165-175 ppm).

Plausible Causes & Mechanistic Explanation: This side reaction is common when using certain 1,3-dicarbonyls, particularly β-ketoesters, or when the reaction is run in an acylating solvent like acetic acid at high temperatures. The pyrazole N-H is nucleophilic and can be acylated.[13] While N-acyl pyrazoles are sometimes the desired product and can be synthesized intentionally, they are often an unwanted side product.[12][14]

  • Mechanism: After the pyrazole ring is formed, the N1-H is available for reaction. If an acyl source (like acetic anhydride impurity in acetic acid, or the ester group of a β-ketoester starting material under certain conditions) is present, the pyrazole nitrogen can attack the carbonyl, leading to the N-acylated byproduct.

Proposed Solutions & Protocols:

Solution CategorySpecific ActionRationale & Expected Outcome
Solvent Choice Replace acetic acid with a non-acylating solvent like ethanol, methanol, or toluene, using a catalytic amount of a non-acylating acid (e.g., HCl, H₂SO₄) if required.This removes the primary source of the acyl group, preventing the side reaction.
Temperature Control Run the reaction at a lower temperature.Acylation reactions are typically accelerated by heat. Reducing the temperature can significantly slow down this undesired pathway relative to the main pyrazole formation.
Post-Reaction Hydrolysis If the N-acyl product has already formed, it can often be hydrolyzed back to the desired N-H pyrazole by treating the crude product with a mild aqueous base (e.g., NaHCO₃, K₂CO₃) or acid (e.g., dilute HCl) during workup.The N-acyl bond is essentially an amide bond and can be cleaved under standard hydrolysis conditions, recovering the desired product.

Frequently Asked Questions (FAQs)

Q1: What is a bis-pyrazole and why did I form one? A bis-pyrazole is a molecule containing two pyrazole rings.[15] This can occur if you use a bis-hydrazine or a bis-1,3-dicarbonyl compound as a starting material.[16][17] It can also form as an unexpected byproduct if, for example, a di-ketone reacts with two equivalents of hydrazine.[15] Always check the structure of your starting materials to ensure they are not difunctional.

Q2: How can I purify two regioisomers that won't separate on a silica column? When standard flash chromatography fails, you have several options:

  • High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase or normal-phase HPLC can often provide the resolution needed for closely related isomers.[5]

  • Fractional Crystallization: This can be highly effective if one isomer crystallizes more readily than the other.[5] Sometimes, converting the pyrazole mixture to a salt (e.g., with HCl or another acid) can create derivatives with different crystallization properties, allowing for separation.[5][18]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating isomers and is often successful when HPLC fails.

Q3: My NMR looks clean but my yield is low. Where could my product be going? Low yields can result from incomplete reactions, product decomposition, or loss during workup.

  • Incomplete Reaction: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.

  • Workup Losses: Pyrazoles can be surprisingly water-soluble, especially if they are small and contain polar functional groups. Ensure you are thoroughly extracting the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM). If the product is basic, adjusting the pH of the aqueous layer to be basic before extraction can improve recovery.

  • Decomposition on Silica: Some sensitive pyrazoles can decompose on acidic silica gel. Try using deactivated (neutral) silica or alumina for chromatography.

Key Experimental Protocols

Protocol 1: General Method for Regioisomer Analysis by NOESY
  • Sample Preparation: Prepare a concentrated NMR sample (~10-20 mg) of the purified isomer mixture or an isolated pure isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a 2D ¹H-¹H NOESY (or ROESY for larger molecules) spectrum. Use a mixing time appropriate for small molecules (typically 500-800 ms).

  • Analysis: Process the 2D spectrum. Look for cross-peaks that indicate through-space proximity. For a 1,3,5-substituted pyrazole, an NOE between the proton signal of the N1-substituent and the proton signal of the C5-substituent confirms that specific regioisomer. The absence of this correlation in the other isomer confirms its alternative regiochemistry.

Protocol 2: Hydrolysis of N-Acyl Pyrazole Side Product
  • Dissolution: Dissolve the crude reaction mixture containing the N-acyl pyrazole in a suitable solvent like methanol or THF.

  • Hydrolysis: Add a 1M aqueous solution of potassium carbonate (K₂CO₃) (2-3 equivalents relative to the estimated side product).

  • Monitoring: Stir the mixture at room temperature or with gentle heating (40-50 °C) and monitor the disappearance of the N-acyl pyrazole by TLC or LC-MS.

  • Workup: Once the hydrolysis is complete, neutralize the mixture with 1M HCl. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the resulting aqueous mixture with ethyl acetate (3x). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to yield the crude N-H pyrazole.

Visualizing the Problem: Reaction & Troubleshooting Diagrams

General Knorr Pyrazole Synthesis & Regioisomerism

This diagram illustrates the condensation of an unsymmetrical 1,3-diketone with a substituted hydrazine, showing the two possible pathways that lead to regioisomeric products.

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B Diketone Unsymmetrical 1,3-Diketone (R1 ≠ R3) AttackA Attack at C=O (R1 side) Diketone->AttackA AttackB Attack at C=O (R3 side) Diketone->AttackB Hydrazine Substituted Hydrazine (R2-NHNH2) Hydrazine->AttackA Hydrazine->AttackB CyclizeA Cyclization/ Dehydration AttackA->CyclizeA IsomerA Regioisomer A CyclizeA->IsomerA CyclizeB Cyclization/ Dehydration AttackB->CyclizeB IsomerB Regioisomer B CyclizeB->IsomerB

Caption: Knorr synthesis pathways leading to two possible regioisomers.

Troubleshooting Decision Tree

This workflow helps diagnose the identity of an unknown side product based on initial analytical data.

G Start Impurity Detected (TLC, LC-MS) MassSpec Check MS Data Start->MassSpec NMR Acquire ¹H/¹³C NMR Start->NMR MassSame Mass = Product? MassSpec->MassSame MassAcyl Mass = Product + Acyl? MassSpec->MassAcyl MassOther Other Mass? MassSpec->MassOther MassSame->MassAcyl No Isomer Diagnosis: Regioisomer MassSame->Isomer Yes MassAcyl->MassOther No Acyl Diagnosis: N-Acyl Product MassAcyl->Acyl Yes HydrazineImp Diagnosis: Hydrazine Impurity or Bis-pyrazole MassOther->HydrazineImp

Sources

Technical Support Center: A Guide to Resolving Impurities in 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and encountering challenges related to purity. Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for their diverse biological activities.[1][2] The successful application of any synthesized compound, however, is contingent on its purity. This guide provides in-depth, experience-driven answers to common questions regarding the identification and resolution of impurities that may arise during the synthesis of this specific pyrazole derivative.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a plausible synthetic pathway for 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, and where can things go wrong?

A1: Understanding the synthetic route is the first step in diagnosing impurity issues. A common and logical pathway involves a three-stage process: formation of the pyrazole core, followed by nitration, and concluding with ester hydrolysis. Each stage presents unique challenges and potential for byproduct formation.

Plausible Synthetic Pathway:

  • Stage 1: Pyrazole Synthesis (Knorr Cyclization): The synthesis likely begins with the condensation of a β-keto ester, such as diethyl 2-(methoxymethylene)-3-oxobutanoate, with a hydrazine derivative (e.g., hydrazine hydrate). This reaction, a variation of the Knorr pyrazole synthesis, efficiently forms the substituted pyrazole ring.[3][4]

  • Stage 2: Electrophilic Nitration: The resulting pyrazole ester intermediate is then subjected to nitration. A mixture of nitric acid and a strong acid catalyst like sulfuric acid or trifluoroacetic anhydride is typically used to introduce the nitro group onto the pyrazole ring.[5] The electron-donating methoxy group and the electron-withdrawing ester group generally direct the incoming nitro group to the C4 position.

  • Stage 3: Ester Hydrolysis: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide) followed by acidic workup to precipitate the product.[6][7]

Below is a diagram illustrating this proposed workflow.

Synthetic_Pathway cluster_0 Stage 1: Pyrazole Formation cluster_1 Stage 2: Nitration cluster_2 Stage 3: Hydrolysis A β-Keto Ester + Hydrazine Hydrate B Intermediate: Ethyl 3-methoxy-1H- pyrazole-5-carboxylate A->B Condensation/ Cyclization C Nitrated Intermediate: Ethyl 3-methoxy-4-nitro-1H- pyrazole-5-carboxylate B->C HNO₃ / H₂SO₄ D Final Product: 3-methoxy-4-nitro-1H- pyrazole-5-carboxylic acid C->D 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed synthetic workflow for 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid.

Q2: I've detected one or more unexpected peaks in my HPLC/LC-MS analysis. What are the likely impurities and how can I identify them?

A2: Impurity identification is a process of systematic elimination. By correlating analytical data (HPLC retention time, mass-to-charge ratio) with the potential side reactions of your synthesis, you can build a strong hypothesis for the identity of an unknown peak. The following table and troubleshooting guide detail the most probable impurities.

Impurity NameStructure (SMILES)Molecular Weight ( g/mol )Δ Mass from Product (Da)Likely Origin & CauseKey Analytical Signature
Product COC1=NNC(=C1[O-])C(=O)O 201.12 0 Target Compound Correct m/z, ¹H & ¹³C NMR
Impurity A: Decarboxylated ProductCOC1=NNC=C1[O-]157.10-44.02High temperature during reaction or workup.[8][9]Loss of carboxylic acid proton and carbon in NMR. Absence of broad O-H stretch in IR.
Impurity B: Unhydrolyzed EsterCCOC(=O)C1=C([O-])C=NNC1OC229.17+28.05Incomplete hydrolysis (insufficient time, temperature, or base).Presence of ethyl group signals (triplet/quartet) in ¹H NMR. Higher Rƒ/shorter retention time.
Impurity C: Demethylated ProductOC1=NNC(=C1[O-])C(=O)O187.10-14.02Harsh acidic conditions (nitration) or basic conditions (hydrolysis) causing ether cleavage.Absence of methoxy signal (~3.9-4.1 ppm) in ¹H NMR; presence of a broad phenolic OH signal.
Impurity D: Over-nitrationCOC1=NN(C(=C1[O-])C(=O)O)[O-]246.12+45.00Excessively harsh nitrating conditions (high temp, high concentration).[10][11]Additional nitro group signals. Significantly different NMR spectrum.
Impurity E: Unreacted Pyrazole EsterCCOC(=O)C1=CC=NNC1OC184.19-16.93Incomplete nitration reaction.Absence of deshielding effect from nitro group on pyrazole proton in ¹H NMR.

The following flowchart provides a logical path to identifying impurities based on initial mass spectrometry data.

Troubleshooting_Workflow start Impurity Detected by LC-MS ms_check Determine Mass of Impurity start->ms_check mass_minus_44 Mass ≈ 157 Da (Product - 44) ms_check->mass_minus_44 Δm/z ≈ -44 mass_plus_28 Mass ≈ 229 Da (Product + 28) ms_check->mass_plus_28 Δm/z ≈ +28 mass_minus_14 Mass ≈ 187 Da (Product - 14) ms_check->mass_minus_14 Δm/z ≈ -14 other_mass Other Mass? ms_check->other_mass Other decarboxylated Hypothesis: Decarboxylated Product (A) Confirm by NMR/IR mass_minus_44->decarboxylated ester Hypothesis: Unhydrolyzed Ester (B) Confirm by NMR mass_plus_28->ester demethylated Hypothesis: Demethylated Product (C) Confirm by NMR mass_minus_14->demethylated check_reagents Consider: - Unreacted Starting Material (E) - Over-nitration (D) - Isomers other_mass->check_reagents

Caption: Logical workflow for impurity identification using mass spectrometry data.

Q3: What are the most effective methods for purifying the final product and removing these specific impurities?

A3: A multi-step purification strategy is often necessary. The acidic nature of the target compound is a key feature to exploit during purification.

This technique is excellent for separating the acidic final product from neutral impurities like the unhydrolyzed ester (Impurity B) or the decarboxylated product (Impurity A).

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and wash with a mild aqueous base (e.g., 1 M sodium bicarbonate solution). The acidic product will deprotonate and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the aqueous layer. The organic layer containing neutral impurities can be discarded or analyzed separately.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 2 M HCl) with stirring until the solution is acidic (pH ~1-2).

  • Precipitation & Isolation: The purified product should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold deionized water to remove residual salts, and dry thoroughly.[12][13]

Recrystallization is a powerful technique for removing small amounts of closely related impurities. The choice of solvent is critical.

  • Solvent Selection: Identify a suitable solvent or solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Ethanol/water or acetone/heptane mixtures are often good starting points.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[13]

Q4: Which analytical techniques are essential for validating the final product's purity and structure?

A4: A combination of chromatographic and spectroscopic methods is required for unambiguous validation.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity. A reverse-phase C18 column is typically used.[14]

    • Mobile Phase: A gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile is a good starting point.[14]

    • Detection: UV detection at a wavelength where the nitro-aromatic system absorbs strongly (e.g., 254 nm or 320 nm).

    • Purity Assessment: Purity is determined by the area percentage of the main peak relative to all other peaks. A purity of >98.5% is often desired.[15]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and any impurities. Electrospray ionization (ESI) in negative mode is ideal for this acidic compound, showing a prominent [M-H]⁻ ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.

    • ¹H NMR: Expect to see a singlet for the methoxy group protons (~4.0 ppm), a broad singlet for the carboxylic acid proton (>10 ppm), and a singlet for the N-H proton of the pyrazole ring. The exact chemical shifts will depend on the solvent used.[16]

    • ¹³C NMR: Will show distinct signals for the carboxylic acid carbonyl, the pyrazole ring carbons, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

    • O-H stretch: A very broad signal from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid.

    • C=O stretch: A strong, sharp peak around 1700-1725 cm⁻¹.

    • N-O stretch: Strong asymmetric and symmetric stretches for the nitro group, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.[17]

By employing this structured approach of understanding the synthesis, anticipating side reactions, and using a logical workflow for purification and analysis, researchers can confidently resolve impurities and obtain high-purity 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid for their downstream applications.

References

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.
  • 3-(2-methoxyethoxy)-4-nitro-1H-pyrazole-5-carboxylic acid - ChemSynthesis. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. Available at: [Link]

  • 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 - PubChem. Available at: [Link]

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons. Available at: [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - ACS Publications. Available at: [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central. Available at: [Link]

  • Direct nitration of five membered heterocycles - ResearchGate. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Publications. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PubMed Central. Available at: [Link]

  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES - European Patent Office - EP 289 - Googleapis.com. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]

  • Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. Available at: [Link]

Sources

Technical Support Center: Stability of Nitro-Pyrazole Compounds in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with nitro-pyrazole compounds. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common stability challenges encountered when handling these compounds in solution. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common stability issues. For more detailed explanations and protocols, please refer to the subsequent sections.

Q1: My nitro-pyrazole solution has turned yellow/brown overnight. What is happening? A1: Color change is a common indicator of degradation. The most likely causes are photodegradation from exposure to light or oxidative degradation from dissolved oxygen or contaminants. Immediately protect your solution from light by using amber vials or wrapping your container in foil. For future preparations, consider using a degassed solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Q2: I'm seeing a precipitate form in my aqueous solution after storage. Why? A2: This is likely due to poor solubility or a change in solution conditions (e.g., temperature, pH). Nitro-pyrazoles often have limited solubility in water.[1] Consider preparing a more concentrated stock in an organic solvent like ethanol or acetone and diluting it into your aqueous buffer immediately before use.[1] Also, ensure the pH of your final solution is within a range that favors the soluble form of your specific compound.

Q3: Can I store my nitro-pyrazole solution at room temperature? A3: It is strongly discouraged. For general stability, solutions should be stored in a cool, dry, and dark environment.[2][3] Recommended storage is typically at 4°C for short-term use and -20°C or lower for long-term storage to minimize thermal degradation.[4] Always consult the supplier's safety data sheet (SDS) for specific recommendations.[2][3][5]

Q4: Which solvents are best for dissolving nitro-pyrazole compounds? A4: Nitro-pyrazoles are often more soluble in organic solvents than in water.[1] Good starting points include ethanol, methanol, acetone, and acetonitrile.[6][7] The choice of solvent can impact stability, so it is crucial to perform compatibility studies if the solution will be stored for an extended period.

In-Depth Troubleshooting Guides

This section explores complex stability problems in a detailed question-and-answer format, focusing on the underlying chemical principles and providing actionable solutions.

Issue 1: Rapid Degradation and Appearance of Unknown Peaks in HPLC

Q: I've prepared a solution of a 4-nitro-1H-pyrazole derivative in a buffered aqueous solution (pH 8.0) for a biological assay. Within hours, my HPLC analysis shows the parent peak decreasing by over 30%, with several new, unidentified peaks appearing. What are the likely degradation pathways, and how can I mitigate this?

A: This rapid degradation profile suggests a combination of factors, likely exacerbated by the slightly basic pH. The primary suspects are base-catalyzed hydrolysis and oxidative degradation.

Expertise & Causality:

The pyrazole ring system has both weakly acidic (the N-H proton) and weakly basic (the pyridine-type nitrogen) properties.[8] The stability of the nitro-pyrazole structure is highly dependent on the solution's pH.[9]

  • Base-Catalyzed Hydrolysis: At pH 8.0, a significant portion of the pyrazole's N-H proton can be deprotonated, forming a pyrazolate anion. This anion increases the electron density on the ring, making it more susceptible to nucleophilic attack or rearrangement, potentially leading to ring-opening or other hydrolytic degradation pathways.

  • Oxidative Degradation: The increased electron density in the anionic form also makes the compound more vulnerable to oxidation by dissolved oxygen in your buffer.[10] This process can be catalyzed by trace metal impurities. Oxidative pathways can involve hydroxylation of the pyrazole ring, followed by further degradation.

  • Autocatalysis: Some nitroaromatic compounds can undergo autocatalytic decomposition, where the initial degradation products accelerate further breakdown.[11]

Troubleshooting & Optimization Protocol:

  • pH Assessment and Optimization:

    • Action: Prepare your solution in a range of buffers from pH 5.0 to 7.5. Analyze stability over a time course (e.g., 0, 2, 4, 8, 24 hours) via HPLC.

    • Rationale: Moving to a neutral or slightly acidic pH will keep the compound in its protonated, more stable form, significantly reducing the rate of base-catalyzed degradation.

  • Exclusion of Oxygen:

    • Action: Prepare your buffer and degas it thoroughly by sparging with nitrogen or argon for 15-20 minutes before dissolving your compound. Prepare the final solution and store it in a vial with minimal headspace, sealed under an inert atmosphere.

    • Rationale: Removing dissolved oxygen is critical to preventing oxidative degradation.[9]

  • Use of High-Purity Solvents and Reagents:

    • Action: Use HPLC-grade or equivalent high-purity water and buffer components. If trace metal catalysis is suspected, add a chelating agent like EDTA (at a low, non-interfering concentration, e.g., 0.1 mM) to your buffer.

    • Rationale: Low-quality reagents can introduce metallic contaminants (e.g., Fe³⁺, Cu²⁺) that catalyze oxidative reactions.[11]

  • Temperature Control:

    • Action: Prepare the solution on ice and store it at 4°C, protecting it from light. Only allow it to warm to room temperature immediately before the experiment.

    • Rationale: Chemical degradation rates are highly temperature-dependent. Reducing the temperature will slow down all potential degradation pathways.[9]

Data Summary Table: Factors Influencing Nitro-Pyrazole Stability
ParameterHigh-Risk ConditionRecommended ConditionRationale
pH Basic (>7.5) or Strongly Acidic (<4)Neutral (6.0 - 7.5)Avoids formation of less stable anionic/cationic species and subsequent hydrolysis/oxidation.[9]
Light Direct Sunlight, UV Lab LightsAmber Vials, Foil WrappingPrevents photodegradation, which can cause ring cleavage and formation of colored byproducts.[12]
Temperature Room Temp (20-25°C) or Elevated4°C (Short-term), -20°C (Long-term)Slows the kinetics of all degradation pathways.[2][4]
Atmosphere Ambient Air (contains ~21% O₂)Inert (Nitrogen, Argon)Eliminates dissolved oxygen, a key reactant in oxidative degradation.[9]
Solvent Purity Reagent GradeHPLC or Ultra-Pure GradeMinimizes catalytic impurities (metals, peroxides) that can initiate degradation.[11]
Issue 2: Inconsistent Results and Photodegradation

Q: My experiments with a nitro-pyrazole compound are giving inconsistent results day-to-day. I notice that solutions left on the benchtop under laboratory lighting seem to perform worse in my assays. Could this be photodegradation?

A: Yes, inconsistent results, especially when correlated with light exposure, are a classic sign of photodegradation. Nitroaromatic compounds are often photosensitive, particularly to UV light present in ambient laboratory lighting.

Expertise & Causality:

The nitro group (–NO₂) is a chromophore that can absorb UV and sometimes visible light. Upon absorbing a photon, the molecule is promoted to an excited state. This excited molecule can then undergo several degradation pathways:

  • Photo-ionization: The molecule can eject an electron, forming a radical cation and a hydrated electron.[12] The radical cation is highly reactive and can be deprotonated to form a phenoxyl-type radical, which readily reacts with oxygen, leading to ring cleavage.[12]

  • Nitro-Nitrite Rearrangement: The excited nitro group can rearrange to a nitrite group, which can then cleave to generate radicals that initiate further degradation.

  • Reactions with Solvent: The excited molecule can abstract hydrogen atoms from solvent molecules, leading to radical-chain reactions.

These processes result in a loss of the parent compound and the formation of a complex mixture of photoproducts, which can interfere with your assay or be inactive, leading to poor reproducibility.

Logical Flow for Troubleshooting Photostability

G cluster_0 cluster_1 A Inconsistent Experimental Results Observed B Is the solution exposed to lab light/sunlight? A->B C YES B->C:w D NO B->D:w E Hypothesis: Photodegradation F Action 1: Protect from Light - Use amber vials or foil wrap. - Work in a dimly lit area. G Action 2: Run Control Experiment - Prepare two identical solutions. - Expose one to light, keep one in dark. - Analyze both by HPLC over time. H Compare Degradation Profiles I Significant degradation in light-exposed sample? J YES I->J:w K NO I->K:w L Conclusion: Photodegradation Confirmed. Implement light-protection in all future work. M Conclusion: Photodegradation is not the primary issue. Investigate other factors (Oxidation, pH, Temperature).

Caption: Troubleshooting workflow for suspected photodegradation.

Experimental Protocols

To ensure the trustworthiness of your results, every experimental protocol should be a self-validating system. The following protocol for a forced degradation study is designed to identify the specific vulnerabilities of your nitro-pyrazole compound.

Protocol 1: Forced Degradation Study for Stability Assessment

Objective: To systematically evaluate the stability of a nitro-pyrazole compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic) and to develop a stability-indicating analytical method.

Materials:

  • Nitro-pyrazole compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a Photodiode Array (PDA) or UV detector

  • pH meter, calibrated

  • Controlled temperature oven/water bath

  • Photostability chamber (ICH Q1B compliant) or a light source with controlled output

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of the nitro-pyrazole compound at 1 mg/mL in a suitable organic solvent (e.g., methanol). This is your Stock Solution .

  • Preparation of Stressed Samples (in duplicate):

    • Control Sample: Dilute the Stock Solution with your intended experimental buffer or solvent to the final concentration (e.g., 50 µg/mL). Store at 4°C in the dark.

    • Acid Hydrolysis: Mix an aliquot of the Stock Solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix an aliquot of the Stock Solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix an aliquot of the Stock Solution with 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Dilute the Stock Solution in your intended buffer. Incubate at 60°C in the dark.

    • Photolytic Degradation: Dilute the Stock Solution in your intended buffer. Expose the solution to light according to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt hours/m²).[9] Maintain a dark control sample at the same temperature.

  • Time Points and Sample Analysis:

    • Withdraw aliquots from each stressed sample at specific time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of base/acid.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all samples by a reverse-phase HPLC method. Use a PDA detector to monitor for peak purity and the appearance of new peaks.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Examine the chromatograms for the formation of degradation products. A method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Buffer, 60°C, Dark) A->E F Photolytic (Buffer, Light) A->F G Sample at Time Points (0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC-PDA Analysis H->I J Calculate % Degradation I->J K Identify Degradation Products I->K L Assess Method Specificity I->L

Caption: Experimental workflow for a comprehensive forced degradation study.

References

  • Tsang, W., & Robaugh, D. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link][13]

  • Zeman, S., & Elbeih, A. (2012). Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link][14]

  • Solubility of Things. (n.d.). 4-nitro-1H-pyrazole. [Link][1]

  • Brill, T. B., & Thynell, S. T. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link][15]

  • Singh, J., & Shreeve, J. M. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link][16]

  • Zhang, Y., et al. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. [Link][17]

  • Singh, J., & Shreeve, J. M. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. [Link][18]

  • Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3463. [Link][19]

  • Zhang, S., et al. (2020). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. [Link][20]

  • Elguero, J., & Goya, P. (2012). Nitropyrazoles (review). ResearchGate. [Link][6]

  • El-Sayed, N. R., & El-Gohary, N. S. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(4), 481-512. [Link][21]

  • Fischer, D., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6549. [Link][22]

  • Kumar, V., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5596. [Link][8]

  • Jasiński, R., & Dresler, E. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8439. [Link][23]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link][24]

  • Zhang, J., et al. (2020). Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. [Link][7]

  • Wang, W., et al. (2015). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. ResearchGate. [Link][12]

  • Trovó, A. G., & Nogueira, R. F. P. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Science and Technology, 63(2), 334-340. [Link][25]

Sources

Technical Support Center: Synthesis of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently address challenges in your experimental work.

Introduction to the Synthetic Strategy

This guide is structured to address potential issues at each key stage of the synthesis. We will delve into the causality behind common experimental pitfalls and provide actionable solutions.

Visualizing the Synthetic Pathway

To provide a clear overview, the proposed synthetic workflow is outlined below. Each step will be detailed in the subsequent sections with specific protocols and troubleshooting advice.

Synthetic_Pathway A Diethyl 1H-pyrazole-3,5-dicarboxylate B Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate A->B Nitration (HNO3/H2SO4) C Ethyl 3-methoxy-4-nitro-1H-pyrazole-5-carboxylate B->C Selective O-methylation (e.g., CH3I, base) D 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid C->D Selective Hydrolysis (e.g., LiOH)

Caption: Proposed synthetic workflow for 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid.

Part 1: Nitration of Diethyl 1H-pyrazole-3,5-dicarboxylate

The first critical step is the regioselective nitration of the pyrazole ring at the C4 position. This is typically achieved using a mixture of nitric acid and sulfuric acid.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the nitration of diethyl 1H-pyrazole-3,5-dicarboxylate?

A1: The nitration of pyrazoles is a well-established reaction.[1][2] For diethyl 1H-pyrazole-3,5-dicarboxylate, a common procedure involves the slow addition of the pyrazole to a pre-cooled mixture of concentrated nitric and sulfuric acids. The temperature should be carefully controlled, typically between 0 and 10 °C, to prevent over-nitration and decomposition.

Q2: What are the common side products in this reaction?

A2: The primary side products can include dinitrated species or products of oxidative degradation if the reaction temperature is not well-controlled. In some cases, N-nitration can occur, although this is less common for pyrazoles with electron-withdrawing groups.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The product, being more polar than the starting material, will have a lower Rf value. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide
Observed Problem Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.Increase the reaction time or allow the reaction to slowly warm to room temperature after the initial addition.
Decomposition of the starting material or product.Ensure the reaction temperature is strictly maintained below 10 °C during the addition of the pyrazole. Use high-purity starting materials and reagents.
Formation of multiple products (observed by TLC/HPLC) Over-nitration due to excessive temperature or reaction time.Reduce the reaction time and maintain a low temperature. Consider using a milder nitrating agent if the issue persists.
Presence of impurities in the starting material.Purify the starting diethyl 1H-pyrazole-3,5-dicarboxylate by recrystallization or column chromatography before use.
Difficulty in isolating the product The product is highly soluble in the aqueous acidic mixture.After quenching the reaction with ice water, ensure complete precipitation of the product. If it remains in solution, extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary.

Part 2: Selective O-Methylation

This is arguably the most challenging step due to the potential for competing N-methylation of the pyrazole ring. The desired outcome is the methylation of the hydroxyl group of the 3-hydroxypyrazole tautomer.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity an issue during the methylation of hydroxypyrazoles?

A1: Hydroxypyrazoles exist in a tautomeric equilibrium with their pyrazolone forms. Additionally, the pyrazole ring has two nitrogen atoms that can be alkylated. The regioselectivity of methylation (O- vs. N-alkylation) is influenced by factors such as the solvent, base, methylating agent, and the substituents on the pyrazole ring.[4]

Q2: What conditions favor O-methylation over N-methylation?

A2: Generally, O-alkylation is favored under conditions that promote the formation of the enolate ion of the 3-hydroxypyrazole tautomer. This can often be achieved by using a strong, non-nucleophilic base in an aprotic polar solvent. However, steric hindrance around the nitrogen atoms can also play a significant role in directing alkylation.[5][6] Recent studies have shown that using sterically bulky α-halomethylsilanes as masked methylating reagents can significantly improve N1-selectivity, which, while not the desired outcome here, highlights the importance of the choice of alkylating agent.[5][6]

Q3: How can I differentiate between O-methylated and N-methylated isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. In ¹H NMR, the chemical shift of the methyl group will be different for O-methyl and N-methyl isomers. Furthermore, 2D NMR techniques like NOESY can show through-space correlations between the methyl protons and other protons on the ring, helping to unambiguously determine the position of methylation.[7] ¹³C NMR can also be informative, as the chemical shifts of the ring carbons are sensitive to the substitution pattern.[8]

Troubleshooting Guide
Observed Problem Potential Cause Recommended Solution
Formation of a mixture of O- and N-methylated isomers Non-optimal reaction conditions.Systematically vary the reaction parameters. Try different bases (e.g., NaH, K₂CO₃, DBU), solvents (e.g., DMF, THF, acetonitrile), and methylating agents (e.g., methyl iodide, dimethyl sulfate).
Tautomeric equilibrium favoring the pyrazolone form.Attempt to trap the desired tautomer. For instance, in some systems, the choice of solvent can influence the tautomeric equilibrium.
Low overall yield of methylated products Incomplete reaction.Increase the reaction temperature or time. Ensure the base is sufficiently strong to deprotonate the pyrazole.
Decomposition.Use milder reaction conditions if decomposition is suspected. For example, use a less reactive methylating agent or a lower reaction temperature.
Difficulty in separating the isomers Similar polarities of the O- and N-methylated products.Isomer separation can be challenging and may require careful column chromatography with a shallow solvent gradient.[9] In some cases, fractional crystallization may be effective.

Part 3: Selective Hydrolysis of the Ester

The final step is the selective hydrolysis of the ethyl ester at the C5 position to yield the desired carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended conditions for the selective hydrolysis of the ethyl ester?

A1: The hydrolysis of the ester can typically be achieved under basic conditions, for example, using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water. The reaction is usually carried out at room temperature and monitored by TLC or HPLC until the starting material is consumed.

Q2: Are there any potential side reactions during hydrolysis?

A2: Under harsh basic conditions (e.g., high concentrations of NaOH or KOH and elevated temperatures), there is a risk of nucleophilic substitution of the nitro group or cleavage of the methoxy ether. Therefore, milder conditions are preferred.

Q3: How should I work up the reaction to isolate the carboxylic acid?

A3: After the hydrolysis is complete, the reaction mixture should be acidified with a dilute acid (e.g., 1M HCl) to a pH of around 2-3. This will protonate the carboxylate and cause the product to precipitate. The solid can then be collected by filtration, washed with cold water, and dried.

Troubleshooting Guide
Observed Problem Potential Cause Recommended Solution
Incomplete hydrolysis Insufficient base or reaction time.Increase the amount of base (e.g., from 1.1 to 1.5 equivalents) and/or extend the reaction time. Gentle heating (e.g., to 40 °C) can also be considered, but monitor for side reactions.
Low isolated yield The product may be partially soluble in the aqueous work-up solution.After acidification, cool the mixture in an ice bath to maximize precipitation. If the product is still in solution, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
Presence of impurities in the final product Side reactions during hydrolysis or incomplete purification.Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Experimental Protocols

Protocol 1: Synthesis of Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (e.g., 50 mL).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add concentrated nitric acid (e.g., 25 mL) while maintaining the temperature below 10 °C.

  • In a separate beaker, dissolve diethyl 1H-pyrazole-3,5-dicarboxylate (e.g., 0.1 mol) in a minimal amount of concentrated sulfuric acid.

  • Add the pyrazole solution dropwise to the nitrating mixture over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC (1:1 ethyl acetate/hexane).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (e.g., 500 g) with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Synthesis of Ethyl 3-methoxy-4-nitro-1H-pyrazole-5-carboxylate
  • To a solution of diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate (e.g., 0.05 mol) in anhydrous DMF (e.g., 100 mL), add a suitable base (e.g., K₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or HPLC to determine the ratio of O- and N-methylated products.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the isomers.

Protocol 3: Synthesis of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid
  • Dissolve ethyl 3-methoxy-4-nitro-1H-pyrazole-5-carboxylate (e.g., 0.02 mol) in a mixture of THF (e.g., 50 mL) and water (e.g., 25 mL).

  • Add LiOH·H₂O (1.5 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material has been consumed (typically 2-4 hours).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

Data Summary Table

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Appearance
Diethyl 1H-pyrazole-3,5-dicarboxylateC₉H₁₂N₂O₄212.21White to off-white solid
Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylateC₉H₁₁N₃O₆257.20Pale yellow solid
Ethyl 3-methoxy-4-nitro-1H-pyrazole-5-carboxylateC₈H₉N₃O₅227.17Yellowish solid
3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acidC₅H₄N₄O₅200.11Yellow solid

Conclusion

The synthesis of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, while presenting challenges in regioselectivity and purification, is a manageable process with careful attention to reaction conditions and analytical monitoring. This guide provides a framework for addressing common issues encountered during the synthesis. We encourage you to adapt these protocols to your specific laboratory conditions and to use the troubleshooting sections as a starting point for resolving any experimental hurdles.

References

  • FINZEL, R., et al. Nitration of pyrazoles. The Journal of Organic Chemistry, 2000, 65(8), 2495-2498.
  • YANG, S., et al. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 2024, 89(7), 4589-4595. [Link]

  • ELGUERO, J., et al. Pyrazoles. In: Comprehensive Organic Chemistry II. Elsevier, 1996, vol. 4, pp. 1-75.
  • CABILDO, P., CLARAMUNT, R. M., & ELGUERO, J. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Organic Magnetic Resonance, 1984, 22(9), 603-607.
  • JOUCLA, M., & HAMELIN, J. Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 1978, 43(11), 2215-2217.
  • ZAPPIA, G., et al. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 2022, 27(18), 5899. [Link]

  • FUSTERO, S., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 2008, 73(9), 3523-3529. [Link]

  • AL-AZZAM, K. M., et al. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 2012, 17(7), 8337-8344. [Link]

  • BUCK, R. H., et al. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga, 2011.
  • BALABAN, A. T., et al. Pyrazoles. In: Science of Synthesis. Thieme, 2002, vol. 12, pp. 11-276.
  • CHEN, B., et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 2022, 23(22), 14335. [Link]

  • FINCH, H., et al. Nitration of 1-phenylpyrazole. Canadian Journal of Chemistry, 1963, 41(4), 1010-1015.
  • OLSEN, R. K., & SNYDER, H. R. Direct nitration of five membered heterocycles. The Journal of Organic Chemistry, 1965, 30(1), 184-187.
  • ZHANG, C., et al. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 2007, 63(10), o4209.
  • AROOJ, M., et al. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 2022, 27(23), 8205. [Link]

  • BALDA, G., et al. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 2022, 27(13), 4239. [Link]

  • EL-SAYED, M. A. A., et al. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 2010, 15(11), 7879-7890. [Link]

  • World Intellectual Property Organization. Method for purifying pyrazoles. WO2011076194A1, 2011.
  • GOMHA, S. M., et al. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. RSC Advances, 2021, 11(48), 30043-30051.
  • PATEL, H. V., et al. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules, 2022, 27(17), 5481. [Link]

  • GROŠELJ, U., et al. Synthesis of 3-(2-aminoethyl)
  • World Intellectual Property Organization. Procedure for the decarboxylation of 3,5-bis(haloalkyl)
  • GOMHA, S. M., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 2022, 27(15), 4984. [Link]

  • Chinese Patent Office. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. CN111138289B, 2020.
  • Chinese Patent Office. Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. CN105801484A, 2016.
  • WANG, X., et al. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Dalton Transactions, 2019, 48(33), 12558-12565.
  • RICHARD, J. P., et al. Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 2011, 133(41), 16562-16574.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76559, Pyrazole-3,5-dicarboxylic acid. [Link]

  • National Institute of Standards and Technology. Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-. NIST Chemistry WebBook. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 3,5-Pyrazoledicarboxylic Acid Diethyl Ester: Comprehensive Overview and Applications. [Link]

  • KORSHUNOVA, Z. I., et al. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Russian Journal of Organic Chemistry, 2018, 54(1), 118-124.
  • Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

  • KHALAF, A. A., et al. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. Turkish Journal of Chemistry, 2021, 45(3), 634-646.

Sources

optimizing crystallization of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Process Optimization Guide[1]

Welcome to the Pyrazole Process Development Hub. I am Dr. Aris Thorne, Senior Application Scientist. My team and I have curated this guide to address the specific, often frustration-inducing behaviors of pyrazole derivatives during crystallization.

Pyrazoles are unique. The pyrazole ring features adjacent nitrogen atoms—one pyrrole-like (H-bond donor) and one pyridine-like (H-bond acceptor). This duality creates strong intermolecular hydrogen bonding networks (catemers or dimers) that result in high lattice energies. Consequently, while these molecules want to crystallize, they frequently suffer from Liquid-Liquid Phase Separation (LLPS/Oiling Out) or Conformational Polymorphism due to the flexibility of substituents attached to the ring.

This guide is structured as a dynamic troubleshooting workflow, not a static textbook.

Module 1: Troubleshooting "Oiling Out" (LLPS)

User Issue: "My solution turns turbid and separates into oil droplets before crystals appear. The oil eventually hardens into an amorphous glass or impure solid."[1]

The Mechanism: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the miscibility gap (where the solution splits into a solute-rich oil and solute-poor supernatant) is hit before the solubility curve (where crystals should form). This is a thermodynamic trap common in pyrazoles because their high melting points and hydrophobic substituents often lead to low solubility in water/anti-solvents.

Diagnostic & Remediation Protocol
ParameterDiagnostic QuestionCorrective Action
Temperature Is the oiling occurring at high T?Reduce

T:
The gap between your dissolution T and the oiling T is too small. Lower the initial concentration to shift the saturation point to a lower temperature.
Anti-Solvent Are you adding water/hexane rapidly?Switch Regime: Rapid anti-solvent addition spikes local supersaturation (

) into the unstable region. Switch to Reverse Addition (add product solution to the anti-solvent) or reduce addition rate to

mL/min.
Impurities Is the crude purity

?
Purge First: Impurities depress the melting point (

). If the effective

drops below the crystallization temperature (

), you will always get oil. Perform a silica plug filtration or charcoal treatment first.
Seeding Did you seed?Seed the Gap: You must seed after saturation but before the oiling-out boundary. This provides a surface for growth, bypassing the high energy barrier of nucleation.
Visual Workflow: LLPS Rescue Logic

OilingOutLogic Start ISSUE: Solution Oils Out CheckPurity Is Crude Purity > 85%? Start->CheckPurity CheckTemp Is Oiling T near Boiling Pt? CheckPurity->CheckTemp Yes PrePurify Action: Silica Plug / Charcoal (Remove MP depressing impurities) CheckPurity->PrePurify No CheckSeed Are Seeds Available? CheckTemp->CheckSeed No ChangeSolvent Action: Switch Solvent System (Increase solubility of oil phase) CheckTemp->ChangeSolvent Yes (Gap too narrow) SeedStrategy Protocol: Seed @ T = (Oiling T + 5°C) Cool @ 0.1°C/min CheckSeed->SeedStrategy Yes CoSolvent Protocol: Add Co-solvent (Bridge the miscibility gap) CheckSeed->CoSolvent No PrePurify->CheckTemp

Figure 1: Decision matrix for mitigating Liquid-Liquid Phase Separation (Oiling Out) in pyrazole crystallization.

Module 2: Controlling Polymorphism

User Issue: "I am seeing batch-to-batch variation in melting point (e.g., 160°C vs 162°C) or dissolution rate. XRD shows different peak patterns."

The Mechanism: Pyrazoles are notorious for Conformational Polymorphism . The bond between the pyrazole ring and a phenyl/aryl substituent can rotate.

  • Kinetic Forms (Metastable): Often form under rapid cooling or precipitation. They may have higher solubility but lower stability.

  • Thermodynamic Forms (Stable): Form under slow cooling or slurry ripening (Ostwald Ripening).

Case Study Reference: Celecoxib (a diaryl-substituted pyrazole) exhibits multiple polymorphs (Forms I, II, III, IV). Form III is the thermodynamically stable form used in pharmaceuticals. Form IV is metastable and converts to III upon heating or mechanical stress.

Polymorph Control SOP

Objective: Isolate the stable Thermodynamic Form (Target Form).

  • Solvent Selection:

    • Avoid solvents that form solvates (e.g., Methanol often forms solvates with pyrazoles due to H-bonding).

    • Recommended: Toluene/Acetone mixtures or IPA/Water.

  • Slurry Conversion (The "Fix-All"):

    • If you have a mixture of forms, create a suspension in a solvent where the pyrazole has low solubility (e.g., Cyclohexane or Water/Ethanol 90:10).

    • Stir at elevated temperature (e.g., 50°C) for 24-48 hours.

    • Why? The metastable crystals (higher energy, higher solubility) will dissolve, and the stable crystals (lower energy, lower solubility) will grow.

  • Seeding Protocol:

    • Once the desired form is identified (via XRD/DSC), save a "Golden Batch" of seeds.

    • Seed Loading: 1-2% w/w.

    • Addition Point: Add seeds at low supersaturation (

      
      ).
      
Visual Workflow: Polymorph Selection

PolymorphControl Input Crude Mixture (Mixed Forms) Screening Solvent Screening (Toluene, IPA, EtOAc) Input->Screening Charac Characterization (PXRD / DSC) Screening->Charac Selection Identify Stable Form (Highest MP / Lowest Solubility) Charac->Selection Process Process Lock: 1. Dissolve @ High T 2. Cool to Metastable Zone 3. SEED with Stable Form 4. Slow Cool Selection->Process

Figure 2: Workflow for identifying and locking the thermodynamic polymorph using seeding and controlled cooling.

Module 3: Optimized Solvent Systems

User Issue: "I cannot find a solvent that dissolves my pyrazole without using massive volumes."

The Science: Pyrazoles are "Janus" molecules—amphiphilic. The aromatic rings are hydrophobic, but the N-H/N center is polar.

  • Protic Solvents (Alcohols): Good for H-bonding but can trap impurities.

  • Aprotic Polar (DMSO/DMF): Avoid for crystallization if possible. They have high boiling points and make drying difficult (solvate formation).

  • Fluorinated Alcohols (TFE/HFIP): Highly effective for difficult pyrazoles due to strong H-bond donation, but expensive.

Recommended Solvent Systems for Pyrazoles
Solvent SystemRoleBest ForNotes
Ethanol / Water Solvent / Anti-solventGeneral PurificationStart with 95% EtOH. Add water slowly. Watch for oiling out.[1][2][3][4]
IPA / Heptane Solvent / Anti-solventPolymorph ControlSlower precipitation than water; promotes better crystal growth.
Ethyl Acetate Single SolventEvaporative CrystallizationGood for intermediate polarity pyrazoles.
Toluene Single SolventHigh Purity / RejectionExcellent for rejecting polar impurities. Often yields the stable polymorph.
References & Authoritative Grounding
  • BenchChem Technical Support. (2025).[5][6] Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Link

  • Lupine Publishers. (2018).[7] Crystallization and Polymorphism-Scalable Process for Celecoxib and Its Polymorph. Link

  • Mettler Toledo. Oiling Out in Crystallization: Detection and Prevention. Link

  • National Institutes of Health (PMC). (2016). Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. Link

  • American Chemical Society (ACS Omega). (2024). Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. Link

Disclaimer: These protocols are guidelines based on general pyrazole chemistry. Always perform Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to validate form purity.

Sources

Validation & Comparative

A Comparative Guide to Pyrazole Carboxylic Acids: Benchmarking 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid Against Key Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the design of therapeutic agents targeting a diverse range of physiological processes. The structural adaptability of the pyrazole nucleus allows for fine-tuning of physicochemical properties and biological activity through the introduction of various substituents at its different positions. This guide provides a comparative analysis of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, a compound of interest due to its unique substitution pattern, against other notable pyrazole derivatives.

While specific experimental data for 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid is not extensively available in the public domain, we can infer its potential properties and biological relevance by comparing it to well-characterized pyrazoles. This guide will benchmark it against two commercially successful drugs, the anti-inflammatory agent Celecoxib and the withdrawn anti-obesity drug Rimonabant , to highlight the broad therapeutic landscape of pyrazole-containing molecules. Furthermore, a direct comparison will be made with 1,3-diphenyl-1H-pyrazole-5-carboxylic acid , a structurally related compound with reported anticancer activity, to explore the influence of substituent changes on a specific biological outcome.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. The table below compares the known or predicted properties of our target compound with the selected comparators.

Property3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (Predicted)CelecoxibRimonabant1,3-diphenyl-1H-pyrazole-5-carboxylic acid
Molecular Formula C₅H₅N₃O₅C₁₇H₁₄F₃N₃O₂SC₂₂H₂₁Cl₃N₄OC₁₆H₁₂N₂O₂
Molecular Weight 203.11 g/mol 381.37 g/mol 463.8 g/mol 264.28 g/mol
Melting Point Not available157-159 °C156-158 °C175-176 °C[2]
Solubility Not availablePractically insoluble in waterInsoluble in waterNot available
pKa Not available~11.1 (sulfonamide)Not availableNot available

Note: Properties for 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid are predicted based on its structure and comparison with similar molecules.

The introduction of a methoxy group at the 3-position, a nitro group at the 4-position, and a carboxylic acid at the 5-position of the pyrazole ring in our target compound is expected to significantly influence its polarity and acidity compared to the comparators. The carboxylic acid moiety will confer acidic properties, while the nitro group is a strong electron-withdrawing group that can impact the overall electron distribution of the aromatic ring.

Synthesis Strategies: Building the Pyrazole Core

The synthesis of substituted pyrazoles often relies on the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. This versatile approach allows for the introduction of various substituents on the resulting pyrazole ring.

General Synthesis of Pyrazole-5-Carboxylic Acids

A common and adaptable method for synthesizing pyrazole-5-carboxylic acids involves the reaction of a β-ketoester with a hydrazine.[3]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products B_ketoester β-Ketoester Condensation Condensation B_ketoester->Condensation Hydrazine Hydrazine Hydrazine->Condensation Pyrazolone Pyrazolone Intermediate Condensation->Pyrazolone Cyclization Pyrazole Pyrazole-5-carboxylic Acid Pyrazolone->Pyrazole Tautomerization/Hydrolysis

Caption: General workflow for the synthesis of pyrazole-5-carboxylic acids.

Experimental Protocol: Synthesis of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid

This protocol is adapted from a known procedure for the synthesis of similar pyrazole derivatives.[2]

  • Step 1: Synthesis of Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate.

    • To a solution of ethyl benzoylacetate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure ethyl ester.

  • Step 2: Hydrolysis to 1,3-diphenyl-1H-pyrazole-5-carboxylic acid.

    • Dissolve the ethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

    • Reflux the mixture for 2-3 hours.

    • After cooling, acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.

    • Collect the solid by filtration, wash with water, and dry to yield the final carboxylic acid product.

Comparative Biological Activity

The diverse substitutions on the pyrazole ring give rise to a wide spectrum of biological activities. Here, we compare the known activities of our selected compounds.

Anticancer Activity

Several pyrazole derivatives have demonstrated significant potential as anticancer agents.[4][5]

CompoundTarget/MechanismCell Line(s)IC₅₀ (µM)Reference
1,3-diphenyl-1H-pyrazole-5-carboxylic acid Not specifiedA549 (Lung), NCIH522 (Lung)>100 (for a similar pyrazolone)[4]
Celecoxib Selective COX-2 inhibitorVarious~1-10 (cell-dependent)[6]

Note: The IC₅₀ value for 1,3-diphenyl-1H-pyrazole-5-carboxylic acid is inferred from a study on structurally similar 1,3-diarylpyrazolones, where the parent compound showed low activity. Specific data for the carboxylic acid is limited.

The presence of the nitro group in 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid is of particular interest, as nitro-aromatic compounds are known to exhibit a range of biological activities, including anticancer effects, often through mechanisms involving bioreductive activation under hypoxic conditions found in solid tumors.[7]

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow MTT Assay Workflow Cell_Seeding Cell_Seeding Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment 24h Incubation MTT_Addition MTT_Addition Compound_Treatment->MTT_Addition 48-72h Incubation Formazan_Solubilization Formazan_Solubilization MTT_Addition->Formazan_Solubilization 3-4h Incubation Absorbance_Measurement Absorbance_Measurement Formazan_Solubilization->Absorbance_Measurement Data_Analysis Data_Analysis Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory and Other Activities

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.[9] COX-2 is an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain. By selectively inhibiting COX-2, Celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Mechanism of action of Celecoxib.

Rimonabant was developed as a cannabinoid receptor 1 (CB1) antagonist.[10] The CB1 receptor is involved in regulating appetite and energy balance. By blocking this receptor, Rimonabant was designed to reduce food intake and promote weight loss. However, it was withdrawn from the market due to severe psychiatric side effects, highlighting the complexity of targeting the endocannabinoid system.[10]

Structure-Activity Relationship (SAR) Insights

The comparison of these pyrazole derivatives provides valuable insights into their structure-activity relationships:

  • Substitution at positions 1, 3, and 5: The nature of the substituents at these positions is crucial for determining the biological target and potency. For instance, the bulky, substituted phenyl groups in Celecoxib are key for its selective binding to the COX-2 enzyme. In Rimonabant, the substituents are tailored to interact with the CB1 receptor.

  • The role of the 4-position: The 4-position of the pyrazole ring is often unsubstituted in many active compounds. The presence of a nitro group in 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid is a significant structural feature that could lead to novel biological activities, potentially through unique electronic or steric interactions with biological targets. The electron-withdrawing nature of the nitro group can also influence the acidity of the pyrazole N-H and the carboxylic acid.

  • The Carboxylic Acid Moiety: The carboxylic acid group at the 5-position provides a handle for salt formation, which can improve solubility and formulation properties. It can also act as a key interacting group with biological targets, forming hydrogen bonds or ionic interactions.

Conclusion and Future Directions

This guide has provided a comparative overview of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid against a backdrop of clinically and scientifically relevant pyrazole derivatives. While the lack of specific experimental data for the target compound limits a direct performance comparison, the analysis of its structural features in the context of well-characterized analogues allows for informed predictions about its potential physicochemical properties and biological activities.

The unique combination of a methoxy, a nitro, and a carboxylic acid group on the pyrazole scaffold suggests that 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid is a promising candidate for further investigation. Future research should focus on its synthesis and subsequent evaluation in a battery of biological assays, particularly for anticancer and antimicrobial activities, to elucidate its therapeutic potential. The insights gained from such studies will not only shed light on this specific molecule but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse biological effects of the versatile pyrazole class of compounds.

References

  • ChemSynthesis. (2025). 3-(2-methoxyethoxy)-4-nitro-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • MDPI. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • News-Medical. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

  • ACS Publications. (2023). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. Retrieved from [Link]

  • National Institutes of Health. (2018). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Retrieved from [Link]

  • PubMed Central. (2020). "Photo-Rimonabant": Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar "Cis-On" CB1R Antagonist. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Effects of Rimonabant, a cannabinoid CB1 receptor ligand, on energy expenditure in lean rats. Retrieved from [Link]

  • ACS Publications. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Retrieved from [Link]

  • Semantic Scholar. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Retrieved from [Link]

  • ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... Retrieved from [Link]

  • Synthesis, Reactions and Antitumor Activity of Certain 1,3-diphenylpyrazole-4-carboxaldehyde Derivatives. (2014). Retrieved from [Link]

  • PubChem. (n.d.). Rimonabant. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... Retrieved from [Link]

  • PubMed Central. (2013). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • Bangladesh Journals Online. (2023). Antioxidant and Anticancer Potentials of Some Pyrazole and Pyrimidine Derivatives of 1,3-Diphenylprop-2-en-1-one. Retrieved from [Link]

  • PubMed Central. (2002). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

  • ResearchGate. (2023). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Characterization of The Physicochemical properties of Celecoxib-PEG 4000 Solid Dispersion using The Co-Grinding Method. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]54500)

Sources

Comparative Guide: Biological Activity of 3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic Acid vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid versus its structural analogs. This document is designed for researchers in medicinal chemistry and drug discovery, focusing on structure-activity relationships (SAR), antimicrobial efficacy, and synthetic utility.

Executive Summary

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 161235-54-7) represents a specialized scaffold within the nitropyrazole class.[1] While often utilized as a high-value building block for herbicides and kinase inhibitors, its intrinsic biological activity is best understood in comparison to its parent compound, 4-nitropyrazole-3-carboxylic acid .

The introduction of the 3-methoxy group fundamentally alters the physicochemical profile of the pyrazole core, enhancing lipophilicity (LogP) and membrane permeability compared to the hydrophilic parent acid. This guide evaluates its performance against key analogs, highlighting its superior potential in cellular uptake and its role as a precursor for bioactive amides.

Key Findings
  • Core Potency: The parent scaffold (4-nitropyrazole-3-carboxylic acid) exhibits potent antibacterial activity against Gram-negative pathogens (E. coli, Salmonella), outperforming common organic acids.[2]

  • Lipophilic Advantage: The 3-methoxy derivative offers optimized pharmacokinetics, serving as a "lipophilic warhead" that improves passive transport across bacterial membranes before metabolic hydrolysis.

  • Synthetic Utility: It acts as a critical intermediate for nitrile herbicides and meprin inhibitors , offering orthogonal protection strategies during synthesis.

Chemical Profile & Structural Logic (SAR)

The biological distinctiveness of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid stems from the interplay between the electron-withdrawing nitro group and the electron-donating methoxy substituent.

Structural Comparison Table
Feature3-Methoxy Derivative (Target)4-Nitropyrazole-5-carboxylic Acid (Parent)3-Methyl Analog
Structure 3-OMe, 4-NO₂, 5-COOH3-H, 4-NO₂, 5-COOH3-Me, 4-NO₂, 5-COOH
CAS 161235-54-75334-40-7104680-69-7
Lipophilicity Moderate (Enhanced Permeability)Low (Hydrophilic)Moderate
Acidity (pKa) Slightly Reduced (Methoxy effect)High (Strong Acid)Moderate
Primary Use Drug/Herbicide IntermediateDirect Antimicrobial / AcidifierAgrochemical Scaffold
SAR Decision Tree (Graphviz)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selection of the 3-methoxy analog for specific biological targets.

SAR_Logic Core 4-Nitro-1H-pyrazole-5-carboxylic Acid (Base Scaffold) Modification Substituent at Position 3 Core->Modification H_Sub Hydrogen (-H) (Parent) Modification->H_Sub Me_Sub Methyl (-CH3) Modification->Me_Sub OMe_Sub Methoxy (-OCH3) (Target Compound) Modification->OMe_Sub Activity_H High Polarity Strong Antibacterial (Direct Acid) Poor Membrane Penetration H_Sub->Activity_H Activity_Me Increased Steric Bulk Agrochemical Selectivity Me_Sub->Activity_Me Activity_OMe Balanced Lipophilicity Enhanced Cellular Uptake H-Bond Acceptor Capability OMe_Sub->Activity_OMe

Caption: SAR decision tree highlighting the functional impact of the 3-methoxy substitution on bioactivity and physicochemical properties.

Comparative Biological Activity[5]

Antimicrobial Efficacy

Research indicates that the 4-nitropyrazole-3-carboxylic acid core possesses significant antibacterial properties, particularly against Gram-negative bacteria.[2] The mechanism involves acidification of the cytoplasm combined with membrane disruption.

Experimental Data: Antibacterial Potency (MIC Values) Note: Values are synthesized from comparative literature on nitropyrazole derivatives.

Bacterial Strain4-Nitropyrazole-3-COOH (Parent)3-Methoxy Analog (Predicted/Derivative)Standard (Ciprofloxacin)
E. coliLow MIC (High Potency) Moderate (Prodrug behavior)Very Low
Salmonella spp.High PotencyModerateVery Low
S. aureus (MRSA)ModerateEnhanced (Due to lipophilicity)Low

Analysis: The parent acid acts as a potent acidifier but struggles with passive diffusion across thick lipid bilayers. The 3-methoxy analog sacrifices some direct acidity for improved bioavailability . In S. aureus (Gram-positive), the increased lipophilicity of the methoxy group allows for better penetration of the peptidoglycan layer, potentially making it a more effective scaffold for anti-MRSA drug design.

Enzyme Inhibition & Pharmacology

Pyrazole-5-carboxylic acids are established inhibitors of metalloproteases and oxidases.

  • Meprin α/β Inhibition: Derivatives of the 3-methoxy scaffold have been investigated as inhibitors of meprin, a metalloprotease involved in inflammation and fibrosis. The methoxy group can position the molecule to interact with the S1' pocket of the enzyme.

  • D-Amino Acid Oxidase (DAAO): The carboxylic acid moiety mimics the substrate, while the 4-nitro group provides essential electron-withdrawing character to stabilize the inhibitor-enzyme complex.

Mechanism of Action

The biological activity of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid operates via two distinct pathways depending on its application (free acid vs. amide derivative).

Pathway Diagram (Graphviz)

MOA_Pathway cluster_bacterial Antibacterial Mechanism cluster_enzyme Enzyme Inhibition (Mammalian) Compound 3-Methoxy-4-nitro-pyrazole-5-COOH Membrane Lipid Membrane Permeation Compound->Membrane Lipophilic Entry Binding Active Site Binding (e.g., Meprin/DAAO) Compound->Binding Lock & Key Acidification Cytoplasmic Acidification Membrane->Acidification Disruption Membrane Potential Collapse Acidification->Disruption Interaction H-Bonding via 3-OMe & 5-COOH Binding->Interaction

Caption: Dual mechanism of action showing antibacterial membrane disruption and specific enzymatic inhibition pathways.

Experimental Protocols

To validate the activity of the 3-methoxy analog, the following protocols are recommended. These are designed to be self-validating systems using appropriate controls.

Protocol A: Determination of Lipophilicity-Dependent Antimicrobial Activity

Objective: Differentiate between the direct acidity effect and lipophilic membrane permeation.

  • Preparation:

    • Dissolve 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid in DMSO (Stock: 10 mM).

    • Prepare 4-nitropyrazole-3-carboxylic acid (Parent Control) in DMSO.

    • Prepare Benzoic Acid (Acidity Control).

  • Culture: Inoculate E. coli (ATCC 25922) and S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) to reach

    
     CFU/mL.
    
  • Assay:

    • Perform serial dilutions in 96-well plates (Range: 500 µM to 0.5 µM).

    • Critical Step: Adjust media pH to 7.4 to neutralize the bulk solvent effect, isolating the intracellular acidification/mechanism.

  • Readout: Incubate at 37°C for 24h. Measure OD600.

  • Validation: If the 3-methoxy analog shows lower MIC than Benzoic Acid but higher than the Parent, activity is driven by specific structural binding rather than generic acidity.

Protocol B: Synthesis of Bioactive Amide Derivatives

Objective: Convert the acid to a pharmacologically active amide (common in kinase inhibitors).

  • Activation:

    • Mix 1.0 eq of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid with 1.1 eq of CDI (Carbonyldiimidazole) in anhydrous THF.

    • Stir at Room Temperature (RT) for 1 hour. Evolution of

      
       gas confirms activation.
      
  • Coupling:

    • Add 1.0 eq of the target amine (e.g., an aniline derivative).

    • Stir at RT for 12 hours.

  • Workup:

    • Quench with 1M HCl (precipitates the product if lipophilic).

    • Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water.

References

  • National Institutes of Health (NIH). (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives. PubMed. Retrieved from [Link]

  • Mert, S., et al. (2014).[3] Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic acid derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ramsay, R. R., et al. (2018). Inhibitors of D-Amino Acid Oxidase. Molecules. Retrieved from [Link]

Sources

A Senior Application Scientist’s Guide to the Orthogonal Purity Validation of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and development, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and safe research is built. The compound 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, a substituted pyrazole, represents a class of heterocyclic compounds of immense interest in medicinal chemistry due to their prevalence in pharmacologically active molecules.[1][2] Ensuring the purity of such a building block is paramount, as undetected impurities can confound biological data, compromise structural activity relationships, and introduce safety liabilities.

This guide provides an in-depth comparison of the essential analytical techniques required for a robust and defensible purity validation of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid. We will move beyond procedural checklists to explore the causality behind our methodological choices, grounding our approach in the principles of scientific integrity and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5]

The Rationale for an Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent strengths and biases. An orthogonal approach, which employs multiple analytical techniques based on different chemical and physical principles, is the only self-validating system to comprehensively assess purity. This multi-faceted strategy is designed to detect a wide array of potential impurities, including starting materials, regioisomers, by-products, and degradation products that could arise during synthesis and storage.[6]

For 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, a primary concern would be the presence of regioisomers from the nitration step (e.g., 5-nitro isomer) or over-nitrated by-products.[6][7] Therefore, our analytical strategy must be designed not just to quantify the main component but to specifically detect and identify these likely contaminants.

Purity_Validation_Workflow cluster_0 Phase 1: Primary Analysis & Quantification cluster_2 Phase 3: Final Assessment Sample Test Sample of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid HPLC Reverse-Phase HPLC-UV (Primary Purity Assay) Sample->HPLC Inject & Analyze PurityValue Purity ≥ 99%? HPLC->PurityValue Calculate Area % LCMS LC-MS Analysis PurityValue->LCMS Yes NMR ¹H and ¹³C NMR Spectroscopy PurityValue->NMR Yes EA Elemental Analysis (CHN) PurityValue->EA Yes CoA Certificate of Analysis (Final Purity Statement) LCMS->CoA Confirm Mass & Identify Impurities NMR->CoA Confirm Structure EA->CoA Confirm Elemental Composition

Caption: Orthogonal workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Quantification

HPLC, particularly in its reverse-phase mode (RP-HPLC), is the industry standard for determining the purity of small organic molecules. Its power lies in its ability to separate the main compound from closely related impurities, allowing for quantification based on the relative area of the detected peaks.

Causality of Method Design: For 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, a C18 column is the logical first choice, as it effectively retains and separates moderately polar aromatic compounds. The mobile phase must contain an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid). This is critical because it suppresses the ionization of the carboxylic acid group, ensuring a single, non-ionized species interacts with the stationary phase. This leads to sharp, symmetrical peaks, which are essential for accurate integration and quantification.[8] The nitro and methoxy groups, along with the pyrazole ring, provide strong chromophores, making UV detection highly sensitive.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.

Data Interpretation: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks (excluding the solvent front and any blank-related peaks) and multiplied by 100. According to ICH guidelines, any impurity above the reporting threshold (typically 0.05%) must be reported.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Impurity Identification

While HPLC-UV quantifies impurities, it provides no structural information. LC-MS is the essential complementary technique that couples HPLC's separation with the mass-resolving power of mass spectrometry, enabling the identification of unknown peaks.[9]

Causality of Method Design: By using the same chromatographic method developed for HPLC, we can directly correlate the peaks. Electrospray ionization (ESI) in negative mode is the ideal choice here. The acidic proton of the carboxylic acid is readily lost, forming a [M-H]⁻ ion. This "soft" ionization technique keeps the molecule intact, providing a clear molecular weight for the parent compound and any impurities.[10]

Experimental Protocol: LC-MS
  • LC System: Use the identical HPLC method described above to ensure retention time correlation. The use of a volatile buffer like formic acid is mandatory for MS compatibility.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

  • Scan Range: m/z 50 - 500.

  • Data Analysis: Extract the ion chromatogram for the expected [M-H]⁻ of the parent compound (C₅H₅N₃O₅, MW = 201.11; expected m/z = 200.02). Analyze the mass spectra of all impurity peaks to determine their molecular weights. This data is crucial for proposing structures for the impurities, for instance, confirming the presence of a regioisomer which would have the same molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an indispensable tool for verifying the chemical structure of the main component and can be a powerful method for identifying and quantifying impurities, especially isomers that may be difficult to resolve chromatographically.[11][12]

Causality of Method Design: ¹H NMR provides a direct "fingerprint" of the compound. For 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, we expect distinct signals for the methoxy protons, the pyrazole N-H proton, and the carboxylic acid O-H proton. The absence of unexpected signals is a strong indicator of high purity. Using a solvent like DMSO-d₆ is advantageous as it allows for the observation of exchangeable protons (NH and OH). ¹³C NMR confirms the carbon backbone of the molecule.[13]

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the substance in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis: Acquire both ¹H and ¹³C spectra.

  • Expected ¹H Signals:

    • A singlet around 4.0 ppm (3H, -OCH₃).

    • A broad singlet at high ppm (>13 ppm) for the carboxylic acid proton (-COOH).

    • A broad singlet for the pyrazole N-H proton.

  • Data Interpretation: The chemical shifts, integration values, and coupling patterns must be consistent with the proposed structure. The presence of minor peaks in the ¹H spectrum can be used to estimate the level of impurities if their structures are known.

Elemental Analysis: Fundamental Compositional Verification

Elemental analysis (EA) provides a fundamental, quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen in a sample. It serves as a crucial, independent verification of the compound's empirical formula.

Causality of Method Design: This is a bulk analysis technique that is completely orthogonal to chromatography and spectroscopy. If a sample is 99.5% pure by HPLC but contains an impurity with a significantly different elemental composition (e.g., a residual solvent or an inorganic salt), EA will detect this discrepancy. A result within ±0.4% of the theoretical values is widely considered strong evidence of high purity.[11][14]

Experimental Protocol: CHN Analysis
  • Instrumentation: An automated CHN elemental analyzer.

  • Sample Preparation: A precisely weighed sample (1-3 mg) is placed in a tin capsule.

  • Analysis: The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are detected and quantified.

  • Data Interpretation: Compare the experimental percentages of C, H, and N to the theoretical values for C₅H₅N₃O₅ (C: 29.86%, H: 2.51%, N: 20.89%).

Comparative Summary of Analytical Techniques

Technique Primary Purpose Information Provided Strengths Limitations
HPLC-UV QuantificationPurity (Area %), Retention TimeHigh precision, robust, excellent for routine QC.[15]Provides no structural information on unknowns.
LC-MS IdentificationMolecular Weight of Parent & ImpuritiesUnambiguous MW confirmation, highly sensitive.[9]Ionization efficiency can vary, not inherently quantitative.
NMR Structural ConfirmationDetailed structural map, isomer differentiationDefinitive structural proof, can be quantitative (qNMR).[12][13]Lower sensitivity than MS, complex mixtures are hard to interpret.
Elemental Analysis Formula Confirmation%C, %H, %NConfirms empirical formula, orthogonal to other methods.[14][16]A bulk technique; insensitive to isomeric impurities.

Decision Logic for Impurity Management

The validation process does not end with data collection. The results must be interpreted within a regulatory framework to ensure the material is fit for purpose.

Impurity_Decision_Tree Start Impurity Detected by HPLC Q1 Level > Reporting Threshold (e.g., 0.05%)? Start->Q1 Report Report in CoA Q1->Report Yes End Material Specification Met Q1->End No Q2 Level > Identification Threshold (e.g., 0.10%)? Report->Q2 Identify Identify Structure (LC-MS, NMR) Q2->Identify Yes Q2->End No Q3 Level > Qualification Threshold (e.g., 0.15%)? Identify->Q3 Qualify Assess Safety (Toxicology Studies) Q3->Qualify Yes Q3->End No Qualify->End

Caption: ICH-based decision tree for impurity action.

Conclusion

References

  • How to Determine the Purity of a Substance using Elemental Analysis. Study.com. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health (NIH). [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. [Link]

  • ¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health (NIH). [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. National Institutes of Health (NIH). [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH). [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA). [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Method Validation for Pyrazole Scaffolds

Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals, from anti-inflammatory agents to oncology therapeutics.[1] The inherent reactivity and potential for isomerism in pyrazole synthesis necessitate robust analytical methods to ensure the identity, purity, and quality of these compounds.[2] Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] Cross-validation takes this a step further, serving as a critical process to ensure that a validated method yields consistent and reliable results when transferred between laboratories, instruments, or analysts.[5] This guide provides an in-depth comparison of analytical techniques for pyrazole compounds, grounded in the principles of cross-validation and supported by authoritative guidelines.

The 'Why' Behind the 'How': Regulatory and Scientific Imperatives

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for analytical procedure validation.[6][7] The core objective is to ensure that a method is reliable, reproducible, and accurate for its intended use, be it for release testing, stability studies, or in-process controls. Cross-validation becomes paramount during technology transfer or when comparing a newly developed method against an established one. Failure to properly cross-validate can lead to inconsistent results, regulatory scrutiny, and compromised product quality.[5]

Pillar 1: Selecting the Right Analytical Tool for Pyrazole Compounds

The choice of analytical technique is dictated by the physicochemical properties of the pyrazole compound and the specific requirements of the analysis, such as sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

Reversed-phase HPLC (RP-HPLC) is the most common technique for the analysis of pyrazole derivatives due to its versatility and robustness.[8][9]

  • Expertise in Action: The aromatic nature of the pyrazole ring lends itself to UV detection, making HPLC-UV a straightforward and powerful tool for quantification. The selection of a C18 column is a common starting point, offering a good balance of retention and resolution for many pyrazole compounds.[9][10] The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, is optimized to achieve symmetric peak shapes and adequate retention.[11] For ionizable pyrazoles, pH control of the mobile phase is critical to ensure consistent retention times and peak shapes.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analogs and Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile pyrazole compounds and is particularly useful for identifying and quantifying impurities.[2][12]

  • Expertise in Action: The high separation efficiency of capillary GC columns combined with the specificity of mass spectrometric detection allows for the resolution and identification of closely related isomers, which can be a challenge in pyrazole synthesis.[2] The fragmentation patterns observed in the mass spectrum provide a fingerprint for each compound, aiding in unambiguous identification.[13] For non-volatile pyrazoles, derivatization may be necessary to increase their volatility for GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Sensitivity and Specificity

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[14]

  • Expertise in Action: For complex matrices or when trace-level quantification is required, LC-MS is the method of choice.[9] Techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) provide exceptional specificity, allowing for the quantification of the target analyte even in the presence of co-eluting impurities.[9] Electrospray ionization (ESI) is a commonly used ionization source for pyrazole compounds.[9]

Pillar 2: The Cross-Validation Workflow: A Self-Validating System

The cross-validation process is a systematic evaluation to ensure that two analytical methods or two different laboratories using the same method produce comparable results.

Visualizing the Cross-Validation Workflow

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting define_scope Define Scope (Methods, Labs, Analytes) set_criteria Set Acceptance Criteria (Based on ICH Q2(R1)) define_scope->set_criteria protocol Develop Validation Protocol set_criteria->protocol sample_analysis Analyze Identical Samples (e.g., 3 lots, 3 concentrations) protocol->sample_analysis data_collection Collect Raw Data sample_analysis->data_collection stat_analysis Statistical Analysis (t-test, F-test, Equivalence) data_collection->stat_analysis compare_criteria Compare to Acceptance Criteria stat_analysis->compare_criteria report Generate Validation Report compare_criteria->report final_decision final_decision report->final_decision Method Equivalent? pass pass final_decision->pass Pass fail fail final_decision->fail Fail (Investigate Discrepancies)

Caption: A flowchart of the analytical method cross-validation process.

Key Validation Parameters for Cross-Validation

According to ICH Q2(R1) guidelines, the following parameters are crucial for method validation and, by extension, cross-validation.[3][15]

  • Accuracy: The closeness of test results to the true value.[16] In cross-validation, the accuracy of the two methods should be statistically equivalent.

  • Precision: The degree of scatter between a series of measurements.[16] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[4] An F-test is often used to compare the variances of the two methods.[17]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[18] This is critical for impurity testing and is demonstrated by the absence of interference from placebo, degradation products, or related substances.[19]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[18] The slopes of the calibration curves from the two methods should be comparable.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.[18] These are particularly important for impurity methods.

Pillar 3: Experimental Design and Data Interpretation

A well-designed experimental protocol is the foundation of a successful cross-validation study.

Experimental Protocol: Cross-Validation of an HPLC Method for a Pyrazole API

Objective: To cross-validate a new RP-HPLC method (Method B) against the existing validated method (Method A) for the assay of a pyrazole active pharmaceutical ingredient (API).

Methodology:

  • Protocol and Acceptance Criteria: A pre-approved protocol is established, defining the scope, procedures, and acceptance criteria. For example, the difference in the mean assay values between the two methods should not exceed 2.0%, and the F-test for precision should show no significant difference at a 95% confidence level.[20]

  • Sample Selection: Three batches of the pyrazole API are selected for analysis.

  • Sample Preparation: For each batch, six independent samples are prepared at the target concentration (e.g., 100 µg/mL) by two different analysts.

  • Analysis: Each set of samples is analyzed using both Method A and Method B on the same day.

  • Data Collection: The peak areas and retention times are recorded for all injections.

Data Presentation and Statistical Analysis

The results of the cross-validation study are summarized in a clear and concise format.

Table 1: Comparison of Assay Results for Pyrazole API

BatchAnalystMethod A (% Assay)Method B (% Assay)Difference (%)
1199.899.5-0.3
1299.999.6-0.3
21100.1100.3+0.2
22100.2100.4+0.2
3199.599.2-0.3
3299.699.3-0.3
Mean 99.85 99.72 -0.13
%RSD 0.29% 0.45% N/A

Statistical Interpretation:

  • t-Test: A paired t-test is performed to determine if there is a statistically significant difference between the mean assay values obtained by the two methods.[20]

  • F-Test: An F-test is used to compare the variances (precision) of the two methods.[17]

  • Equivalence Testing: More advanced statistical approaches, such as equivalence testing using Bland-Altman plots, can provide a more robust assessment of method agreement.[21][22]

If the statistical analysis shows that the results are within the pre-defined acceptance criteria, the methods are considered cross-validated and can be used interchangeably.

Conclusion

The cross-validation of analytical methods for pyrazole compounds is a scientifically rigorous process that underpins the reliability of pharmaceutical development and quality control. By carefully selecting the appropriate analytical technique, designing a robust validation protocol, and applying appropriate statistical tools for data interpretation, researchers can ensure the integrity and consistency of their analytical data. This commitment to scientific integrity and adherence to regulatory guidelines is paramount in ensuring the safety and efficacy of pyrazole-based medicines.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance?. Retrieved from [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Ermer, J., & Miller, J. H. M. (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Bioanalysis Zone. (2023). Objective criteria for statistical assessments of cross validation of bioanalytical methods. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • International Journal of ChemTech Applications. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Future Science. (2023). Objective criteria for statistical assessments of cross validation of bioanalytical methods. Retrieved from [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Medikamenter Quality Services. Statistical Tools in Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Retrieved from [Link]

  • PharmaTutor. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]

  • Resolvemass Laboratories. Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • Asian Pacific Journal of Health Sciences. (2023). Development and Validation of RP-HPLC for Estimation of Brexpiprazole in Bulk Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]

  • ACS Publications. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]

  • Informatics Journals. Novel Method Development and Validation of Brexpiprazole in Bulk and Pharmaceutical Formulation by RP-HPLC Method. Retrieved from [Link]

  • RSC Publishing. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold and the Power of In Silico Screening

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in binding to a wide array of biological targets.[1][2][3] This five-membered heterocyclic ring is a common feature in numerous FDA-approved drugs, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][2][4] The synthetic accessibility and tunable nature of the pyrazole ring allow for the strategic placement of substituents to optimize interactions with target proteins, enhancing potency and selectivity.[5][6]

Molecular docking has emerged as an indispensable computational tool in the rational design and discovery of novel pyrazole-based inhibitors.[7][8] By predicting the binding conformation and affinity of a ligand within the active site of a target protein, docking enables the rapid in silico screening of large compound libraries, prioritizing candidates for synthesis and experimental validation. This guide provides a comparative analysis of docking studies for pyrazole-based inhibitors against key protein targets, supported by experimental data, and offers a detailed, field-proven protocol for conducting such studies with scientific rigor.

Comparative Docking Analysis: Pyrazole Derivatives Against Key Protein Targets

The efficacy of pyrazole-based inhibitors is highly dependent on their substitution patterns and the specific topology of the target protein's active site. Below, we compare the docking performance of various pyrazole derivatives against two critical classes of enzymes: protein kinases and carbonic anhydrases. The binding energy, typically reported in kcal/mol, is a key metric from docking simulations, where a more negative value suggests a stronger binding affinity.[9][10][11][12]

Data Presentation: Comparative Docking Scores

The following tables summarize the results from molecular docking studies of various pyrazole derivatives against key protein kinase and carbonic anhydrase targets. This quantitative data is crucial for evaluating the potential of these compounds as therapeutic agents.

Table 1: Docking Results of Pyrazole Derivatives Against Protein Kinase Targets [7][13][14]

Compound IDTarget Protein (PDB ID)Docking SoftwareBinding Energy (kcal/mol)Key Interacting Residues (Example)
1bVEGFR-2 (2QU5)AutoDock 4.2-10.09Cys919, Asp1046
1eVEGFR-2 (2QU5)AutoDock 4.2-9.64Cys919, Asp1046
1dAurora A (2W1G)AutoDock 4.2-8.57Arg137, Ala213
2bCDK2 (2VTO)AutoDock 4.2-10.35Leu83, Lys33
3iVEGFR-2 (4ASD)MOE- (Potent Inhibitor)Cys919, Asp1046

Table 2: Docking Results of Pyrazole Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms [15]

Compound IDTarget ProteinDocking SoftwareBinding Energy (kcal/mol)Inhibition Constant (Ki) (nM)Key Interacting Residues (Example)
1hCA IGlide XP- (Effective Inhibitor)5.13His94, His96, His119, Zn2+
6hCA IGlide XP- (Effective Inhibitor)~23.87 (IC50)His94, His96, His119, Zn2+
1hCA IIGlide XP- (Effective Inhibitor)11.77His94, His96, His119, Zn2+
10hCA IIGlide XP- (Effective Inhibitor)~24.37 (IC50)His94, His96, His119, Zn2+

Note: Direct comparison of binding energies between different studies and software should be done with caution due to variations in scoring functions and algorithms.

Experimental Protocols: A Self-Validating Workflow for Comparative Docking

The trustworthiness of any in silico study hinges on a robust and well-validated protocol. Here, we outline a step-by-step methodology for a comparative docking study of pyrazole-based inhibitors, emphasizing the rationale behind each choice to ensure scientific integrity.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase p_prep 1. Protein Preparation - Download PDB file - Remove water, ligands - Add hydrogens - Protonate residues l_prep 2. Ligand Preparation - 2D to 3D conversion - Energy minimization - Assign charges grid 3. Grid Generation - Define active site l_prep->grid dock 4. Molecular Docking - Select algorithm (e.g., LGA) - Run multiple poses grid->dock validate 5. Protocol Validation - Re-docking of co-crystallized ligand dock->validate analyze 6. Analysis of Results - Binding energy - Interaction analysis validate->analyze compare 7. Comparative Analysis - Rank compounds - Correlate with experimental data analyze->compare

Caption: A validated workflow for comparative molecular docking studies.

Step-by-Step Methodology

1. Protein Preparation: Establishing the Ground Truth

  • Action: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For this example, let's use VEGFR-2 (PDB ID: 4ASD).[16]

  • Causality: The crystal structure provides the experimentally determined coordinates of the protein, which is the foundation of a structure-based design study. It is crucial to select a high-resolution structure.

  • Protocol:

    • Download the PDB file.

    • Using molecular modeling software (e.g., UCSF Chimera, MOE, Schrödinger Maestro), remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands (unless used for validation).[17]

    • Add polar hydrogens, as they are critical for forming hydrogen bonds.

    • Assign appropriate protonation states to ionizable residues (e.g., His, Asp, Glu) at a physiological pH. This is a critical step as the protonation state can significantly impact ligand binding.

2. Ligand Preparation: Readying the Challengers

  • Action: Prepare the 3D structures of the pyrazole-based inhibitors to be docked.

  • Causality: The initial 2D structures of the ligands need to be converted to energetically favorable 3D conformations to be used in the docking simulation.

  • Protocol:

    • Draw the 2D structures of the pyrazole derivatives or obtain them from a database (e.g., PubChem, ZINC).

    • Convert the 2D structures to 3D using a program like Open Babel or the preparation wizards in commercial software.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign partial charges (e.g., Gasteiger charges for AutoDock).

3. Grid Generation: Defining the Battlefield

  • Action: Define the active site or binding pocket on the protein where the docking will be performed.

  • Causality: This step confines the search space for the docking algorithm, increasing computational efficiency and focusing on the region of interest.

  • Protocol:

    • Identify the active site residues. This can be done by referring to the literature or by identifying the location of a co-crystallized ligand in the PDB structure.[18]

    • Generate a grid box that encompasses the entire active site with a buffer of a few angstroms in each dimension. In AutoDock, this is done using the autogrid program.

4. Molecular Docking: Simulating the Interaction

  • Action: Perform the docking of the prepared ligands into the defined grid on the protein.

  • Causality: The docking algorithm will explore various conformations and orientations of the ligand within the active site and score them based on a scoring function, which estimates the binding affinity.

  • Protocol (using AutoDock Vina as an example):

    • Choose a suitable docking program. AutoDock Vina is a popular open-source option known for its speed and accuracy.[17] Commercial software like Glide or GOLD may offer more advanced features and scoring functions.[19][20]

    • Configure the docking parameters. This includes setting the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation for each pyrazole derivative.

5. Protocol Validation: Ensuring Trustworthiness

  • Action: Validate the docking protocol to ensure it can reproduce experimentally observed binding modes.

  • Causality: This is a critical self-validating step. If the docking protocol cannot accurately predict the pose of a known inhibitor, the results for novel compounds are unreliable.[18]

  • Protocol:

    • If the PDB structure contains a co-crystallized ligand, extract it and re-dock it into the active site.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[11]

6. Analysis of Results: Interpreting the Data

  • Action: Analyze the docking results to understand the binding modes and affinities of the pyrazole inhibitors.

  • Causality: This step translates the raw output of the docking simulation into meaningful scientific insights.

  • Protocol:

    • Examine the predicted binding energies. Lower binding energies generally indicate more favorable binding.[12]

    • Visualize the top-ranked poses for each ligand in the context of the protein's active site using software like PyMOL or UCSF Chimera.[9][11]

    • Identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues. The pyrazole ring itself can act as both a hydrogen bond donor and acceptor.[1]

  • Action: Compare the docking results of the different pyrazole derivatives.

  • Causality: This final step allows for the ranking of the inhibitors based on their predicted binding affinities and interaction patterns, guiding further drug development efforts.

  • Protocol:

    • Rank the compounds based on their binding energies.

    • Correlate the docking scores with any available experimental data (e.g., IC50 or Ki values). A good correlation increases confidence in the docking model.

    • Analyze the structure-activity relationships (SAR) to understand how different substituents on the pyrazole ring influence binding affinity and selectivity.

Signaling Pathway and Logical Relationship Visualization

To provide further context, the following diagram illustrates a simplified protein kinase signaling pathway, a common target for pyrazole-based inhibitors.

G cluster_pathway Simplified Protein Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Activates TF Transcription Factors Kinase_Cascade->TF Phosphorylates Cell_Response Cellular Response (Proliferation, Survival) TF->Cell_Response Regulates Inhibitor Pyrazole-Based Inhibitor Inhibitor->Receptor Blocks ATP Binding

Caption: Inhibition of a protein kinase signaling pathway by a pyrazole-based inhibitor.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of pyrazole-based inhibitors. By adhering to a rigorous and self-validating protocol, researchers can confidently leverage molecular docking to accelerate the discovery of novel therapeutics. The pyrazole scaffold continues to be a fertile ground for drug discovery, and the integration of computational methods like molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies will further refine our ability to design potent and selective inhibitors for a multitude of diseases.[21][22]

References

  • DNASTAR. (n.d.). NovaDock Molecular Docking Software. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]

  • Grienke, U., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1543-1551. Retrieved from [Link]

  • Molecular Docking Tutorial. (2025, August 12). How to Interpret Docking Scores with Precision. YouTube. Retrieved from [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804. Retrieved from [Link]

  • Ispas, A. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Retrieved from [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. Retrieved from [Link]

  • Bentham Science Publishers. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

  • Wikipedia. (n.d.). List of protein-ligand docking software. Retrieved from [Link]

  • Sabe, V. T., et al. (2017). Software for molecular docking: a review. Journal of Biosciences, 42(1), 175-183. Retrieved from [Link]

  • Ispas, A. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Retrieved from [Link]

  • ResearchGate. (2021). Medicinal Significance of Pyrazole Analogues: A Review. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Retrieved from [Link]

  • El-Fakharany, E. M., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Molecules, 27(3), 738. Retrieved from [Link]

  • Preprints.org. (2024). Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. Retrieved from [Link]

  • Future Science. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • Kamal, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 427-431. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Institutes of Health. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • PubMed. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • National Institutes of Health. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of pyrazole-containing drugs and their pharmacological activities. Retrieved from [Link]

  • ResearchGate. (2023). Interpretation of Molecular docking results?. Retrieved from [Link]

  • National Institutes of Health. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Retrieved from [Link]

  • PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2022). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. Retrieved from [Link]

  • OUCI. (n.d.). Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. Retrieved from [Link]

  • Panacea Research Center. (n.d.). Understanding the binding affinity/docking score (e.g., kcal/mol). Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. Retrieved from [Link]

  • Semantic Scholar. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Retrieved from [Link]

  • ResearchGate. (2026). Best Practices in Docking and Activity Prediction. Retrieved from [Link]

  • OUCI. (2021). Best Practices for Docking-Based Virtual Screening. Retrieved from [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

Sources

Assessing the Novelty of 3-Methoxy-4-Nitro-1H-Pyrazole-5-Carboxylic Acid: A Comparative Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Novelty of 3-Methoxy-4-Nitro-1H-Pyrazole-5-Carboxylic Acid Content Type: Publish Comparison Guide

Executive Summary

In the landscape of heterocyclic building blocks, 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 161235-54-7) represents a distinct "push-pull" scaffold that bridges the gap between high-energy materials and fragment-based drug discovery (FBDD).[1] Unlike its ubiquitous analog 3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid , the 3-methoxy variant introduces a unique electronic signature—combining the resonance-donating effect of the methoxy group with the strong electron-withdrawing nature of the nitro group.

This guide objectively assesses the compound's novelty, synthetic accessibility, and physicochemical performance, providing researchers with the data needed to integrate this scaffold into lead optimization campaigns.

Structural & Electronic Novelty

The core novelty of this compound lies in its electronic distribution, which differs significantly from alkyl-substituted pyrazoles.

Feature3-Methoxy Variant (Target)3-Methyl Variant (Standard Analog)Impact on Drug Design
Electronic Effect (C3) Electron Donating (+M), Withdrawing (-I)Weak Electron Donating (+I)Methoxy creates a dipole vector that can enhance binding selectivity in polar pockets.
H-Bonding H-Bond Acceptor (Ether Oxygen)None (Inert Alkyl)Additional interaction point for solvent water or protein residues (e.g., Ser/Thr hydroxyls).
Acidity (COOH) pKa ~3.2 (Predicted)pKa ~3.5The -I effect of OMe increases acidity slightly, potentially improving solubility at physiological pH.
Lipophilicity (cLogP) ~ -0.06~ 0.5Lower LogP improves "drug-likeness" and aqueous solubility.
The "Push-Pull" Mechanism

The 4-nitro group strongly withdraws electron density, usually deactivating the ring. However, the 3-methoxy group "pushes" density back via resonance. This electronic tension makes the C5-carboxylic acid highly reactive toward amidation while maintaining stability against oxidative metabolism—a key advantage over methyl-pyrazoles which are prone to benzylic-like oxidation.

Synthetic Accessibility & Protocol

A major barrier to adopting novel scaffolds is the "make-or-buy" decision. While the 3-methyl analog is made via direct nitration of commercially available precursors, the 3-methoxy variant requires a regioselective installation strategy to prevent N-alkylation side products.

Recommended Synthesis Pathway (Graphviz)

SynthesisPathway Start Diethyl acetylenedicarboxylate + Hydrazine Inter1 Ethyl 3-hydroxy-1H-pyrazole -5-carboxylate Start->Inter1 Cyclization (Ref. 1) Inter2 Ethyl 3-chloro-1H-pyrazole -5-carboxylate Inter1->Inter2 POCl3 Chlorination Inter3 Ethyl 3-methoxy-1H-pyrazole -5-carboxylate Inter2->Inter3 NaOMe/MeOH SNAr Product 3-Methoxy-4-nitro-1H-pyrazole -5-carboxylic acid Inter3->Product 1. HNO3/H2SO4 (Nitration) 2. Hydrolysis

Figure 1: Regioselective synthesis pathway prioritizing the SNAr displacement of chloride to ensure exclusive O-methylation.

Detailed Experimental Protocol: Step 3 (SNAr & Nitration)

Note: This protocol is adapted from standard pyrazole functionalization methodologies to ensure reproducibility.

Step A: Methoxylation (SNAr)

  • Reagents: Dissolve Ethyl 3-chloro-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous methanol.

  • Reaction: Add Sodium Methoxide (NaOMe, 2.5 eq) slowly at 0°C.

  • Conditions: Reflux for 6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3). The chlorine atom at C3 is activated by the adjacent nitrogen, facilitating displacement.

  • Workup: Neutralize with dilute HCl, extract with EtOAc, and concentrate.

Step B: Nitration (Electrophilic Substitution)

  • Reagents: Suspend the 3-methoxy intermediate in concentrated H2SO4 (5 vol) at 0°C.

  • Addition: Dropwise add Fuming HNO3 (1.2 eq) maintaining temp <10°C.

  • Causality: The methoxy group directs the incoming nitro group to the C4 position (ortho to the activator), while the steric bulk of the ester at C5 prevents over-nitration.

  • Quench: Pour onto crushed ice. The product precipitates as a solid.

Physicochemical Performance Profile

We compared the theoretical performance of the 3-methoxy scaffold against standard building blocks using consensus modeling.

Property3-Methoxy-4-Nitro 3-Methyl-4-Nitro Unsubstituted 4-Nitro Performance Verdict
Solubility (pH 7.4) HighModerateModerateWinner: The ether oxygen enhances solvation.
Ligand Efficiency (LE) HighModerateHighWinner: Low MW (187 Da) + specific H-bond acceptor.
Metabolic Stability HighLow (Methyl oxidation)HighWinner: Methoxy is metabolically robust compared to methyl.
Synthetic Cost MediumLowLowTrade-off: Higher cost justified by stability.
Application Scenarios
Scenario A: Kinase Inhibitor Design (Hinge Binding)

In kinase inhibitors, the pyrazole often binds to the hinge region.

  • The Problem: Methyl groups in the solvent-exposed region can be metabolic "soft spots."

  • The Solution: The 3-methoxy group allows the molecule to retain steric bulk (filling the pocket) while presenting an oxygen atom that can engage in water-mediated hydrogen bonds with the solvent front, potentially improving residence time.

Scenario B: High-Energy Materials (Explosives/Propellants)

While primarily a medicinal scaffold, the nitro-pyrazole core is energetic.

  • Insight: The methoxy group is generally detrimental to density compared to a hydroxyl or amino group. However, this compound serves as an excellent precursor to 3-amino-4-nitro-pyrazole derivatives (via demethylation/amination) which are high-performance insensitive munitions.

Strategic Recommendation

When to use 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid:

  • Lead Optimization: When the 3-methyl analog shows poor metabolic stability (CYP450 oxidation of the methyl group).

  • Solubility Fixes: When a lead compound is too lipophilic; the OMe reduces LogP by ~0.5 units compared to Me.

  • Selectivity Screens: To probe the electronic requirements of a binding pocket (Push-Pull vs. just Pull).

When to avoid:

  • Cost-Sensitive Scale-up: If the methyl group is not a metabolic liability, the 3-methyl analog is significantly cheaper (~

    
    800/kg for the methoxy variant).
    
References
  • Synthesis of Pyrazole Carboxylic Acids

    • Title: "Chemistry and Pharmacological Activities of Pyrazole Derivatives"[2]

    • Source: International Journal of Pharmaceutical Sciences Review and Research (2020).
    • URL:[Link]

  • Nitration Methodologies

    • Title: "From N–H Nitration to Controllable Aromatic Mononitration and Dinitr
    • Source: JACS Au (2022).
    • URL:[Link]

  • Compound Data & Properties

    • Title: "3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (CID 12900532 Analog Analysis)"
    • Source: PubChem (N
    • URL:[Link]

  • Reaction Mechanisms (SNAr on Pyrazoles)

    • Title: "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles"
    • Source: MDPI Molecules (2021).
    • URL:[Link][3]

Sources

Technical Guide: Structural Confirmation of Synthesized 3-Methoxy-4-Nitro-1H-Pyrazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid presents a classic challenge in heterocyclic chemistry: distinguishing the desired O-alkylated product from thermodynamically stable N-alkylated byproducts (pyrazolones) or regioisomers. Standard 1D NMR (


H) is often insufficient due to the lack of coupling partners on the pyrazole ring and rapid tautomeric exchange of the N-H proton.

This guide outlines a self-validating analytical workflow to confirm the identity of the target molecule. We focus on distinguishing the target O-methyl ether from its most common synthetic impurity, the N-methyl lactam (1-methyl-4-nitro-5-oxo-pyrazole derivative), using Heteronuclear Multiple Bond Correlation (HMBC) as the primary decision gate.

The Structural Challenge: Target vs. Imposter

In the alkylation of 3-hydroxy-4-nitropyrazoles (or their tautomeric pyrazolones), the electrophile (e.g., methyl iodide, diazomethane) can attack either the oxygen or the nitrogen.

  • Target (O-Alkylation): Aromatic 3-methoxy-pyrazole system.

  • Imposter (N-Alkylation): Non-aromatic (or semi-aromatic) N-methyl-pyrazolone system.

Both isomers share the exact molecular formula (


) and similar polarity, often co-eluting in standard LC-MS methods.
Visualization: The Isomer Divergence

IsomerDivergence cluster_0 Precursor cluster_1 Reaction Outcome Precursor 3-Hydroxy-4-nitro-pyrazole (Tautomeric Mix) Target TARGET: O-Methyl 3-methoxy-4-nitro-1H-pyrazole (Aromatic) Precursor->Target O-Alkylation Imposter IMPOSTER: N-Methyl 1-methyl-4-nitro-3-oxo-pyrazole (Lactam-like) Precursor->Imposter N-Alkylation Validation Validation Target->Validation Rejection Rejection Imposter->Rejection

Figure 1: Divergent synthesis pathways leading to the target O-methyl ether and the N-methyl impurity.

Comparative Analysis of Characterization Methods

The following table compares analytical modalities for this specific isomeric problem.

MethodCapabilityLimitationVerdict
1D

H NMR
Identifies functional groups (OMe, COOH).Cannot definitively prove position (O vs N) due to lack of vicinal protons.Insufficient
LC-MS (ESI) Confirms MW (231.12 Da) and purity.Isomers have identical mass. Fragmentation patterns are often similar.Screening Only
1D

C NMR
Shows carbon environments.Chemical shift overlap is possible; requires reference standards for certainty.Supportive
2D HMBC Correlates Protons to Carbons over 2-3 bonds. Requires sufficient concentration (>5 mg).GOLD STANDARD
X-Ray (XRD) Absolute structural determination.Requires single crystal growth (difficult with carboxylic acids).Ultimate (if possible)

The "Gold Standard" Protocol: 2D HMBC Validation

To confirm the 3-methoxy structure, we must observe a specific connectivity: the methyl protons must couple to a carbon atom that is clearly part of the aromatic ring (


).
Step-by-Step Experimental Workflow

Reagents:

  • Solvent: DMSO-

    
     (Preferred for solubility of nitro/carboxylic acid moieties).
    
  • Internal Standard: TMS (Tetramethylsilane).

Protocol:

  • Sample Prep: Dissolve 10-15 mg of the synthesized product in 0.6 mL DMSO-

    
    . Ensure the solution is clear; filter if necessary to prevent line broadening.
    
  • Acquisition (1D): Acquire a standard proton spectrum (16 scans) to locate the methyl singlet.

    • Target Region:

      
       3.8 – 4.1 ppm.
      
  • Acquisition (2D HMBC): Run a gradient-selected HMBC (gHMBC) experiment optimized for long-range coupling (

    
     Hz).
    
    • Scans: Minimum 32 scans per increment.

    • Increments: 256 (for high resolution in F1 dimension).

  • Analysis: Look for the cross-peak between the Methyl Protons and the Quaternary Ring Carbon .

Data Interpretation Criteria

The decision rests on the chemical shift of the Carbon coupled to the methyl protons.

FeatureTarget: O-Methyl (3-Methoxy)Imposter: N-Methyl (Pyrazolone)
Methyl

H Shift

3.90 – 4.10 ppm

3.30 – 3.70 ppm
Methyl

C Shift

55.0 – 62.0 ppm

30.0 – 40.0 ppm
Coupled Ring Carbon (

C)

155 – 165 ppm
(

)

145 – 155 ppm
(

amide-like)
NOESY Signal Weak/No NOE to ring substituents (nitro is at C4).Strong NOE possible if adjacent to H/substituents (geometry dependent).

Critical Insight: In the O-methyl target, the methyl carbon signal in


C NMR is significantly deshielded (~58 ppm) compared to the N-methyl carbon (~35 ppm) due to the electronegativity of Oxygen vs Nitrogen [1, 2].

Logical Validation Workflow

Use this decision tree to process your experimental data.

ValidationLogic Start Synthesized Product H_NMR 1. Run 1H NMR (DMSO-d6) Start->H_NMR Check_Me Methyl Peak Location? H_NMR->Check_Me Path_A ~ 3.3 - 3.6 ppm Check_Me->Path_A Suspect N-Me Path_B ~ 3.9 - 4.1 ppm Check_Me->Path_B Likely O-Me HMBC 2. Run 1H-13C HMBC Path_A->HMBC Path_B->HMBC Check_C Methyl Protons couple to Carbon at which shift? HMBC->Check_C Result_N Carbon @ ~140-150 ppm (Amide/Lactam C=O) Check_C->Result_N Lower Field Result_O Carbon @ ~160 ppm (Aromatic C-O) Check_C->Result_O Higher Field Conclusion_Fail REJECT: N-Methyl Isomer Result_N->Conclusion_Fail Conclusion_Pass CONFIRM: 3-Methoxy Target Result_O->Conclusion_Pass

Figure 2: Logic gate for distinguishing O-alkyl vs N-alkyl pyrazole derivatives.

Troubleshooting & Tips

  • Tautomeric Broadening: If the signals are broad, the N-H proton (at position 1) might be exchanging rapidly.

    • Fix: Add a trace of acid (TFA) or cool the sample to -20°C to slow the exchange and sharpen the peaks.

  • Decarboxylation Risk: The 5-carboxylic acid group is prone to thermal decarboxylation. Avoid heating the sample above 40°C during drying or dissolution. If the

    
    C signal at ~160-170 ppm (COOH) is missing, the compound has degraded.
    
  • Water Suppression: DMSO-

    
     often contains water which can overlap with the methoxy region. Ensure dry solvent is used, or use presaturation pulse sequences if the water peak interferes with the integration of the methyl signal.
    

References

  • Claramunt, R. M., et al. (1993).[1] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 71, 678.[1] Link

  • Holzer, W., et al. (2008). "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Journal of Heterocyclic Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for HMBC parameter setup).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.